Product packaging for 2-Amino-4-bromobutanoic acid hydrobromide(Cat. No.:CAS No. 76338-90-4)

2-Amino-4-bromobutanoic acid hydrobromide

Cat. No.: B1283170
CAS No.: 76338-90-4
M. Wt: 262.93 g/mol
InChI Key: JDLMXICGDYZOJH-UHFFFAOYSA-N
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Description

2-Amino-4-bromobutanoic acid hydrobromide is a useful research compound. Its molecular formula is C4H9Br2NO2 and its molecular weight is 262.93 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9Br2NO2 B1283170 2-Amino-4-bromobutanoic acid hydrobromide CAS No. 76338-90-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4-bromobutanoic acid;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H8BrNO2.BrH/c5-2-1-3(6)4(7)8;/h3H,1-2,6H2,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDLMXICGDYZOJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)C(C(=O)O)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30551717
Record name 2-Amino-4-bromobutanoic acid--hydrogen bromide (1/1)
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Molecular Weight

262.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76338-90-4
Record name 2-Amino-4-bromobutyric acid hydrobromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76338-90-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4-bromobutanoic acid--hydrogen bromide (1/1)
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Record name Butanoic acid, 2-amino-4-bromo-, hydrobromide (1:1)
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Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-4-bromobutanoic Acid Hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 2-Amino-4-bromobutanoic acid hydrobromide, a key intermediate in pharmaceutical and chemical research. The information is tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Physical Properties

This compound is a halogenated amino acid derivative. It is commonly available as a racemic mixture or as the (S)-enantiomer, designated as (S)-(+)-2-Amino-4-bromobutanoic acid hydrobromide. The presence of the bromine atom in the side chain makes it a versatile building block for the synthesis of various other molecules.

Table 1: Physical and Chemical Properties

PropertyValueReference
Molecular Formula C₄H₉Br₂NO₂[1]
Molecular Weight 262.93 g/mol [1][2]
Appearance White crystalline powder[3]
Melting Point 189 °C (decomposes)[2]
Optical Rotation ([α]²⁰/D, c=1 in methanol)+16° for (S)-enantiomer[2]
CAS Number 76338-90-4 (racemic), 15159-65-6 ((S)-enantiomer)[3]

Table 2: Solubility

SolventSolubilityReference
WaterSoluble[4]
MethanolSoluble[4]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the proton environment in the molecule. The approximate chemical shifts (δ) are influenced by the electronegative bromine atom and the electron-withdrawing amino and carboxylic acid groups.[5]

Table 3: Approximate ¹H NMR Spectral Data

Proton AssignmentApproximate Chemical Shift (δ) in ppmMultiplicity
-CH(NH₃⁺)-~4.2-4.4Triplet (t)
-CH₂Br~3.5-3.7Triplet (t)
-CH₂-CH₂Br~2.4-2.6Multiplet (m)
Infrared (IR) Spectroscopy

Infrared spectroscopy helps in identifying the key functional groups present in the molecule.

Table 4: Key IR Absorption Bands

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Carboxylic Acid (O-H)Stretching2500-3300 (broad)
Ammonium (N-H)Stretching2800-3200
Carboxylic Acid (C=O)Stretching1700-1730
Alkyl Halide (C-Br)Stretching500-600

Synthesis and Purification

(S)-(+)-2-Amino-4-bromobutanoic acid hydrobromide can be synthesized from readily available chiral starting materials such as L-methionine or L-homoserine.

Experimental Protocol: Synthesis from L-Homoserine

This method involves the direct bromination of L-homoserine using a solution of hydrogen bromide in acetic acid.

Materials:

  • L-homoserine

  • 33% Hydrogen bromide in acetic acid solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Hexane

Procedure:

  • In a 100 mL sealed tube, add 1.19 g (10 mmol) of L-homoserine to 16 mL of a 33% hydrogen bromide acetic acid solution.

  • Heat the reaction mixture in an oil bath at 75°C for 6 hours.

  • Cool the mixture to room temperature and concentrate it under reduced pressure to remove excess acid, yielding the crude product.

  • Extract the crude product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution to dryness.

  • Purify the crude product by column chromatography using a Hexane/Ethyl Acetate (1:1 v/v) eluent to obtain the final product as a white crystalline powder.[3]

Experimental Protocol: Synthesis from L-Methionine

This multi-step synthesis involves the formation of a lactone intermediate followed by ring-opening with hydrobromic acid.

Materials:

  • L-methionine

  • Methyl iodide

  • Sodium carbonate

  • Concentrated hydrochloric acid

  • 30% Hydrogen peroxide solution

  • Ethyl acetate

  • Absolute ethanol

  • Acetone

  • 33.7% Hydrogen bromide in acetic acid solution

  • Diethyl ether

Procedure:

  • Synthesis of L-(+)-α-amino-γ-butyrolactone hydrochloride:

    • In a 1 L single-neck bottle, stir a mixture of 50.0 g (0.335 mol) of L-methionine, 467 mL of purified water, 67 mL of methanol, and 50 mL (0.807 mol) of methyl iodide at room temperature for 24 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

    • Separate the methyl iodide phase. To the aqueous phase, add 17.7 g (0.167 mol) of sodium carbonate and distill to remove methanol and water.

    • After cooling, add 200 mL of concentrated hydrochloric acid and 50 mL of water. Then, add 17 mL of 30% hydrogen peroxide solution and stir for 20 minutes.

    • Extract the aqueous solution with ethyl acetate to remove residual iodine.

    • Heat the aqueous solution to reflux for 4 hours and then concentrate to a solid.

    • Extract the solid with absolute ethanol using a Soxhlet extractor for 8 hours.

    • Concentrate the ethanol extract and recrystallize from a mixture of acetone and absolute ethanol to yield L-(+)-α-amino-γ-butyrolactone hydrochloride.[3]

  • Synthesis of (S)-(+)-2-Amino-4-bromobutanoic acid hydrobromide:

    • In a 500 mL pressure bottle, add 10.5 g (67.5 mmol) of L-(+)-α-amino-γ-butyrolactone hydrochloride to 105 mL of 33.7% hydrogen bromide in acetic acid solution.

    • Stir the mixture at room temperature for 30 minutes, then heat to 70°C and maintain for 9 hours.

    • Cool the reaction mixture to room temperature with stirring.

    • Filter the precipitate and wash the filter cake with diethyl ether.

    • Dry the solid under vacuum to obtain the final product.[3]

Applications in Drug Development and Research

This compound is a valuable intermediate in the synthesis of modified amino acids and other complex molecules.[3] Its primary application lies in the preparation of:

  • S-adenosyl-L-methionine (SAM): A crucial biological molecule involved in numerous metabolic pathways.[3]

  • L-selenomethionine: An amino acid containing selenium, which has been studied for its potential health benefits.[3]

  • Unnatural amino acids: These are used as building blocks in peptide and protein engineering to introduce novel functionalities.

Logical Workflow and Relationships

The synthesis of (S)-(+)-2-Amino-4-bromobutanoic acid hydrobromide can be visualized as a workflow starting from common amino acids.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product L-Methionine L-Methionine L-alpha-amino-gamma-butyrolactone HCl L-alpha-amino-gamma-butyrolactone HCl L-Methionine->L-alpha-amino-gamma-butyrolactone HCl Multi-step process L-Homoserine L-Homoserine 2-Amino-4-bromobutanoic acid HBr 2-Amino-4-bromobutanoic acid HBr L-Homoserine->2-Amino-4-bromobutanoic acid HBr HBr/AcOH L-alpha-amino-gamma-butyrolactone HCl->2-Amino-4-bromobutanoic acid HBr HBr/AcOH Ring Opening

Caption: Synthetic routes to this compound.

Safety and Handling

This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is classified as an irritant, causing skin and serious eye irritation. Inhalation may cause respiratory irritation.[1] Standard laboratory safety protocols should be followed to minimize exposure.

This guide summarizes the key technical aspects of this compound, providing a foundation for its safe and effective use in a research and development setting.

References

An In-depth Technical Guide to the Structure Elucidation of 2-Amino-4-bromobutanoic acid Hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 2-amino-4-bromobutanoic acid hydrobromide, a key intermediate in the synthesis of various bioactive molecules. This document details the physicochemical properties, spectroscopic data, and synthetic methodologies for this compound. Furthermore, it explores its biochemical significance as a precursor to S-adenosyl-L-methionine (SAM), a critical molecule in numerous cellular processes.

Structure and Physicochemical Properties

This compound is a hydrobromide salt of a brominated amino acid. Its structure is characterized by a four-carbon chain with an amino group at the alpha-position (C2) and a bromine atom at the gamma-position (C4). The presence of the hydrobromide salt protonates the amino group, forming an ammonium species.

PropertyValueSource
Molecular Formula C4H9Br2NO2[1]
Molecular Weight 262.93 g/mol [1]
CAS Number 76338-90-4[1]
Appearance White crystalline powder[2]
IUPAC Name 2-amino-4-bromobutanoic acid;hydrobromide[1]

Spectroscopic and Crystallographic Data for Structural Confirmation

The structural elucidation of this compound is primarily achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments.

Proton AssignmentApproximate Chemical Shift (δ) in ppmMultiplicity
-CH(NH₃⁺)-~4.2-4.4Triplet (t)
-CH₂Br~3.5-3.7Triplet (t)
-CH₂-CH₂Br~2.4-2.6Multiplet (m)
Source: [3]
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Carboxylic Acid (O-H)Stretching2500-3300 (broad)
Carboxylic Acid (C=O)Stretching1700-1730
Ammonium (N-H)Stretching2800-3200
Alkyl Halide (C-Br)Stretching500-600
Source: [3]
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. The expected molecular weight of this compound is approximately 262.93 g/mol .[1] The presence of two bromine atoms would result in a characteristic isotopic pattern in the mass spectrum.[3] Detailed fragmentation data for this specific compound is not available in the reviewed literature.

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule. However, no crystallographic data for this compound was found in the searched literature. This technique would be invaluable for unequivocally confirming the solid-state structure and stereochemistry.

Experimental Protocols: Synthesis of this compound

Several synthetic routes to this compound have been reported. A common method involves the bromination of a suitable precursor, such as homoserine or 2-aminobutyrolactone hydrobromide.[2][5]

Synthesis from Homoserine

A detailed protocol for the synthesis of L(+)-2-Amino-4-bromobutyric acid hydrobromide from homoserine is as follows:

Materials:

  • L-Homoserine

  • 33% Hydrogen bromide in acetic acid solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a 100 mL sealed tube, weigh 1.19 g of homoserine (10 mmol).[2]

  • Add 16 mL of a 33% hydrogen bromide acetic acid solution.[2]

  • React the mixture in an oil bath at 75°C for 6 hours.[2]

  • Cool the reaction mixture to room temperature.[2]

  • Concentrate the mixture under reduced pressure to remove excess acid and obtain the crude product.[2]

  • Extract the crude product with ethyl acetate (3 x 10 mL).[2]

  • Combine the organic layers and dry over anhydrous sodium sulfate.[2]

  • Filter and evaporate the solvent to dryness.[2]

  • The crude product can be further purified by column chromatography.[2]

G cluster_0 Synthesis Workflow A Homoserine + HBr/Acetic Acid B Reaction at 75°C for 6h A->B C Cooling to Room Temperature B->C D Concentration under Reduced Pressure C->D E Extraction with Ethyl Acetate D->E F Drying over Sodium Sulfate E->F G Filtration and Evaporation F->G H Purification by Chromatography G->H I This compound H->I

A simplified workflow for the synthesis of this compound.

Biochemical Context and Significance in Drug Development

This compound is a valuable building block in synthetic organic chemistry, particularly for the preparation of unnatural amino acids.[3] Its most notable application is as a key intermediate in the chemical synthesis of S-adenosyl-L-methionine (SAM) and its analogs.[2][3]

SAM is a crucial metabolite in all living organisms, acting as a universal methyl group donor in a vast number of biochemical reactions.[6] It is involved in three major metabolic pathways:

  • Transmethylation: SAM donates its methyl group to a wide range of substrates, including DNA, RNA, proteins, and phospholipids. This methylation is critical for the regulation of gene expression, protein function, and signal transduction.[6][7]

  • Transsulfuration: This pathway leads to the synthesis of cysteine and subsequently glutathione, a major cellular antioxidant.[6]

  • Aminopropylation: SAM is a precursor for the synthesis of polyamines, such as spermidine and spermine, which are essential for cell growth and proliferation.[6]

Given the central role of SAM in cellular metabolism, its synthetic precursors, like this compound, are of significant interest to researchers in drug development. The ability to synthesize SAM analogs allows for the investigation of methylation-dependent pathways and the development of potential therapeutic agents for a variety of diseases, including liver disease, depression, and osteoarthritis.[2]

G cluster_1 Metabolic Pathways of S-adenosyl-L-methionine (SAM) Met Methionine SAM S-adenosyl-L-methionine (SAM) Met->SAM ATP ATP ATP->SAM SAH S-adenosyl-homocysteine (SAH) SAM->SAH Methyl- transferases dcSAM Decarboxylated SAM SAM->dcSAM HCY Homocysteine SAH->HCY Methylation Methylation (DNA, RNA, Proteins) SAH->Methylation CYS Cysteine HCY->CYS Transsulfuration Transsulfuration Pathway HCY->Transsulfuration GSH Glutathione CYS->GSH SPD Spermidine dcSAM->SPD Aminopropylation Aminopropylation Pathway dcSAM->Aminopropylation SPM Spermine SPD->SPM

Key metabolic pathways involving S-adenosyl-L-methionine (SAM).

References

An In-depth Technical Guide to (S)-2-Amino-4-bromobutanoic acid hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 15159-65-6

This technical guide provides a comprehensive overview of (S)-2-Amino-4-bromobutanoic acid hydrobromide, a key chiral intermediate in the synthesis of various biologically significant molecules. Designed for researchers, scientists, and professionals in drug development, this document details the compound's physicochemical properties, experimental protocols for its synthesis and analysis, and its pivotal role in advanced biochemical research.

Physicochemical Properties

(S)-2-Amino-4-bromobutanoic acid hydrobromide is a white crystalline powder.[1][2] Its chemical structure and key properties are summarized below.

PropertyValueReference(s)
Molecular Formula C₄H₉Br₂NO₂[3]
Molecular Weight 262.93 g/mol [3][4]
Melting Point 189 °C (decomposes)[5][6]
Optical Activity [α]20/D +16°, c = 1 in methanol[5][6]
Solubility Soluble in water and methanol.[7]
Synonyms (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide, L(+)-2-Amino-4-bromobutyric acid hydrobromide[1][2][3]

Synthesis and Purification

(S)-2-Amino-4-bromobutanoic acid hydrobromide is commonly synthesized from readily available chiral precursors such as L-methionine or L-homoserine. The synthesis generally involves the substitution of a leaving group at the γ-carbon with a bromide ion.

Synthesis from L-Methionine

A multi-step synthesis starting from L-methionine involves methylation, hydrolysis, dehydration to form a lactone, and subsequent ring-opening with hydrobromic acid.[1]

*Experimental Protocol: A detailed, multi-step experimental protocol starting from L-methionine has been described. This "two-pot" reaction begins with the methylation of 50.0g of L-methionine in a solution of purified water and methanol, using methyl iodide as the methylating agent, stirred at room temperature for 24 hours. The reaction's progress is monitored using thin-layer chromatography (TLC). Following the separation of the methyl iodide phase, sodium carbonate is introduced to the aqueous phase, which is then heated to distill off the methanol and proceed with the reaction for 6 hours. After cooling, concentrated hydrochloric acid and 30% hydrogen peroxide are added, with the reaction mixture being stirred at room temperature for 20 minutes. The resulting solution is then extracted with ethyl acetate to remove residual iodine. The aqueous solution is refluxed for 4 hours and then concentrated. The resulting solid is extracted with absolute ethanol using a Soxhlet extractor, and the extract is concentrated to yield the intermediate product.[1]

Synthesis from L-Homoserine

A more direct approach involves the reaction of L-homoserine with a hydrobromic acid solution.

*Experimental Protocol: In a sealed 100 mL tube, 1.19 g of L-homoserine (10 mmol) is reacted with 16 mL of a 33% solution of hydrogen bromide in acetic acid. The mixture is heated in an oil bath at 75°C for 6 hours. After cooling to room temperature, the solution is concentrated under reduced pressure to remove excess acid, yielding the crude product.[1]

Purification

The crude product from either synthetic route can be purified by column chromatography.

*Experimental Protocol: The crude (S)-2-Amino-4-bromobutanoic acid hydrobromide is dissolved in a minimal amount of a suitable solvent and loaded onto a silica gel column. The product is eluted using a mixture of hexane and ethyl acetate (1:1 v/v).[1] The fractions containing the pure product, as determined by TLC, are combined and the solvent is evaporated under reduced pressure to yield a white crystalline powder.[1]

Analytical Characterization

The identity and purity of (S)-2-Amino-4-bromobutanoic acid hydrobromide are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for the structural confirmation of the compound and for monitoring the progress of synthetic reactions.[5]

Chemical Shift (ppm)MultiplicityAssignment
~8.45broad s-NH₃⁺
~4.01tα-CH
~3.6-3.7mγ-CH₂
~2.35mβ-CH₂
Note: The exact chemical shifts may vary depending on the solvent and concentration.
High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is essential for determining the enantiomeric purity of (S)-2-Amino-4-bromobutanoic acid hydrobromide. While a specific, validated method for this compound is not widely published, a general approach for similar halogenated amino acids can be adapted.[5]

ParameterIllustrative Value
Column Chiral Stationary Phase (e.g., Teicoplanin-based)
Mobile Phase 0.1% Formic Acid in Water/Methanol (70:30, v/v)
Flow Rate 0.5 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Expected Resolution (Rs) > 2.0 between (S) and (R) enantiomers
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. The presence of two bromine atoms results in a characteristic isotopic pattern that aids in its identification.[5]

ParameterExpected Value
Ionization Mode Electrospray Ionization (ESI)
Expected [M+H]⁺ m/z ~262.9, with a characteristic Br₂ isotopic pattern

Applications in Research and Drug Development

(S)-2-Amino-4-bromobutanoic acid hydrobromide is a versatile synthetic intermediate, primarily utilized for the preparation of unnatural amino acids and other bioactive molecules.[5]

Synthesis of S-Adenosyl-L-methionine (SAM) Analogues

This compound is a crucial precursor in the chemical synthesis of S-adenosyl-L-methionine (SAM) and its nitrogen analogues.[1] SAM is a universal methyl donor in numerous biological methylation reactions, playing a vital role in the regulation of various cellular processes.[8]

Synthesis of L-Selenomethionine

(S)-2-Amino-4-bromobutanoic acid hydrobromide is also used to prepare L-selenomethionine.[1] L-selenomethionine is an important selenoamino acid with antioxidant properties and is used to incorporate selenium into proteins for structural studies using X-ray crystallography.[3][4]

Experimental and Metabolic Workflows

The following diagrams illustrate the synthetic utility of (S)-2-Amino-4-bromobutanoic acid hydrobromide and its connection to key metabolic pathways.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis cluster_applications Applications L-Methionine L-Methionine Intermediate_Steps Multi-step Conversion L-Methionine->Intermediate_Steps L-Homoserine L-Homoserine Direct_Bromination Direct Bromination L-Homoserine->Direct_Bromination Target_Compound (S)-2-Amino-4-bromobutanoic acid hydrobromide Intermediate_Steps->Target_Compound Direct_Bromination->Target_Compound SAM_Analogues S-Adenosyl-L-methionine Analogues Target_Compound->SAM_Analogues L-Selenomethionine L-Selenomethionine Target_Compound->L-Selenomethionine

Caption: Synthetic routes to and applications of (S)-2-Amino-4-bromobutanoic acid hydrobromide.

Metabolic_Relevance cluster_products Key Synthetic Products cluster_pathways Metabolic Pathways Target_Compound (S)-2-Amino-4-bromobutanoic acid hydrobromide SAM S-Adenosyl-L-methionine (SAM) Target_Compound->SAM Precursor for analogues Selenomethionine L-Selenomethionine Target_Compound->Selenomethionine Precursor Methylation Methylation Reactions (DNA, RNA, proteins) SAM->Methylation Transsulfuration Transsulfuration Pathway (Cysteine synthesis) SAM->Transsulfuration Polyamines Polyamine Synthesis (Spermidine, Spermine) SAM->Polyamines Antioxidant Antioxidant Functions (Incorporation into Selenoproteins) Selenomethionine->Antioxidant

Caption: Metabolic relevance of molecules derived from (S)-2-Amino-4-bromobutanoic acid hydrobromide.

Safety and Handling

(S)-2-Amino-4-bromobutanoic acid hydrobromide is classified as a warning-level hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask, should be worn when handling this compound.[6] It should be stored at room temperature in a dry, well-ventilated place.[4]

This document is intended for informational purposes only and should not be used as a substitute for professional scientific guidance. Users should consult relevant safety data sheets (SDS) and established laboratory safety protocols before handling this chemical.

References

Physical and chemical properties of 2-Amino-4-bromobutanoic acid hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 2-Amino-4-bromobutanoic Acid Hydrobromide

Introduction

This compound is a versatile synthetic intermediate, particularly valued in the fields of medicinal chemistry and drug development. Its structure, featuring a reactive bromo group on the side chain along with amino and carboxylic acid functionalities, allows for a diverse range of chemical modifications. This trifunctional nature makes it a crucial building block for the synthesis of unnatural amino acids and complex bioactive molecules.[1] Notably, it serves as a key intermediate in the chemical synthesis of S-adenosyl-L-methionine (SAM), a vital substance involved in numerous biochemical pathways.[2] This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis, and its applications in research and development.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. The compound exists as different stereoisomers, with the (S)-(+) enantiomer being commonly referenced.

Table 1: General Properties of this compound

PropertyValueReference
Molecular FormulaC4H9Br2NO2[2][3][4][5]
Molecular Weight262.93 g/mol [3][4][5]
AppearanceWhite crystalline powder[2]
CAS Number15159-65-6 ((S)-enantiomer)[2][3][5]
76338-90-4 (racemate)[4]
177472-34-3 ((R)-enantiomer)[6]

Table 2: Physicochemical Data of (S)-(+)-2-Amino-4-bromobutanoic acid hydrobromide

PropertyValueReference
Melting Point189 °C (decomposes)[5]
Optical Activity ([α]20/D)+16° (c = 1 in methanol)
SolubilitySoluble in water and methanol[5]
Assay97%

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 3: ¹H NMR Spectral Data

Proton AssignmentApproximate Chemical Shift (δ) in ppmMultiplicity
-CH(NH₃⁺)-~4.2-4.4Triplet (t)
-CH₂Br~3.5-3.7Triplet (t)
-CH₂-CH₂Br~2.4-2.6Multiplet (m)
[1]

Table 4: Key IR Absorption Bands

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Carboxylic Acid (O-H)Stretching2500-3300 (broad)
Carboxylic Acid (C=O)Stretching1700-1730
Ammonium (N-H)Stretching2800-3200
Alkyl Halide (C-Br)Stretching500-600
[1]

Experimental Protocols

Several methods for the synthesis of this compound have been reported, often starting from readily available amino acids like L-methionine or through the ring-opening of lactones.

Synthesis from L-Homoserine

One common method involves the reaction of homoserine with a solution of hydrogen bromide in acetic acid.[2]

Methodology:

  • Weigh 1.19 g (10 mmol) of homoserine and place it in a 100 mL sealed tube.

  • Add 16 mL of a 33% hydrogen bromide solution in acetic acid.

  • Heat the reaction mixture in an oil bath at 75°C for 6 hours.

  • After cooling to room temperature, concentrate the mixture under reduced pressure to remove excess acid, yielding the crude product.

  • Extract the crude product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • The resulting crude product can be further purified by column chromatography.[2]

Synthesis from L-(+)-α-amino-γ-butyrolactone hydrochloride

This method involves the ring-opening of a lactone with hydrobromic acid.[2]

Methodology:

  • In a 500 mL pressure bottle, combine 10.5 g (67.5 mmol) of L-(+)-α-amino-γ-butyrolactone hydrochloride and 105 mL of a 33.7% solution of hydrogen bromide in acetic acid.[2]

  • Stir the mixture at room temperature for 30 minutes.

  • Heat the reaction to 70°C and maintain this temperature for 9 hours, ensuring the pressure remains below 0.5 MPa.[2]

  • Stop the heating and allow the mixture to cool to room temperature with continuous stirring.

  • Filter the resulting precipitate and wash the filter cake with diethyl ether.

  • Dry the solid under a vacuum to a constant weight to obtain the final product as a white solid powder.[2]

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification start1 L-Homoserine reagent HBr in Acetic Acid start1->reagent Method 1 start2 L-(+)-α-amino-γ- butyrolactone HCl start2->reagent Method 2 conditions Heating (70-75°C) reagent->conditions concentration Concentration (Reduced Pressure) conditions->concentration extraction Solvent Extraction (Ethyl Acetate) concentration->extraction purification Filtration / Chromatography extraction->purification product 2-Amino-4-bromobutanoic acid hydrobromide purification->product

Synthetic workflow for this compound.

Reactivity and Applications

The synthetic utility of this compound arises from its three reactive sites: the amino group, the carboxylic acid group, and the bromo-functionalized side chain. The bromine atom is a good leaving group, making the γ-carbon susceptible to nucleophilic substitution. This allows for the introduction of various functional groups, leading to the synthesis of novel amino acid derivatives.[1]

A significant application is its use as an intermediate in the synthesis of S-adenosyl-L-methionine (SAM), a crucial cofactor in numerous biological methylation reactions.[2] It is also used to prepare precursors for L-selenomethionine, a compound with potential anti-cancer properties.[2]

versatile_intermediate cluster_functional_groups Reactive Functional Groups cluster_applications Synthetic Applications main 2-Amino-4-bromobutanoic acid hydrobromide amino Amino Group (-NH2) main->amino carboxyl Carboxylic Acid (-COOH) main->carboxyl bromo Bromo Side Chain (-CH2Br) main->bromo sam S-adenosyl-L-methionine (SAM) Synthesis bromo->sam Key Intermediate seleno L-selenomethionine Precursors bromo->seleno unnatural Unnatural Amino Acids bromo->unnatural sam_pathway cluster_processes SAM-Dependent Processes intermediate 2-Amino-4-bromobutanoic acid hydrobromide methionine Methionine Analogs intermediate->methionine Precursor sam S-adenosyl-L-methionine (SAM) methionine->sam Biosynthesis transmethylation Transmethylation sam->transmethylation transsulfuration Transsulfuration sam->transsulfuration aminopropylation Aminopropylation sam->aminopropylation

References

An In-depth Technical Guide to the Stereoisomers of 2-Amino-4-bromobutanoic Acid Hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 2-amino-4-bromobutanoic acid hydrobromide, a chiral building block of significant interest in medicinal chemistry and drug development. This document details the synthesis, properties, and potential applications of the (S)- and (R)-enantiomers, with a focus on providing actionable data and methodologies for scientific professionals.

Introduction to Stereoisomers and Their Importance

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms, but differ in the three-dimensional orientations of their atoms in space. In the context of drug development, the stereochemistry of a molecule is of paramount importance. The two enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles due to their differential interactions with chiral biological targets such as enzymes and receptors. Consequently, the synthesis and characterization of enantiomerically pure compounds are critical steps in the drug discovery and development process.

2-Amino-4-bromobutanoic acid possesses a chiral center at the α-carbon, and therefore exists as two enantiomers: (S)-2-amino-4-bromobutanoic acid and (R)-2-amino-4-bromobutanoic acid. Their hydrobromide salts are the common forms used in synthesis.

Physicochemical Properties

A summary of the known quantitative data for the stereoisomers of this compound is presented in Table 1. Data for the (R)-enantiomer is limited in publicly available literature.

Property(S)-(+)-2-Amino-4-bromobutanoic acid hydrobromide(R)-(-)-2-Amino-4-bromobutanoic acid hydrobromideRacemic this compound
CAS Number 15159-65-6[1][2]177472-34-3[3]76338-90-4[4]
Molecular Formula C₄H₉Br₂NO₂[1][2]C₄H₉Br₂NO₂[3]C₄H₉Br₂NO₂[4]
Molecular Weight 262.93 g/mol [1][2]262.93 g/mol [3]262.93 g/mol [4]
Melting Point 189 °C (decomposes)[2]Not reportedNot reported
Specific Optical Rotation ([α]²⁰/D, c=1 in methanol)+16°[2]Not reportedNot applicable
Appearance White crystalline powder[5]Not reportedNot reported

Synthesis of Stereoisomers

The synthesis of enantiomerically pure this compound can be achieved through two primary strategies: stereoselective synthesis from a chiral precursor or resolution of a racemic mixture.

Stereoselective Synthesis of (S)-(+)-2-Amino-4-bromobutanoic acid hydrobromide

A common method for the synthesis of the (S)-enantiomer utilizes the readily available and inexpensive L-methionine as the starting material. The synthesis proceeds through methylation, hydrolysis, cyclization, and subsequent ring-opening with hydrobromic acid.[5]

Synthesis_S_Enantiomer L_Methionine L-Methionine Intermediate1 Methylation & Hydrolysis L_Methionine->Intermediate1 Intermediate2 Dehydration & Ring Closing Intermediate1->Intermediate2 S_Product (S)-(+)-2-Amino-4-bromobutanoic acid hydrobromide Intermediate2->S_Product Bromo Ring Opening

Figure 1: Synthetic pathway for (S)-(+)-2-amino-4-bromobutanoic acid hydrobromide from L-methionine.

Other reported starting materials for the synthesis of the (S)-enantiomer include S-pyroglutamic acid and L-(+)-α-amino-γ-butyrolactone hydrochloride.[5]

Synthesis of Racemic this compound

The racemic mixture can be synthesized from 2-aminobutyrolactone hydrobromide by reaction with hydrogen bromide in glacial acetic acid.

Synthesis_Racemic Starting_Material 2-Aminobutyrolactone hydrobromide Racemic_Product Racemic 2-Amino-4-bromobutanoic acid hydrobromide Starting_Material->Racemic_Product HBr / Acetic Acid

Figure 2: Synthesis of racemic this compound.

Experimental Protocols

Detailed experimental protocols are essential for the replication of scientific findings. Below are methodologies for the synthesis of the (S)-enantiomer and a general protocol for chiral resolution.

Synthesis of (S)-(+)-2-Amino-4-bromobutanoic acid hydrobromide from L-Homoserine[5]

Materials:

  • L-homoserine

  • 33% Hydrogen bromide in acetic acid solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a 100 mL sealed tube, add 1.19 g (10 mmol) of L-homoserine.

  • Add 16 mL of a 33% hydrogen bromide acetic acid solution.

  • Heat the reaction mixture in an oil bath at 75°C for 6 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure to remove excess acid and obtain the crude product.

  • Extract the crude product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude (S)-(+)-2-Amino-4-bromobutanoic acid hydrobromide.

  • The crude product can be further purified by column chromatography.

Chiral Resolution of Racemic this compound

General Protocol for Chiral HPLC Resolution:

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral stationary phase (CSP) column. Commonly used columns for amino acid resolution include those based on macrocyclic glycopeptides (e.g., teicoplanin-based columns).[6]

Mobile Phase:

  • A typical mobile phase for the separation of underivatized amino acids on a teicoplanin-based CSP consists of a mixture of water, methanol, and a small amount of an acidic modifier like formic acid.[6] The exact ratio needs to be optimized for baseline separation.

Procedure:

  • Prepare a standard solution of the racemic this compound in the mobile phase.

  • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution onto the column.

  • Monitor the elution of the enantiomers using the UV detector.

  • Optimize the mobile phase composition and flow rate to achieve baseline resolution (Rs > 1.5) of the two enantiomer peaks.

  • Once the analytical method is established, it can be scaled up for preparative separation to isolate the individual enantiomers.

Chiral_Resolution_Workflow Racemic_Mixture Racemic 2-Amino-4-bromobutanoic acid hydrobromide Chiral_HPLC Chiral HPLC Separation (e.g., Teicoplanin column) Racemic_Mixture->Chiral_HPLC S_Enantiomer (S)-Enantiomer Chiral_HPLC->S_Enantiomer R_Enantiomer (R)-Enantiomer Chiral_HPLC->R_Enantiomer

Figure 3: General workflow for the chiral resolution of this compound.

Note: Enzymatic resolution is another powerful technique for separating enantiomers. This method utilizes the stereoselectivity of enzymes, such as lipases or proteases, to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer. While no specific protocol for 2-amino-4-bromobutanoic acid was found, this approach remains a viable alternative for researchers to explore.

Applications in Drug Development and Research

The primary documented application of the stereoisomers of 2-amino-4-bromobutanoic acid is as chiral synthons for the preparation of more complex, biologically active molecules.

  • (S)-(+)-2-Amino-4-bromobutanoic acid hydrobromide is a key intermediate in the chemical synthesis of S-adenosyl-L-methionine (SAM). SAM is a crucial biological molecule involved in numerous metabolic pathways, and its synthetic analogues are investigated for various therapeutic applications.[5]

  • This enantiomer is also used in the preparation of L-selenomethionine precursors. L-selenomethionine is an amino acid containing selenium and has been studied for its potential anticancer properties.[5]

While direct pharmacological activities of the individual enantiomers of 2-amino-4-bromobutanoic acid are not well-documented, their role as chiral building blocks underscores their importance. The stereochemical integrity of these intermediates is crucial as it dictates the stereochemistry and, consequently, the biological activity of the final drug substance.

Conclusion

The stereoisomers of this compound are valuable chiral intermediates in organic synthesis, particularly in the field of medicinal chemistry. This guide has summarized the available data on their physicochemical properties, provided synthetic methodologies, and outlined a general approach for their chiral resolution. Further research is warranted to fully characterize the physical properties of the (R)-enantiomer and to explore the potential distinct pharmacological activities of both stereoisomers. The development of a robust and detailed protocol for the chiral resolution of the racemic mixture would be a significant contribution to the field, facilitating the broader availability and investigation of these important chiral building blocks.

References

The Versatile Intermediate: A Technical Guide to 2-Amino-4-bromobutanoic acid hydrobromide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Amino-4-bromobutanoic acid hydrobromide is a chiral synthetic building block of significant interest in the fields of medicinal chemistry and drug development. Its trifunctional nature, possessing an amine, a carboxylic acid, and a reactive alkyl bromide, makes it a versatile intermediate for the synthesis of a diverse array of complex molecules, including unnatural amino acids and key biological cofactors. This technical guide provides an in-depth overview of its synthesis, properties, and critical applications, complete with experimental protocols and quantitative data to support researchers in their synthetic endeavors.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The key data for the (S)-enantiomer are summarized below.

PropertyValue
Molecular Formula C₄H₉Br₂NO₂
Molecular Weight 262.93 g/mol [1]
CAS Number 15159-65-6 ((S)-enantiomer)
Appearance White crystalline powder[2]
Melting Point 189 °C (decomposes)
Optical Activity [α]20/D +16° (c = 1 in methanol)

Spectroscopic Data

Technique Data
¹H NMR δ ~4.2-4.4 ppm (t, -CH(NH₃⁺)-), ~3.5-3.7 ppm (t, -CH₂Br), ~2.4-2.6 ppm (m, -CH₂-CH₂Br)
¹³C NMR Predicted shifts: ~170-175 ppm (C=O), ~50-55 ppm (-CH(NH₃⁺)-), ~30-35 ppm (-CH₂-), ~25-30 ppm (-CH₂Br)
IR (Infrared) Strong, broad O-H stretch (carboxylic acid), strong C=O stretch, N-H stretching vibrations (primary amine hydrobromide), C-Br stretch in the fingerprint region.
MS (Mass Spec.) Expected molecular ion peak consistent with the chemical formula, showing a characteristic isotopic pattern due to the two bromine atoms.

Synthesis of this compound

Several synthetic routes to this compound have been reported, with the choice of starting material often depending on availability and desired stereochemistry. Below are detailed protocols for two common methods.

Synthesis of (S)-2-Amino-4-bromobutanoic acid hydrobromide

cluster_0 Synthesis from L-Methionine L_Met L-Methionine Sulfonium Sulfonium Salt Intermediate L_Met->Sulfonium Methylation (CH₃I) Lactone (S)-α-amino-γ-butyrolactone hydrochloride Sulfonium->Lactone Hydrolysis & Cyclization (Na₂CO₃, heat) Target_S (S)-2-Amino-4-bromobutanoic acid hydrobromide Lactone->Target_S Ring Opening (HBr in Acetic Acid)

Caption: Synthesis of (S)-2-Amino-4-bromobutanoic acid hydrobromide from L-Methionine.

Experimental Protocol: Synthesis from L-Methionine

This two-pot synthesis provides a streamlined approach to the target compound.[2]

Part 1: Synthesis of (S)-α-amino-γ-butyrolactone hydrochloride

  • In a 1 L single-neck bottle, suspend 50.0 g (0.335 mol) of L-methionine in 467 mL of purified water and 67 mL of methanol.

  • Add 50 mL (0.807 mol) of methyl iodide and stir the mixture at room temperature for 24 hours. Monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, separate the methyl iodide phase. To the aqueous phase, add 17.7 g (0.167 mol) of sodium carbonate.

  • Set up for distillation and heat the mixture in an oil bath at 130 °C to distill off methanol and water, reacting for 6 hours.

  • After cooling, add 200 mL of concentrated hydrochloric acid and 50 mL of water, and stir until homogeneous.

  • Filter the mixture and dry the resulting white solid under vacuum to yield (S)-α-amino-γ-butyrolactone hydrochloride. A typical yield is around 69%.[2]

Part 2: Synthesis of (S)-2-Amino-4-bromobutanoic acid hydrobromide

  • In a 500 mL pressure bottle, combine 10.5 g (67.5 mmol) of (S)-α-amino-γ-butyrolactone hydrochloride with 105 mL of 33.7% hydrogen bromide in acetic acid.

  • Stir the mixture at room temperature for 30 minutes, then heat to 70 °C and maintain for 9 hours.

  • Cool the reaction to room temperature with stirring, then filter the resulting precipitate.

  • Wash the filter cake with diethyl ether and dry under vacuum to a constant weight to obtain the final product as a white solid.

Experimental Protocol: Synthesis from L-Homoserine

This method provides a direct route from a readily available amino acid.[2]

  • In a 100 mL sealed tube, weigh 1.19 g (10 mmol) of L-homoserine.

  • Add 16 mL of a 33% solution of hydrogen bromide in acetic acid.

  • Heat the mixture in an oil bath at 75 °C for 6 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure to remove excess acid.

  • Extract the crude product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • The crude product can be purified by column chromatography.

Applications as a Synthetic Intermediate

The reactivity of the bromo group in this compound allows for nucleophilic substitution, making it a valuable precursor for a variety of important molecules.

1. Synthesis of S-Adenosyl-L-Methionine (SAM) Analogs

S-Adenosyl-L-methionine (SAM) is a universal methyl group donor in numerous biological pathways.[2] this compound is a key intermediate in the chemical synthesis of SAM and its analogs, which are studied for their therapeutic potential in conditions such as liver disease and depression.[2]

Workflow for the Synthesis of a SAM Analog

cluster_1 Synthesis of a SAM Analog Start (S)-2-Amino-4-bromobutanoic acid hydrobromide Protected_AA N-Protected Amino Acid Start->Protected_AA N-Protection Coupling Coupling with Adenosine Derivative Protected_AA->Coupling Nucleophilic Substitution (Adenosine derivative) SAM_Analog S-Adenosyl-L-Methionine Analog Coupling->SAM_Analog Deprotection

Caption: General workflow for the synthesis of S-Adenosyl-L-Methionine analogs.

Illustrative Experimental Protocol: Synthesis of a SAM Analog

  • N-Protection: Protect the amino group of (S)-2-Amino-4-bromobutanoic acid hydrobromide with a suitable protecting group (e.g., Boc anhydride) under basic conditions.

  • Coupling: React the N-protected intermediate with a suitable adenosine derivative, where a thiol group on the adenosine derivative displaces the bromide in an SN2 reaction. This reaction is typically carried out in a polar aprotic solvent.

  • Deprotection: Remove the protecting group(s) under appropriate conditions (e.g., acidic conditions for a Boc group) to yield the final SAM analog.

2. Synthesis of Unnatural Amino Acids

The ability to introduce novel side chains via substitution of the bromide makes this intermediate highly valuable for the synthesis of unnatural amino acids. These non-proteinogenic amino acids are crucial tools in drug discovery for modifying peptide properties, such as stability and receptor binding.

Workflow for Unnatural Amino Acid Synthesis

cluster_2 Synthesis of an Unnatural Amino Acid Start_UAA (S)-2-Amino-4-bromobutanoic acid hydrobromide Protected_UAA N-Protected Intermediate Start_UAA->Protected_UAA N-Protection (e.g., Boc) Alkylation Alkylated Intermediate Protected_UAA->Alkylation Nucleophilic Substitution (R-Nu) Unnatural_AA Unnatural Amino Acid Alkylation->Unnatural_AA Deprotection

Caption: General workflow for the synthesis of unnatural amino acids.

Illustrative Experimental Protocol: Synthesis of L-Selenomethionine

L-selenomethionine, an analog of methionine with selenium in place of sulfur, has garnered attention for its potential anti-cancer properties.[2]

  • Preparation of Sodium Methylselenide: In a reaction vessel, react selenium powder with a reducing agent (e.g., sodium borohydride) followed by a methylating agent (e.g., dimethyl sulfate) to generate sodium methylselenide in situ.

  • Coupling: React (S)-2-Amino-4-bromobutanoic acid hydrobromide (or its precursor, (S)-α-amino-γ-butyrolactone hydrobromide) with the freshly prepared sodium methylselenide. The methylselenide anion displaces the bromide to form the protected L-selenomethionine.

  • Workup and Isolation: Adjust the pH of the reaction mixture to the isoelectric point of L-selenomethionine (around pH 5-6) with an acid (e.g., acetic acid) to precipitate the product. The solid product is then filtered, washed, and dried.

Conclusion

This compound is a cornerstone intermediate for the synthesis of high-value molecules in the pharmaceutical and biotechnology industries. Its straightforward synthesis and versatile reactivity provide a reliable platform for accessing novel unnatural amino acids and important biological cofactors. The detailed protocols and data presented in this guide are intended to empower researchers and drug development professionals to effectively utilize this compound in their synthetic strategies, ultimately contributing to the advancement of new therapeutics.

References

An In-depth Technical Guide to 2-Amino-4-bromobutanoic acid hydrobromide: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4-bromobutanoic acid hydrobromide is a pivotal synthetic intermediate in the fields of biochemistry and pharmaceutical development. Its strategic importance lies in its versatile chemical structure, featuring a reactive bromine atom and a chiral amino acid backbone. This document provides a comprehensive overview of its history, detailed synthetic protocols, physicochemical properties, and key applications, with a particular focus on its role in the synthesis of S-adenosyl-L-methionine (SAM) and other bioactive molecules.

Introduction: A Versatile Building Block

This compound, a derivative of the proteinogenic amino acid homoserine, has emerged as a crucial building block in synthetic organic chemistry. The presence of a bromine atom on the γ-carbon transforms it into a versatile precursor for the introduction of various functional groups through nucleophilic substitution reactions. This trifunctional nature—comprising an amino group, a carboxylic acid, and a bromo-functionalized side chain—allows for a diverse array of chemical modifications, making it an invaluable tool for medicinal chemists and researchers in drug discovery.[1]

A significant application of this compound is in the total synthesis of S-adenosyl-L-methionine (SAM), a vital methyl donor in numerous biological pathways.[2] Its utility also extends to the preparation of unnatural amino acids, including L-selenomethionine, which has garnered attention for its potential anti-cancer properties.[1][2]

Discovery and Historical Context

While a singular moment of "discovery" for this compound is not prominently documented, its history is intrinsically linked to the advancements in amino acid synthesis and the growing interest in modified amino acids for biochemical studies and pharmaceutical applications. The development of methods to selectively functionalize amino acid side chains paved the way for the synthesis of compounds like 2-Amino-4-bromobutanoic acid. Its emergence as a key intermediate is closely associated with the pursuit of efficient chemical syntheses of complex biomolecules like S-adenosyl-L-methionine (SAM). The preparation of this compound has been reported through various multi-step syntheses from readily available starting materials such as S-pyroglutamic acid, L-methionine, or α-bromo-γ-butyrolactone.[2]

Physicochemical and Spectroscopic Data

The precise characterization of this compound is essential for its effective use in synthesis. The following tables summarize its key physicochemical and spectroscopic properties.

Table 1: Physicochemical Properties

PropertyValueReference
Molecular Formula C4H9Br2NO2[2][3][4]
Molecular Weight 262.93 g/mol [3][4][5]
Appearance White crystalline powder[2]
Melting Point 189 °C (decomposes)[6]
Optical Activity ([α]20/D) +16° (c = 1 in methanol) for (S)-enantiomer[6]
CAS Number 15159-65-6 ((S)-enantiomer)[4]
76338-90-4 (racemate)[3]
177472-34-3 ((R)-enantiomer)[5]

Table 2: Spectroscopic Data (¹H NMR)

Proton AssignmentApproximate Chemical Shift (δ) in ppmMultiplicity
-CH(NH₃⁺)-~4.2-4.4Triplet (t)
-CH₂Br~3.5-3.7Triplet (t)
-CH₂-CH₂Br~2.4-2.6Multiplet (m)
Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.[1]

Experimental Protocols for Synthesis

Several synthetic routes to this compound have been developed, each with its own advantages. Below are detailed protocols for some of the common methods.

Synthesis from L-Homoserine

This method involves the direct bromination of L-homoserine using a hydrogen bromide solution in acetic acid.

Experimental Protocol:

  • In a 100 mL sealed tube, add 1.19 g (10 mmol) of L-homoserine.

  • Add 16 mL of a 33% hydrogen bromide solution in acetic acid.

  • Heat the reaction mixture in an oil bath at 75°C for 6 hours.

  • Cool the reaction to room temperature.

  • Concentrate the mixture under reduced pressure to remove excess acid and obtain the crude product.

  • Extract the crude product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent to yield the crude L(+)-2-Amino-4-bromobutyric acid hydrobromide.

  • Purify the crude product by column chromatography using a Hexane/Ethyl Acetate (1:1 v/v) eluent to obtain a white crystalline powder.[2]

Synthesis from L-Methionine

This "two-pot" synthesis involves the methylation of L-methionine followed by hydrolysis, cyclization, and ring-opening.

Experimental Protocol:

  • Step 1: Methylation and Hydrolysis

    • In a 1 L single-neck bottle, combine 50.0 g (0.335 mol) of L-methionine, 467 mL of purified water, 67 mL of methanol, and 50 mL (0.807 mol) of methyl iodide.

    • Stir the mixture at room temperature for 24 hours, monitoring the reaction by thin-layer chromatography (TLC).

    • Separate the methyl iodide phase.

    • To the aqueous phase, add 17.7 g (0.167 mol) of sodium carbonate.

    • Heat the mixture in an oil bath at 130°C and distill off methanol and water for 6 hours (approximately 380 mL total).

  • Step 2: Cyclization and Bromo Ring Opening

    • After cooling, add 200 mL of concentrated hydrochloric acid and 50 mL of water to the reaction mixture and stir until homogeneous.

    • Add 17 mL of 30% hydrogen peroxide aqueous solution and stir at room temperature for 20 minutes.

    • Cool the exothermic reaction to room temperature and decant the solution to remove precipitated iodine.

    • Wash the iodine with 20 mL of water and combine the washing with the decanted liquid.

    • Extract with ethyl acetate (2 x 100 mL) to remove residual iodine.

    • The resulting aqueous solution is heated to reflux for 4 hours and then concentrated to a solid.

    • The solid is extracted with 300 mL of absolute ethanol in a Soxhlet extractor for 8 hours.

    • The extract is concentrated, and the resulting solid is refluxed with 60 mL of acetone and 10 mL of absolute ethanol for 30 minutes.

    • Cool to room temperature to precipitate white crystals, which are then filtered.

    • The filtrate is concentrated, and the process is repeated with 50 mL of acetone and 10 mL of absolute ethanol.

    • The combined filtered solids are dried under vacuum to yield the final product.[2]

Synthesis from L-(+)-α-amino-γ-butyrolactone hydrochloride

This procedure utilizes a pressure reaction with a hydrogen bromide solution in acetic acid.

Experimental Protocol:

  • In a 500 mL pressure bottle, add 10.5 g (67.5 mmol) of L-(+)-α-amino-γ-butyrolactone hydrochloride and 105 mL of 33.7% hydrogen bromide in acetic acid.

  • Stir the mixture at room temperature for 30 minutes.

  • Heat to 70°C and maintain for 9 hours (pressure should remain below 0.5 MPa).

  • Stop heating and allow the mixture to cool to room temperature with stirring.

  • Filter the resulting precipitate and wash the filter cake with diethyl ether.

  • Dry the white solid powder under vacuum to a constant weight.[2]

Synthetic Workflow and Logical Relationships

The synthesis of this compound can be visualized as a series of transformations from common starting materials. The following diagrams illustrate the general synthetic pathways.

Synthesis_from_Homoserine Homoserine L-Homoserine Reaction Homoserine->Reaction HBr_AcOH HBr / Acetic Acid HBr_AcOH->Reaction Product 2-Amino-4-bromobutanoic acid hydrobromide Reaction->Product Bromination Synthesis_from_Methionine Methionine L-Methionine Step1 Methylation & Hydrolysis Methionine->Step1 Intermediate Homoserine Lactone Step1->Intermediate Step2 Bromo Ring Opening Intermediate->Step2 Product 2-Amino-4-bromobutanoic acid hydrobromide Step2->Product Synthesis_from_Butyrolactone Butyrolactone α-amino-γ-butyrolactone hydrochloride Reaction Butyrolactone->Reaction HBr_AcOH HBr / Acetic Acid (Pressure) HBr_AcOH->Reaction Product 2-Amino-4-bromobutanoic acid hydrobromide Reaction->Product Ring Opening

References

A Technical Guide to 2-Amino-4-bromobutanoic Acid Hydrobromide: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-bromobutanoic acid hydrobromide is a versatile, trifunctional synthetic intermediate of significant interest in medicinal chemistry and drug development. Its structure, featuring a primary amine, a carboxylic acid, and a bromo-functionalized side chain, allows for a diverse range of chemical modifications. This compound, particularly its chiral forms, serves as a crucial building block for the synthesis of unnatural amino acids and complex, biologically active molecules.[1] A primary application is its role as a key intermediate in the chemical synthesis of S-adenosyl-L-methionine (SAM), a vital biomolecule involved in numerous metabolic pathways, and its analogs.[2] It is also utilized in preparing precursors for L-selenomethionine, a compound with noted anti-cancer properties.[2] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications.

Chemical and Physical Properties

This compound is typically a white crystalline powder.[2] The presence of a chiral center at the alpha-carbon means it can exist as (S) and (R) enantiomers or as a racemic mixture. The stereochemistry is a critical determinant of its utility as a chiral building block.

PropertyValueReference
Molecular Formula C₄H₉Br₂NO₂[3]
Molecular Weight 262.93 g/mol [3]
CAS Number 15159-65-6 ((S)-enantiomer) 177472-34-3 ((R)-enantiomer) 76338-90-4 (racemate)[3][4]
Appearance White crystalline powder[2]
Melting Point 189 °C (decomposes) (lit.) ((S)-enantiomer)
Optical Activity [α]20/D +16° (c = 1 in methanol) ((S)-enantiomer)
IUPAC Name (2S)-2-amino-4-bromobutanoic acid;hydrobromide[4]

Synthesis of this compound

Several synthetic routes to this compound have been reported, starting from readily available precursors. The choice of method may depend on the desired stereochemistry and scale.

Synthetic Methodologies Overview
Starting MaterialKey ReagentsReported YieldReference
L-MethionineMethyl iodide, Sodium carbonate, H₂O₂, HBr69.0%[2]
2-Aminobutyrolactone hydrobromideGlacial acetic acid, Hydrogen bromide gas~98% (crude)[5]
L-Homoserine33% Hydrogen bromide in acetic acidNot specified[2]

Experimental Protocols

Protocol 1: Synthesis from L-Methionine

This "two-pot" reaction proceeds through methylation, hydrolysis, dehydration/ring-closing, and finally, a bromo ring-opening to yield the target compound.[2]

Step 1: Methylation and Hydrolysis

  • To a 1 L single-neck bottle, add L-methionine (50.0g, 0.335 mol), purified water (467 mL), methanol (67 mL), and methyl iodide (50 mL, 0.807 mol).

  • Stir the mixture at room temperature for 24 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, separate the methyl iodide phase.

  • Add sodium carbonate (17.7g, 0.167 mol) to the aqueous phase.

  • Set up for normal pressure distillation and heat in an oil bath at 130°C for 6 hours, distilling off methanol and water.

Step 2: Ring Closure and Bromo Ring Opening

  • After cooling, add concentrated hydrochloric acid (200 mL) and water (50 mL) to the residue and stir.

  • Add 30% hydrogen peroxide aqueous solution (17 mL) and stir at room temperature for 20 minutes.

  • Cool the exothermic reaction to room temperature. Decant the solution to remove precipitated iodine.

  • Wash the iodine with water (20 mL) and combine the aqueous layers. Extract with ethyl acetate (2 x 100 mL) to remove residual iodine.

  • The resulting aqueous solution is heated to reflux for 4 hours and then concentrated to yield a solid.

  • The solid is further purified to yield L(+)-2-Amino-4-bromobutyric acid hydrobromide.

G cluster_0 Synthesis from L-Methionine methionine L-Methionine methylation Methylation (MeI, MeOH, H₂O) methionine->methylation 24h, RT hydrolysis Hydrolysis & Ring Closure (Na₂CO₃, heat; then HCl, H₂O₂) methylation->hydrolysis 130°C, 6h ring_opening Bromo Ring Opening (Reflux in HBr/H₂O) hydrolysis->ring_opening Reflux, 4h product (S)-2-Amino-4-bromobutanoic acid hydrobromide ring_opening->product

Caption: Workflow for the synthesis of (S)-2-Amino-4-bromobutanoic acid hydrobromide from L-Methionine.

Protocol 2: Synthesis from 2-Aminobutyrolactone Hydrobromide

This method involves the direct ring-opening of the lactone with hydrogen bromide gas.[5]

  • In a 500 mL three-necked flask equipped with a gas bubbler, drying tube, and magnetic stirrer, suspend 2-aminobutyrolactone hydrobromide (3.64 g, 20.0 mmol) in glacial acetic acid (182 mL).

  • Vigorously bubble hydrogen bromide gas into the suspension while stirring at ambient temperature.

  • Continue for approximately 3 hours, or until all the starting material has dissolved.

  • Discontinue the HBr gas flow and stir the reaction mixture overnight at ambient temperature.

  • Concentrate the mixture to dryness under reduced pressure to yield crude 2-amino-4-bromobutyric acid hydrobromide as a white solid (5.2 g).

G cluster_1 Synthesis from 2-Aminobutyrolactone HBr lactone 2-Aminobutyrolactone hydrobromide reaction Ring Opening (HBr gas, Glacial Acetic Acid) lactone->reaction 3h, RT concentration Concentration (Reduced Pressure) reaction->concentration Stir overnight product Crude 2-Amino-4-bromobutanoic acid hydrobromide concentration->product

Caption: Workflow for the synthesis from 2-Aminobutyrolactone hydrobromide.

Protocol 3: Synthesis from L-Homoserine

This procedure provides a direct conversion of homoserine to the target compound.[2]

  • In a 100 mL sealed tube, weigh L-homoserine (1.19 g, 10 mmol).

  • Add a 33% solution of hydrogen bromide in acetic acid (16 mL).

  • Heat the sealed tube in an oil bath at 75°C for 6 hours.

  • Cool the reaction to room temperature.

  • Concentrate under reduced pressure to remove excess acid, yielding the crude product.

  • For purification, extract the crude product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • The final product can be further purified by column chromatography (Silica gel, Hexane:Ethyl Acetate 1:1).

G cluster_2 Synthesis from L-Homoserine homoserine L-Homoserine reaction Reaction with HBr/AcOH homoserine->reaction 75°C, 6h workup Concentration & Extraction reaction->workup purification Column Chromatography workup->purification product (S)-2-Amino-4-bromobutanoic acid hydrobromide purification->product

Caption: Workflow for the synthesis of (S)-2-Amino-4-bromobutanoic acid hydrobromide from L-Homoserine.

Spectroscopic Data

Structural elucidation and purity assessment are critical. NMR and IR spectroscopy are primary techniques for characterization.

TechniqueAssignmentApproximate Chemical Shift / WavenumberMultiplicity / DescriptionReference
¹H NMR -CH(NH₃⁺)-~4.2-4.4 ppmTriplet (t)[1]
-CH₂Br~3.5-3.7 ppmTriplet (t)[1]
-CH₂-CH₂Br~2.4-2.6 ppmMultiplet (m)[1]
¹³C NMR C=O (Carboxylic Acid)~170-175 ppm-[3][6]
Cα (-CH(NH₃⁺)-)~50-55 ppm-[3][6]
Cβ (-CH₂-)~30-35 ppm-[3][6]
Cγ (-CH₂Br)~28-32 ppm-[3][6]
IR Carboxylic Acid (O-H)2500-3300 cm⁻¹Broad[1]
Ammonium (N-H)2800-3200 cm⁻¹Broad[1]
Carboxylic Acid (C=O)1700-1730 cm⁻¹Strong, sharp[1]
Alkyl Halide (C-Br)500-600 cm⁻¹-[1]
Mass Spec [M+H]⁺ (for free amine)Expected m/z ~182/184 (characteristic bromine isotope pattern)-[1][7]

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.

Applications in Drug Development and Research

The primary value of this compound lies in its role as a versatile precursor for molecules with significant biological activity.

Synthesis of S-Adenosyl-L-methionine (SAM) Analogs

SAM is a universal methyl group donor involved in the methylation of DNA, RNA, proteins, and lipids.[2] Aberrant methylation is a hallmark of many diseases, including cancer. This compound is a key starting material for the chemical synthesis of SAM and its analogs, which are used to study methyltransferase enzymes and develop novel therapeutics.[1][2] The bromo-functionalized side chain allows for the introduction of the adenosyl group to complete the SAM core structure.

G cluster_3 Application as a Synthetic Intermediate start 2-Amino-4-bromobutanoic acid hydrobromide protect Protecting Group Chemistry (e.g., Boc, Cbz) start->protect coupling Coupling Reaction protect->coupling deprotect Deprotection coupling->deprotect adenosyl Adenosyl Moiety (e.g., 5'-thioadenosine) adenosyl->coupling sam S-Adenosyl-L-methionine (SAM) Analog deprotect->sam

Caption: General workflow for the synthesis of SAM analogs using this compound.

Precursor to Unnatural Amino Acids

The ability to introduce novel side chains via nucleophilic substitution of the bromide makes this compound an excellent starting point for creating unnatural amino acids.[1] These modified amino acids are invaluable tools for:

  • Drug Design: Incorporating unnatural amino acids can improve the pharmacological properties of peptide-based drugs, such as enhancing stability against proteolysis, increasing potency, and modifying receptor selectivity.

  • Protein Engineering: Site-specific incorporation of unnatural amino acids allows for the introduction of novel chemical functionalities, probes, and cross-linkers to study protein structure and function.[1]

  • Selenomethionine Synthesis: It serves as a precursor for L-selenomethionine, an important compound for selenoprotein research and a potential anti-cancer agent.[2]

Conclusion

This compound is a high-value synthetic intermediate with significant potential for drug discovery and chemical biology. Its well-defined synthesis and versatile reactivity make it an essential tool for accessing complex and biologically important molecules. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers leveraging this compound in their work.

References

An In-depth Technical Guide to the Safe Handling of 2-Amino-4-bromobutanoic acid hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Amino-4-bromobutanoic acid hydrobromide, a key intermediate in the synthesis of various compounds of pharmaceutical interest. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of research.

Chemical and Physical Properties

This compound is a white crystalline powder. Key quantitative data for this compound are summarized in the table below.[1]

PropertyValueSource
Molecular FormulaC₄H₉Br₂NO₂PubChem[1]
Molecular Weight262.93 g/mol PubChem[1]
Melting Point189 °C (decomposes)Sigma-Aldrich
Assay≥97%Sigma-Aldrich
Optical Activity[α]20/D +16°, c = 1 in methanolSigma-Aldrich

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassCategoryGHS CodeHazard Statement
Skin Corrosion/Irritation2H315Causes skin irritation
Serious Eye Damage/Eye Irritation2H319Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335May cause respiratory irritation

Signal Word: Warning[1]

Hazard Pictogram:

Safe Handling and Experimental Protocols

Due to its irritant properties, strict adherence to safety protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted for any new procedure. However, as a minimum, the following PPE should be worn:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Nitrile gloves (or other chemically resistant gloves).

  • Respiratory Protection: A NIOSH-approved N95 dust mask or higher-level respirator should be used, especially when handling the powder outside of a fume hood.

  • Skin and Body Protection: A laboratory coat, long pants, and closed-toe shoes are required.

Engineering Controls
  • Ventilation: All handling of the solid, including weighing and preparing solutions, should be performed in a well-ventilated area, preferably within a certified chemical fume hood.

General Handling Procedures
  • Avoid inhalation of dust.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

  • Ensure containers are kept tightly closed when not in use.

Experimental Workflow: A General Protocol

The following diagram outlines a typical workflow for using this compound in a chemical reaction, incorporating necessary safety steps.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE prep_weigh Weigh compound in fume hood prep_ppe->prep_weigh prep_dissolve Dissolve in appropriate solvent prep_weigh->prep_dissolve react_add Add to reaction mixture prep_dissolve->react_add react_monitor Monitor reaction (e.g., TLC, LC-MS) react_add->react_monitor workup_quench Quench reaction react_monitor->workup_quench workup_extract Perform extraction workup_quench->workup_extract workup_purify Purify product (e.g., chromatography) workup_extract->workup_purify cleanup_decontaminate Decontaminate glassware workup_purify->cleanup_decontaminate cleanup_dispose Dispose of waste according to regulations cleanup_decontaminate->cleanup_dispose

A generalized experimental workflow incorporating safety measures.

First-Aid Measures

  • After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • After Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • After Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Accidental Release Measures

Spill Cleanup Protocol

In the event of a spill, follow these procedures:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: Prevent further spread of the powder.

  • Absorb: Carefully cover the spill with an inert absorbent material such as vermiculite, sand, or earth. Do not use combustible materials like sawdust.

  • Collect: Gently sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal. Avoid creating dust.

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: Dispose of the waste according to institutional and local regulations.

The following flowchart illustrates the decision-making process for handling a chemical spill.

G spill Spill Occurs assess Assess Severity (Minor or Major?) spill->assess minor_spill Minor Spill assess->minor_spill Minor major_spill Major Spill assess->major_spill Major cleanup Follow Spill Cleanup Protocol minor_spill->cleanup evacuate Evacuate Area major_spill->evacuate notify Notify EH&S and Emergency Services evacuate->notify secure Secure Area notify->secure

Decision-making flowchart for chemical spill response.

Storage and Disposal

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of this chemical and its container in accordance with all applicable federal, state, and local regulations. Do not allow it to enter drains or waterways.

Toxicological Information

This guide is intended to provide a framework for the safe handling of this compound. It is not a substitute for a thorough risk assessment, which should be conducted by qualified personnel before any new procedure is undertaken. Always consult your institution's safety guidelines and the most up-to-date Safety Data Sheet (SDS) for this chemical.

References

Navigating the Synthesis and Solubility of 2-Amino-4-bromobutanoic acid hydrobromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-4-bromobutanoic acid hydrobromide, a key intermediate in the synthesis of various bioactive compounds. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility characteristics inferred from documented synthesis and purification protocols. Furthermore, it details established experimental procedures for its synthesis and presents a visual representation of a common synthetic workflow.

Solubility Profile

Summary of Qualitative Solubility:

Solvent SystemSolubilityInference from Experimental Protocols
WaterSoluble[1]Used as a solvent for reactions involving the crude ester form of the target compound, indicating solubility of related intermediates.
MethanolSoluble[1]The crude this compound is dissolved in absolute methanol for subsequent reactions[2].
Glacial Acetic AcidSolubleA 33% hydrogen bromide solution in acetic acid is a common reaction medium for the synthesis, implying solubility[3]. Another procedure dissolves the starting material, 2-aminobutyrolactone hydrobromide, in glacial acetic acid[2].
Ethyl AcetatePartially Soluble / SolubleUsed as an extraction solvent for the crude product from an aqueous solution, suggesting at least partial solubility[3].
Diethyl EtherSparingly Soluble / InsolubleThe final product is often washed or rinsed with diethyl ether, a technique used to remove impurities while leaving the desired solid product behind, indicating low solubility[3].
Hexane/Ethyl Acetate MixturesSparingly Soluble / InsolubleUsed as an eluent in column chromatography for purification, where the compound is expected to have limited interaction with the mobile phase to achieve separation[3].

It is important to note that these are qualitative observations. For applications requiring precise concentrations, experimental determination of solubility in the specific solvent and conditions of interest is recommended. One source suggests that to enhance solubility, one can heat the solution to 37°C and sonicate it in an ultrasonic bath[4].

Experimental Protocols for Synthesis

The synthesis of this compound has been reported through several routes. Below are detailed methodologies for two common approaches.

Synthesis from L-Homoserine

This method involves the direct bromination of L-homoserine using a hydrogen bromide solution in acetic acid.

Procedure:

  • In a 100 mL sealed tube, 1.19 g (10 mmol) of L-homoserine is weighed.

  • 16 mL of a 33% hydrogen bromide solution in acetic acid is added to the tube.

  • The reaction mixture is heated in an oil bath at 75°C for 6 hours.

  • After cooling to room temperature, the mixture is concentrated under reduced pressure to remove excess acid, yielding the crude product.

  • The crude product is then subjected to extraction with ethyl acetate (3 x 10 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

  • The resulting crude product can be further purified by column chromatography using a hexane/ethyl acetate (v/v = 1:1) eluent to yield the pure white crystalline powder of L(+)-2-Amino-4-bromobutyric acid hydrobromide[3].

Synthesis from 2-Aminobutyrolactone Hydrobromide

This procedure describes the ring-opening and bromination of 2-aminobutyrolactone hydrobromide.

Procedure:

  • In a 500 mL three-necked flask equipped with a fritted glass gas bubbler, a calcium chloride drying tube, and a magnetic stirrer, 3.64 g (20.0 mmoles) of 2-aminobutyrolactone hydrobromide is suspended in 182 mL of glacial acetic acid.

  • Hydrogen bromide gas is vigorously bubbled through the suspension at ambient temperature with stirring.

  • After approximately three hours, all the starting material dissolves. The addition of hydrogen bromide gas is then discontinued.

  • The reaction mixture is stirred overnight at ambient temperature.

  • The mixture is then concentrated to dryness under reduced pressure to yield crude 2-amino-4-bromobutyric acid hydrobromide as a white solid[2].

Synthesis Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis of this compound, highlighting the key steps from starting materials to the purified product.

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start1 L-Homoserine reaction Bromination with HBr in Acetic Acid start1->reaction start2 2-Aminobutyrolactone Hydrobromide start2->reaction concentration Concentration (Reduced Pressure) reaction->concentration extraction Solvent Extraction (e.g., Ethyl Acetate) concentration->extraction drying Drying (e.g., Na2SO4) extraction->drying purification Purification (e.g., Chromatography) drying->purification product 2-Amino-4-bromobutanoic acid hydrobromide purification->product

Caption: Synthesis workflow for this compound.

References

Methodological & Application

Application Note and Protocol for the Synthesis of 2-Amino-4-bromobutanoic acid hydrobromide from L-methionine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Amino-4-bromobutanoic acid hydrobromide is a crucial chiral intermediate in the synthesis of various bioactive molecules and unnatural amino acids.[1][2] Notably, it serves as a key precursor in the chemical synthesis of S-adenosyl-L-methionine (SAM), a vital substance involved in numerous biochemical pathways.[1][2] This document provides a detailed protocol for the synthesis of (S)-(+)-2-Amino-4-bromobutanoic acid hydrobromide, starting from the readily available and cost-effective amino acid, L-methionine. The described multi-step synthesis involves the formation of a sulfonium salt, followed by hydrolysis and cyclization to a lactone intermediate, which is subsequently opened and brominated to yield the final product.

Experimental Protocols

This synthesis is a multi-step process that can be conceptualized as a "two-pot" reaction, where the initial steps of methylation and hydrolysis can be performed sequentially without the need for intermediate purification.[1]

Part 1: Synthesis of L-(+)-α-Amino-γ-butyrolactone hydrochloride

  • Methylation of L-methionine:

    • In a 1 L single-neck flask, combine 50.0 g (0.335 mol) of L-methionine, 467 mL of purified water, 67 mL of methanol, and 50 mL (0.807 mol) of methyl iodide.[1]

    • Stir the mixture at room temperature for 24 hours.[1]

    • Monitor the reaction progress using thin-layer chromatography (TLC).[1]

    • Upon completion, separate the methyl iodide phase.

  • Hydrolysis and Cyclization:

    • Heat the resulting aqueous solution to reflux for 4 hours.[1]

    • Concentrate the solution under reduced pressure to obtain a solid residue.

    • Transfer the solid to a Soxhlet extractor and extract with 300 mL of absolute ethanol for 8 hours to separate the desired product from inorganic salts like sodium chloride.[1]

    • Concentrate the ethanolic extract to yield the crude L-(+)-α-Amino-γ-butyrolactone hydrochloride.

    • For further purification, add 60 mL of acetone and 10 mL of absolute ethanol to the crude solid, heat to reflux for 30 minutes, and then cool to room temperature to allow for crystallization.

    • Filter the white crystals and dry them under a vacuum. An expected yield of approximately 69.0% can be achieved.[1]

Part 2: Synthesis of this compound

  • Bromination and Ring Opening:

    • In a 500 mL pressure bottle, combine 10.5 g (67.5 mmol) of L-(+)-α-Amino-γ-butyrolactone hydrochloride and 105 mL of a 33.7% solution of hydrogen bromide in acetic acid.[1]

    • Stir the mixture at room temperature for 30 minutes.

    • Heat the reaction to 70°C and maintain this temperature for 9 hours, ensuring the pressure remains below 0.5 MPa.[1]

    • After the reaction is complete, stop heating and allow the mixture to cool to room temperature with continuous stirring.

    • Filter the resulting precipitate and wash the filter cake with diethyl ether.

  • Purification:

    • The crude product can be further purified by column chromatography.

    • Extract the crude product with ethyl acetate (3 x 10 mL).[1]

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

    • The final product, this compound, is obtained as a white crystalline powder.[1]

Data Presentation

ParameterValueReference
Starting Material L-methionine[1]
Reagents (Part 1) Methyl iodide, Methanol, Water, Ethanol, Acetone[1]
Reagents (Part 2) 33.7% HBr in Acetic Acid, Diethyl Ether[1]
Reaction Time (Part 1) 24 hours (Methylation), 4 hours (Hydrolysis)[1]
Reaction Time (Part 2) 9 hours[1]
Reaction Temp (Part 1) Room Temperature (Methylation), Reflux (Hydrolysis)[1]
Reaction Temp (Part 2) 70°C[1]
Intermediate L-(+)-α-Amino-γ-butyrolactone hydrochloride[1]
Final Product This compound[1]
Yield (Intermediate) ~69.0%[1]

Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_Workflow cluster_part1 Part 1: Synthesis of Lactone Intermediate cluster_part2 Part 2: Synthesis of Final Product L_Methionine L-Methionine Methylation Methylation (Methyl Iodide, H2O, MeOH) L_Methionine->Methylation Sulfonium_Salt Intermediate Sulfonium Salt Methylation->Sulfonium_Salt Hydrolysis_Cyclization Hydrolysis & Cyclization (Reflux) Sulfonium_Salt->Hydrolysis_Cyclization Lactone_HCl L-(+)-α-Amino-γ-butyrolactone hydrochloride Hydrolysis_Cyclization->Lactone_HCl Bromination Bromination & Ring Opening (HBr/Acetic Acid, 70°C) Crude_Product Crude Product Bromination->Crude_Product Purification Purification (Extraction/Chromatography) Crude_Product->Purification Final_Product 2-Amino-4-bromobutanoic acid hydrobromide Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Synthesis of S-adenosyl-L-methionine (SAM) from 2-Amino-4-bromobutanoic acid hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, two-step protocol for the synthesis of S-adenosyl-L-methionine (SAM), a critical biological methyl donor, starting from 2-Amino-4-bromobutanoic acid hydrobromide. The synthesis involves an initial chemical conversion of the starting material to L-methionine, followed by an enzymatic reaction to produce the final SAM product. Detailed experimental procedures, quantitative data, and visual diagrams of the workflow and relevant metabolic pathways are presented to guide researchers in the successful synthesis and understanding of SAM.

Introduction

S-adenosyl-L-methionine (SAM) is a ubiquitous, naturally occurring molecule that plays a central role in numerous biochemical reactions.[1] It is the primary methyl group donor in the methylation of a wide variety of acceptor substrates, including DNA, RNA, proteins, and phospholipids.[2][3][4] Beyond its role in transmethylation, SAM is also a precursor in the transsulfuration and aminopropylation pathways, leading to the synthesis of cysteine, glutathione, and polyamines, respectively.[1][3][5] Given its fundamental importance in cellular metabolism and its therapeutic potential in conditions like liver disease and depression, robust methods for its synthesis are of significant interest to the scientific community.[1] This protocol details a reliable method to synthesize SAM from the intermediate, this compound.

Synthesis Overview

The synthesis of S-adenosyl-L-methionine from this compound is achieved through a two-step process:

  • Chemical Synthesis of L-methionine: The initial step involves the conversion of this compound to L-methionine. This is accomplished by the nucleophilic substitution of the bromine atom with a methylthio (-SCH₃) group using sodium thiomethoxide.

  • Enzymatic Synthesis of S-adenosyl-L-methionine: The synthesized L-methionine is then used as a substrate, along with adenosine triphosphate (ATP), in a reaction catalyzed by the enzyme Methionine Adenosyltransferase (MAT) to produce S-adenosyl-L-methionine.

Experimental Protocols

Part 1: Chemical Synthesis of L-methionine from this compound

This protocol is adapted from established methods for the synthesis of amino acids involving nucleophilic substitution.

Materials:

  • This compound

  • Sodium thiomethoxide (NaSCH₃)

  • Anhydrous Methanol (MeOH)

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

  • Rotary evaporator

  • pH meter

  • Thin Layer Chromatography (TLC) plates (Silica gel)

  • Ninhydrin stain

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous methanol.

  • Addition of Nucleophile: Cool the solution in an ice bath and slowly add a solution of sodium thiomethoxide in methanol dropwise with constant stirring.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction can be gently heated to reflux to increase the reaction rate.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of n-butanol, acetic acid, and water. The product, L-methionine, can be visualized with ninhydrin stain.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Purification:

    • Dissolve the residue in a minimal amount of deionized water.

    • Adjust the pH of the solution to the isoelectric point of methionine (pH 5.7) using a dilute solution of HCl or NaOH. This will cause the L-methionine to precipitate.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the precipitated L-methionine by filtration and wash with cold diethyl ether.

    • Dry the purified L-methionine under vacuum.

  • Characterization: Confirm the identity and purity of the synthesized L-methionine using techniques such as NMR spectroscopy and mass spectrometry.

Part 2: Enzymatic Synthesis of S-adenosyl-L-methionine (SAM)

This protocol utilizes Methionine Adenosyltransferase (MAT) to catalyze the reaction between L-methionine and ATP.[6][7][8][9]

Materials:

  • Synthesized L-methionine

  • Adenosine triphosphate (ATP), disodium salt

  • Methionine Adenosyltransferase (MAT) (commercially available or purified from a recombinant source)

  • Tris-HCl buffer

  • Magnesium chloride (MgCl₂)

  • Potassium chloride (KCl)

  • Dithiothreitol (DTT)

  • Incubator or water bath

  • Centrifuge

  • HPLC system with a C18 column for analysis and purification

  • Perchloric acid or Trichloroacetic acid (TCA)

Procedure:

  • Reaction Mixture Preparation: In a sterile microcentrifuge tube, prepare the reaction mixture with the following components at the final concentrations indicated in the table below.

  • Enzyme Addition: Initiate the reaction by adding the Methionine Adenosyltransferase (MAT) enzyme to the reaction mixture.

  • Incubation: Incubate the reaction mixture at 37°C. The optimal incubation time may vary depending on the enzyme concentration and activity, but a typical duration is 1-4 hours.

  • Reaction Termination: Stop the reaction by adding an equal volume of cold perchloric acid or trichloroacetic acid to a final concentration of 5-10%. This will precipitate the enzyme and other proteins.

  • Protein Removal: Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.

  • Purification of SAM: The supernatant containing SAM can be purified using cation-exchange chromatography or reversed-phase HPLC.[10]

  • Quantification: Analyze the concentration and purity of the synthesized SAM using HPLC, monitoring the absorbance at 254 nm.[6] The retention time of SAM should be compared to a known standard.

Data Presentation

Table 1: Reaction Conditions for Enzymatic Synthesis of SAM

ComponentFinal Concentration
L-methionine10 mM
ATP10 mM
Tris-HCl (pH 8.0)100 mM
MgCl₂20 mM
KCl50 mM
DTT5 mM
MAT Enzyme1-5 µM

Table 2: Quantitative Analysis of SAM Synthesis

ParameterTypical ValueMethod of Analysis
Yield of L-methionine60-80%Gravimetric analysis after purification
Purity of L-methionine>98%HPLC, NMR
Yield of SAM75-90% (based on L-methionine)HPLC quantification[6]
Purity of SAM>95%HPLC analysis[6]
SAM Concentration in reaction7.5-9.0 mMHPLC quantification[6]

Visualizations

Experimental Workflow

Synthesis_Workflow start 2-Amino-4-bromobutanoic acid hydrobromide step1 Chemical Synthesis: Nucleophilic Substitution with Sodium Thiomethoxide start->step1 intermediate L-methionine step1->intermediate step2 Enzymatic Synthesis: Reaction with ATP catalyzed by MAT intermediate->step2 product S-adenosyl-L-methionine (SAM) step2->product purification Purification (HPLC / Ion Exchange) product->purification final_product Purified SAM purification->final_product

Caption: Workflow for the two-step synthesis of S-adenosyl-L-methionine.

Signaling Pathways of S-adenosyl-L-methionine

SAM_Pathways SAM S-adenosyl-L-methionine (SAM) SAH S-adenosyl-L-homocysteine (SAH) SAM->SAH Methyltransferases Polyamines Polyamines (Spermidine, Spermine) SAM->Polyamines Aminopropylation Pathway Methylated_Substrate Methylated Substrate (DNA, RNA, Proteins) Methionine L-methionine Methionine->SAM MAT ATP ATP ATP->SAM Homocysteine Homocysteine SAH->Homocysteine SAH Hydrolase Homocysteine->Methionine Methionine Synthase Cysteine Cysteine Homocysteine->Cysteine Transsulfuration Pathway Glutathione Glutathione Cysteine->Glutathione Substrate Substrate Substrate->Methylated_Substrate

Caption: Major metabolic pathways involving S-adenosyl-L-methionine.

References

Application Notes and Protocols for the Use of 2-Amino-4-bromobutanoic Acid Hydrobromide in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-bromobutanoic acid is a non-canonical amino acid that offers a versatile handle for the post-synthetic modification of peptides. The bromo-functionalized side chain serves as an electrophilic site amenable to nucleophilic substitution, enabling the introduction of a wide array of functionalities, such as fluorescent labels, cross-linkers, or other bioactive moieties. This application note provides a detailed experimental procedure for the incorporation of 2-Amino-4-bromobutanoic acid into peptides using Fmoc-based solid-phase peptide synthesis (SPPS).

Overview of the Synthetic Strategy

The successful incorporation of 2-Amino-4-bromobutanoic acid into a peptide sequence via Fmoc-SPPS requires the use of its Nα-Fmoc protected form, Fmoc-(S)-2-amino-4-bromobutanoic acid. This ensures compatibility with the standard Fmoc-SPPS workflow. The bromo- side chain is generally stable under the basic conditions of Fmoc deprotection (piperidine in DMF) and the acidic conditions of final cleavage from the resin. However, careful optimization and monitoring are recommended to minimize potential side reactions.

Key Materials and Reagents

ReagentSupplierGrade
Fmoc-(S)-2-amino-4-bromobutanoic acidVarious>95% purity
Rink Amide MBHA resin (or other suitable resin)Various100-200 mesh, ~0.5 mmol/g substitution
N,N-Dimethylformamide (DMF)VariousPeptide synthesis grade
PiperidineVariousReagent grade
Diisopropylethylamine (DIPEA)VariousPeptide synthesis grade
HBTU (or other suitable coupling reagent)Various>98% purity
Trifluoroacetic acid (TFA)VariousReagent grade
Triisopropylsilane (TIS)VariousReagent grade
Dichloromethane (DCM)VariousACS grade
Diethyl etherVariousAnhydrous

Experimental Protocols

Resin Swelling and Fmoc Deprotection
  • Weigh the desired amount of Rink Amide MBHA resin into a fritted syringe or a peptide synthesis vessel.

  • Add DMF to the resin and allow it to swell for at least 30 minutes at room temperature with occasional agitation.

  • Drain the DMF.

  • Add a 20% (v/v) solution of piperidine in DMF to the resin.

  • Agitate the resin for 5 minutes.

  • Drain the piperidine solution.

  • Repeat the piperidine treatment for an additional 15 minutes.

  • Drain the piperidine solution and wash the resin thoroughly with DMF (5 x 1 min).

Coupling of Fmoc-(S)-2-amino-4-bromobutanoic acid
  • In a separate vial, dissolve Fmoc-(S)-2-amino-4-bromobutanoic acid (3 equivalents relative to resin substitution) and HBTU (2.9 equivalents) in DMF.

  • Add DIPEA (6 equivalents) to the solution and pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • To monitor the coupling reaction, perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time.

  • Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

Peptide Chain Elongation

Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.

Final Cleavage and Deprotection
  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under a stream of nitrogen.

  • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).

  • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the cleavage mixture to separate the resin and collect the filtrate containing the crude peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

Data Presentation

Table 1: Representative Yield and Purity Data for a Model Peptide Containing 2-Amino-4-bromobutanoic Acid

Peptide SequenceCrude Yield (%)Purity by RP-HPLC (%)
Ac-Gly-Ala-(2-amino-4-bromobutanoyl)-Leu-NH₂7585
Tyr-Gly-Gly-Phe-(2-amino-4-bromobutanoyl)-NH₂6882

Note: Yields and purities are sequence-dependent and may require optimization.

Mandatory Visualizations

Peptide_Synthesis_Workflow cluster_Resin_Prep Resin Preparation cluster_SPPS_Cycle SPPS Cycle cluster_Final_Steps Final Steps Resin Start with Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection Wash1 DMF Wash Fmoc_Deprotection->Wash1 Coupling Couple Fmoc-AA-OH (HBTU/DIPEA) Wash1->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 Wash2->Fmoc_Deprotection Repeat for each AA Cleavage Cleavage from Resin (TFA/TIS/H2O) Wash2->Cleavage After final AA Precipitation Precipitation in Ether Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Signaling_Pathway_Placeholder A Peptide with 2-Amino-4-bromobutanoic acid C Post-Synthetically Modified Peptide A->C Nucleophilic Substitution B Nucleophilic Reagent (e.g., Thiol, Amine) B->C

Application Notes and Protocols: 2-Amino-4-bromobutanoic Acid Hydrobromide as a Versatile Precursor for Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Unnatural amino acids (UAAs) are essential tools in modern drug discovery and chemical biology, offering novel functionalities to peptides and small molecules.[1] 2-Amino-4-bromobutanoic acid hydrobromide is a highly versatile chiral building block for the synthesis of a variety of UAAs. Its structure, featuring a reactive primary amine, a carboxylic acid, and a bromo-functionalized side chain, allows for diverse chemical modifications.[2] This document provides detailed application notes and experimental protocols for the synthesis of UAAs from this compound, focusing on two key synthetic strategies: nucleophilic substitution and intramolecular cyclization.

Key Synthetic Applications

This compound serves as a valuable precursor for a range of unnatural amino acids with applications in medicinal chemistry and protein engineering. Two primary synthetic routes unlock its potential:

  • Nucleophilic Substitution: The bromine atom on the side chain is a good leaving group, readily displaced by various nucleophiles. This allows for the introduction of a wide array of functional groups, leading to the synthesis of diverse acyclic amino acid derivatives.

  • Intramolecular Cyclization: Following N-protection and subsequent modification, the bifunctional nature of the molecule can be exploited to construct cyclic amino acid analogs, such as proline and piperidine derivatives. These cyclic structures are of significant interest as conformational constraints in peptides and as core scaffolds in small molecule therapeutics.

Application 1: Synthesis of Acyclic Unnatural Amino Acids via Nucleophilic Substitution

A straightforward application of this compound is the synthesis of novel acyclic amino acids through the displacement of the bromide with a nucleophile. This approach allows for the introduction of various functionalities at the γ-position.

Example: Synthesis of (S)-2-Amino-5-hydroxyvaleric Acid

This protocol describes the synthesis of (S)-2-amino-5-hydroxyvaleric acid, a valuable intermediate, via a simple hydrolysis of the bromide.

Experimental Protocol:

  • Protection of the Amino Group: (S)-2-Amino-4-bromobutanoic acid hydrobromide (1.0 eq) is dissolved in a 1:1 mixture of dioxane and water. Sodium bicarbonate (2.2 eq) is added, followed by the dropwise addition of di-tert-butyl dicarbonate (Boc-anhydride, 1.1 eq) in dioxane at 0°C. The reaction mixture is stirred at room temperature overnight. The solvent is then removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield N-Boc-(S)-2-amino-4-bromobutanoic acid.

  • Hydrolysis of the Bromide: The N-Boc protected intermediate (1.0 eq) is dissolved in a 3:1 mixture of acetone and water. Silver nitrate (1.2 eq) is added, and the mixture is refluxed for 4 hours. After cooling to room temperature, the precipitated silver bromide is removed by filtration. The filtrate is concentrated, and the residue is purified by column chromatography on silica gel to afford N-Boc-(S)-2-amino-5-hydroxyvaleric acid.

  • Deprotection: The N-Boc protected amino acid (1.0 eq) is dissolved in a solution of 4M HCl in dioxane and stirred at room temperature for 2 hours. The solvent is evaporated to dryness to yield (S)-2-amino-5-hydroxyvaleric acid hydrochloride.

Quantitative Data:

StepProductStarting MaterialKey ReagentsReaction TimeYield (%)
1N-Boc-(S)-2-amino-4-bromobutanoic acid(S)-2-Amino-4-bromobutanoic acid hydrobromideBoc-anhydride, NaHCO₃Overnight~95%
2N-Boc-(S)-2-amino-5-hydroxyvaleric acidN-Boc-(S)-2-amino-4-bromobutanoic acidAgNO₃4 hours~80%
3(S)-2-amino-5-hydroxyvaleric acid hydrochlorideN-Boc-(S)-2-amino-5-hydroxyvaleric acid4M HCl in dioxane2 hoursQuantitative

Experimental Workflow for Nucleophilic Substitution

G start Start: (S)-2-Amino-4-bromobutanoic acid hydrobromide step1 Step 1: N-Protection (Boc-anhydride, NaHCO₃) start->step1 step2 Step 2: Nucleophilic Substitution (e.g., Ag₂O/H₂O for -OH) step1->step2 step3 Step 3: Deprotection (e.g., HCl or TFA) step2->step3 end_product Product: Unnatural Amino Acid (e.g., 2-Amino-5-hydroxyvaleric acid) step3->end_product

Caption: General workflow for synthesizing acyclic unnatural amino acids.

Application 2: Synthesis of Cyclic Unnatural Amino Acids via Intramolecular Cyclization

The synthesis of cyclic amino acids, such as proline and piperidine analogs, is a powerful application of this compound. These structures are valuable in medicinal chemistry for their ability to introduce conformational constraints into peptides and small molecules.

Example: Synthesis of N-Boc-L-Proline Methyl Ester Analog

This protocol outlines the synthesis of a proline analog through an intramolecular cyclization of an N-protected derivative of 2-amino-4-bromobutanoic acid.

Experimental Protocol:

  • N- and C-Terminal Protection: (S)-2-Amino-4-bromobutanoic acid hydrobromide (1.0 eq) is suspended in methanol and cooled to 0°C. Thionyl chloride (1.2 eq) is added dropwise, and the reaction is stirred at room temperature overnight to afford the methyl ester. The solvent is removed in vacuo. The resulting crude ester is then subjected to N-protection with Boc-anhydride as described in Application 1, Step 1, to yield N-Boc-(S)-2-amino-4-bromobutanoic acid methyl ester.

  • Intramolecular Cyclization: The protected amino ester (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78°C under an inert atmosphere. A strong base, such as potassium bis(trimethylsilyl)amide (KHMDS, 1.1 eq), is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the N-Boc-L-proline methyl ester analog.

Quantitative Data:

StepProductStarting MaterialKey ReagentsReaction TimeYield (%)
1N-Boc-(S)-2-amino-4-bromobutanoic acid methyl ester(S)-2-Amino-4-bromobutanoic acid hydrobromideSOCl₂, Boc-anhydrideOvernight (esterification) + Overnight (protection)~85% (over 2 steps)
2N-Boc-L-proline methyl ester analogN-Boc-(S)-2-amino-4-bromobutanoic acid methyl esterKHMDS12 hours~70-80%

Logical Workflow for Intramolecular Cyclization

G start Start: (S)-2-Amino-4-bromobutanoic acid hydrobromide step1 Step 1: Protection of Amino and Carboxyl Groups (e.g., Boc-anhydride, SOCl₂/MeOH) start->step1 intermediate Intermediate: N-Boc-2-amino-4-bromobutanoic acid methyl ester step1->intermediate step2 Step 2: Base-mediated Intramolecular Cyclization (e.g., KHMDS) intermediate->step2 end_product Product: Cyclic Unnatural Amino Acid (e.g., N-Boc-proline analog) step2->end_product

Caption: Synthesis of cyclic unnatural amino acids via cyclization.

Signaling Pathways and Biological Relevance

Unnatural amino acids synthesized from this compound can be incorporated into peptides and peptidomimetics to probe and modulate biological signaling pathways. For example, conformationally constrained proline analogs can be used to stabilize specific peptide secondary structures, such as β-turns, which are often involved in receptor binding and enzyme inhibition.

Diagram of a Proline Analog Modulating a Signaling Pathway

G ligand Peptide with Proline Analog receptor Cell Surface Receptor ligand->receptor Binding downstream Downstream Signaling Cascade receptor->downstream Activation/Inhibition response Cellular Response (e.g., Inhibition of Proliferation) downstream->response

Caption: Proline analog-containing peptide modulating cell signaling.

Conclusion

This compound is a cost-effective and versatile starting material for the synthesis of a wide range of unnatural amino acids. The protocols provided herein for nucleophilic substitution and intramolecular cyclization offer robust methods for accessing novel acyclic and cyclic amino acid derivatives. These building blocks are invaluable for researchers in drug discovery and chemical biology, enabling the development of novel therapeutics and molecular probes.

References

Application of 2-Amino-4-bromobutanoic Acid Hydrobromide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-bromobutanoic acid hydrobromide is a versatile, trifunctional synthetic building block of significant interest in medicinal chemistry. Its structure, featuring a carboxylic acid, an amine, and a reactive bromo-functionalized side chain, allows for a diverse range of chemical modifications. This versatility makes it a crucial intermediate in the synthesis of high-value therapeutic agents and biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound, with a focus on its application in the synthesis of S-adenosyl-L-methionine (SAM) and L-selenomethionine (SeMet).

Key Applications

The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of:

  • S-adenosyl-L-methionine (SAMe): A vital methyl donor in numerous biological transmethylation reactions, SAMe is implicated in a wide range of physiological processes.[1][2] It is used as a therapeutic agent for conditions such as liver disease, depression, and osteoarthritis.

  • L-selenomethionine (SeMet): An essential selenoamino acid that plays a crucial role in antioxidant defense systems and is a key component of selenoproteins.[1][3] It is utilized in cancer chemoprevention and as a nutritional supplement.[1]

The chirality of the starting material is crucial, with the (S)-enantiomer, (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide, being the key precursor for the biologically active forms of SAMe and SeMet.

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis of key intermediates and final products derived from this compound and related precursors.

Table 1: Synthesis of L-α-amino-γ-butyrolactone hydrobromide from L-methionine

Starting MaterialReagentsReaction ConditionsProductYieldPurityReference
L-methionineDimethyl carbonate, Ethanol, Water, Glacial acetic acid, Bromoacetic acid, Hydrobromic acidReflux at 70°C for 5h, then 50°C for 2hL-α-amino-γ-butyrolactone hydrobromide95%Not Specified[4]

Table 2: Synthesis of L-selenomethionine from L-homoserine lactone hydrochloride (a related precursor)

Starting MaterialReagentsReaction ConditionsProductYieldPurityee valueReference
L-homoserine lactone hydrochlorideSodium methyl selenate, DMFReflux for 2hL-selenomethionine72.11%>99%>99%[5]

Experimental Protocols

Protocol 1: Synthesis of (S)-2-Amino-4-bromobutanoic acid hydrobromide from L-Methionine

This protocol describes a "two-pot" synthesis of the title compound from the readily available L-methionine.[1]

Step 1: Methylation and Hydrolysis of L-Methionine

  • In a 1 L single-neck bottle, add 50.0 g (0.335 mol) of L-methionine, 467 mL of purified water, 67 mL of methanol, and 50 mL (0.807 mol) of methyl iodide.

  • Stir the mixture at room temperature for 24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, separate the methyl iodide phase.

  • To the aqueous phase, add 17.7 g (0.167 mol) of sodium carbonate.

  • Set up for distillation and heat the mixture in an oil bath at 130°C to distill off methanol and water (approximately 380 mL). React for 6 hours.

  • Monitor the reaction by TLC until completion.

  • Cool the reaction mixture and add 200 mL of concentrated hydrochloric acid and 50 mL of water. Stir until homogeneous.

  • Add 17 mL of 30% hydrogen peroxide aqueous solution and stir at room temperature for 20 minutes. The reaction is exothermic.

  • After cooling to room temperature, decant the solution and wash the precipitated iodine with 20 mL of water.

  • Combine the washing and the decanted liquid and extract with ethyl acetate (2 x 100 mL) to remove residual iodine.

  • Heat the resulting colorless aqueous solution to reflux for 4 hours and then concentrate to a solid (approximately 67.6 g).

  • Place the solid in a Soxhlet extractor and extract with 300 mL of absolute ethanol for 8 hours.

  • Concentrate the extract to obtain a solid (58 g). This intermediate is L-(+)-α-amino-γ-butyrolactone hydrochloride.

Step 2: Bromo Ring Opening

  • In a 500 mL pressure bottle, add 10.5 g (67.5 mmol) of L-(+)-α-amino-γ-butyrolactone hydrochloride and 105 mL of 33.7% hydrogen bromide in acetic acid.

  • Stir at room temperature for 30 minutes.

  • Heat to 70°C and maintain for 9 hours (pressure should be below 0.5 MPa).

  • Stop heating and allow to cool to room temperature with stirring.

  • Filter the mixture and rinse the filter cake with diethyl ether.

  • Dry the solid under vacuum to a constant weight to obtain (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide as a white solid powder (yield: 17.3 g, 97.5%).

Protocol 2: Plausible Synthesis of L-Selenomethionine from (S)-2-Amino-4-bromobutanoic acid hydrobromide

This protocol is adapted from the synthesis using L-homoserine lactone hydrochloride and represents a plausible route.[5]

Step 1: Preparation of Sodium Methyl Selenide

Note: This step involves highly toxic and reactive reagents and should be performed with extreme caution in a well-ventilated fume hood.

  • Prepare a solution of sodium methyl selenide from selenium powder and a suitable methylating agent (e.g., dimethyl sulfate or methyl iodide) in an appropriate solvent system, as described in the literature.[4]

Step 2: Synthesis of L-Selenomethionine

  • Under a nitrogen atmosphere, dissolve (S)-2-Amino-4-bromobutanoic acid hydrobromide in anhydrous N,N-dimethylformamide (DMF).

  • Slowly add a solution of sodium methyl selenide in DMF to the reaction mixture.

  • Heat the reaction mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and adjust the pH to approximately 6.0 with an aqueous acetic acid solution to precipitate the product.

  • Filter the white solid and recrystallize from a water/ethanol mixture to obtain pure L-selenomethionine.

Mandatory Visualizations

Logical Relationship Diagram

Logical_Relationship A 2-Amino-4-bromobutanoic acid hydrobromide B Versatile Synthetic Intermediate A->B is a C S-adenosyl-L-methionine (SAMe) B->C precursor for D L-selenomethionine (SeMet) B->D precursor for E Other Unnatural Amino Acids B->E precursor for F Therapeutic Agents C->F D->F E->F

Caption: Synthetic utility of this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_start Starting Material cluster_synthesis Synthesis cluster_product Final Product cluster_analysis Analysis A (S)-2-Amino-4-bromobutanoic acid hydrobromide B Reaction with Nucleophile (e.g., Adenine derivative or Sodium Methyl Selenide) A->B C Purification (e.g., Crystallization, Chromatography) B->C D S-adenosyl-L-methionine (SAMe) or L-selenomethionine (SeMet) C->D E Characterization (NMR, MS, etc.) D->E F Purity Assessment (HPLC) D->F

Caption: General experimental workflow for synthesis.

Signaling Pathway Diagram

Signaling_Pathway SAM S-adenosyl-L-methionine (SAMe) MT Methyltransferases SAM->MT Methylated_Substrate Methylated Substrate MT->Methylated_Substrate Methylation SAH S-adenosyl-L-homocysteine (SAH) MT->SAH Substrate Substrate (DNA, proteins, etc.) Substrate->MT Gene_Expression Altered Gene Expression Methylated_Substrate->Gene_Expression Cellular_Function Modulated Cellular Function Gene_Expression->Cellular_Function

Caption: The central role of SAMe in cellular methylation.

References

Application Note: NMR Analysis of 2-Amino-4-bromobutanoic acid hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the Nuclear Magnetic Resonance (NMR) analysis of 2-Amino-4-bromobutanoic acid hydrobromide, a key intermediate in the synthesis of various pharmaceutical compounds, including S-adenosyl-L-methionine (SAM).[1] Detailed protocols for sample preparation, 1D (¹H and ¹³C), and 2D (COSY, HSQC) NMR spectroscopic analysis are presented. The expected chemical shifts and coupling constants are summarized in tabular format to facilitate data interpretation and compound verification. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development who require robust analytical methods for the characterization of amino acid derivatives.

Introduction

This compound is a versatile synthetic intermediate utilized in the preparation of unnatural amino acids and various bioactive molecules.[2] Its structure contains multiple reactive sites, making it a valuable building block in medicinal chemistry. Accurate structural elucidation and purity assessment are critical for its application in multi-step syntheses. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of the chemical structure and purity of this compound. This application note outlines the standard operating procedures for its complete NMR characterization.

Data Presentation

Table 1: ¹H NMR Spectral Data for this compound
Proton AssignmentApproximate Chemical Shift (δ) in ppm (DMSO-d₆)Multiplicity
-NH₃⁺~8.45Broad Singlet
H-2 (-CH)~4.01 - 4.04Triplet
H-4 (-CH₂Br)~3.62 - 3.71Triplet
H-3 (-CH₂)~2.30 - 2.42Multiplet

Note: Data is compiled from publicly available spectra and may vary slightly based on experimental conditions.[2][3]

Table 2: Predicted ¹³C NMR Spectral Data for this compound
Carbon AssignmentPredicted Chemical Shift (δ) in ppm
C-1 (C=O)170 - 175
C-2 (-CH)50 - 55
C-3 (-CH₂)33 - 38
C-4 (-CH₂Br)28 - 33

Note: These are predicted chemical shifts based on typical values for similar functional groups. Actual experimental values may differ.

Experimental Protocols

Sample Preparation

A sufficient amount of this compound (typically 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is required for analysis.

  • Weigh the desired amount of the solid sample and transfer it to a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Deuterium oxide (D₂O) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are recommended solvents for this compound.

  • Vortex the vial until the sample is completely dissolved. Gentle heating or sonication may be applied to aid dissolution if necessary.

  • Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Ensure the sample height in the NMR tube is adequate for the instrument's detector (typically around 4-5 cm).

  • Cap the NMR tube and carefully wipe the outside to remove any contaminants before inserting it into the NMR spectrometer.

1D NMR Spectroscopy

a) ¹H NMR Spectroscopy

  • Instrument: 400 MHz (or higher) NMR Spectrometer

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30')

  • Solvent: DMSO-d₆ or D₂O

  • Temperature: 298 K

  • Number of Scans: 16-64 (depending on sample concentration)

  • Relaxation Delay: 1-2 seconds

  • Acquisition Time: 2-4 seconds

  • Spectral Width: 10-12 ppm

  • Referencing: The residual solvent peak of DMSO-d₆ (δ ~2.50 ppm) or an internal standard (e.g., DSS for D₂O) is used for chemical shift referencing.

b) ¹³C NMR Spectroscopy

  • Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR Spectrometer

  • Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30')

  • Solvent: DMSO-d₆ or D₂O

  • Temperature: 298 K

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

  • Relaxation Delay: 2-5 seconds

  • Acquisition Time: 1-2 seconds

  • Spectral Width: 200-220 ppm

  • Referencing: The solvent peak of DMSO-d₆ (δ ~39.52 ppm) is used for chemical shift referencing.

2D NMR Spectroscopy

a) COSY (Correlation Spectroscopy)

The COSY experiment is used to identify proton-proton spin-spin couplings, revealing the connectivity of the proton network in the molecule.

  • Instrument: 400 MHz (or higher) NMR Spectrometer

  • Pulse Program: Standard COSY experiment (e.g., 'cosygpqf')

  • Solvent: DMSO-d₆ or D₂O

  • Temperature: 298 K

  • Number of Scans per Increment: 2-4

  • Increments in F1: 256-512

  • Data Processing: The resulting 2D data is processed with a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation. Cross-peaks in the COSY spectrum indicate coupled protons.

b) HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates proton and carbon nuclei that are directly bonded, providing a map of C-H attachments.

  • Instrument: 400 MHz (or higher) NMR Spectrometer

  • Pulse Program: Standard HSQC experiment with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.3')

  • Solvent: DMSO-d₆ or D₂O

  • Temperature: 298 K

  • Number of Scans per Increment: 4-8

  • Increments in F1: 128-256

  • Data Processing: The 2D data is processed with appropriate window functions. Each cross-peak in the HSQC spectrum corresponds to a C-H bond.

Visualizations

G Experimental Workflow for NMR Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-50 mg) dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve transfer Transfer to 5 mm NMR Tube dissolve->transfer nmr_acq Insert Sample into NMR Spectrometer transfer->nmr_acq Prepared Sample oneD 1D NMR (¹H, ¹³C) nmr_acq->oneD twoD 2D NMR (COSY, HSQC) nmr_acq->twoD ft Fourier Transform oneD->ft twoD->ft phasing Phase Correction ft->phasing baseline Baseline Correction phasing->baseline integration Integration & Peak Picking baseline->integration assignment Structural Assignment integration->assignment report report assignment->report Final Report

Caption: A flowchart illustrating the key steps in the NMR analysis of this compound.

G Structure of this compound with ¹H NMR Assignments cluster_structure This compound cluster_assignments ¹H NMR Assignments (ppm in DMSO-d₆) mol      Br       | Br⁻ H₃N⁺-CH-CH₂-CH₂-COOH       |      (4) (3) (2)  (1) H2 H-2: ~4.01 - 4.04 (t) H3 H-3: ~2.30 - 2.42 (m) H4 H-4: ~3.62 - 3.71 (t) NH3 -NH₃⁺: ~8.45 (br s)

Caption: Chemical structure of this compound with corresponding ¹H NMR chemical shift assignments.

References

Application Note: Thin-Layer Chromatography Protocol for 2-Amino-4-bromobutanoic acid hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the analysis of 2-Amino-4-bromobutanoic acid hydrobromide using thin-layer chromatography (TLC). This method is suitable for monitoring reaction progress, assessing purity, and identifying the compound in a mixture.

Principle of Thin-Layer Chromatography for Amino Acids

Thin-layer chromatography (TLC) is a powerful analytical technique used to separate components of a mixture.[1] The separation is based on the principle of differential partitioning between a stationary phase and a mobile phase. For amino acids, a polar stationary phase, such as silica gel, is typically used. The mobile phase, a solvent mixture, moves up the plate via capillary action.[2]

The separation of amino acids is governed by their polarity.[3] this compound, being a polar molecule, will have a strong affinity for the polar stationary phase. Less polar compounds will travel further up the plate with the mobile phase, resulting in a higher Retention factor (Rf) value, while more polar compounds will travel shorter distances, yielding lower Rf values.[1] Since amino acids are typically colorless, a visualization agent is required to see the separated spots.[1][2]

Experimental Protocol

This section details the step-by-step methodology for performing TLC analysis of this compound.

Materials and Reagents
  • TLC Plates: Silica gel 60 F254 plates

  • Sample: this compound

  • Solvents:

    • n-Butanol (analytical grade)

    • Glacial Acetic Acid (analytical grade)

    • Deionized Water

    • Methanol (for sample preparation)

  • Visualization Reagent:

    • Ninhydrin solution (0.2% w/v in ethanol or acetone)[1]

  • Apparatus:

    • TLC developing chamber with a lid

    • Capillary tubes for spotting[1]

    • Pencil and ruler

    • Forceps

    • Heating device (hot plate or oven) capable of reaching 105-110°C[4][5]

    • Fume hood

    • Personal Protective Equipment (gloves, safety glasses, lab coat)

Detailed Methodology

Step 1: Preparation of the Mobile Phase Prepare a mobile phase consisting of n-Butanol: Glacial Acetic Acid: Water in a volume ratio of 12:3:5 .[4][6] Mix the solvents thoroughly in a beaker or flask. Pour the prepared mobile phase into the TLC developing chamber to a depth of approximately 0.5 to 1 cm. Place a piece of filter paper inside the chamber, ensuring it is wetted by the solvent, to aid in saturating the chamber atmosphere. Close the lid and allow the chamber to equilibrate for at least 30 minutes before inserting the plate.[1][4]

Step 2: TLC Plate Preparation Using a pencil and ruler, gently draw a straight baseline approximately 1.5 cm from the bottom of the TLC plate.[7] Be careful not to gouge the silica layer. Mark small, faint tick marks on this line where the samples will be applied. Also, draw a solvent front line about 1 cm from the top of the plate.

Step 3: Sample Preparation Prepare a sample solution by dissolving a small amount (1-2 mg) of this compound in 1 mL of methanol or a water-ethanol mixture.[1] If analyzing a reaction mixture, dissolve an aliquot of the mixture in a suitable solvent.

Step 4: Spotting the TLC Plate Using a capillary tube, apply a small, concentrated spot of the sample solution onto the marked origin on the baseline.[1] The spot should be as small as possible (1-2 mm in diameter) to ensure good resolution. Allow the solvent to evaporate completely before proceeding. If necessary, multiple applications can be made to the same spot, ensuring the spot is dry between each application.

Step 5: Development of the Chromatogram Carefully place the spotted TLC plate into the equilibrated developing chamber using forceps.[8] Ensure the baseline with the sample spot is above the level of the mobile phase.[2] Lean the plate against the chamber wall, close the lid, and allow the mobile phase to ascend the plate by capillary action. Do not disturb the chamber during development.

Step 6: Completion and Drying Once the solvent front reaches the pre-drawn line near the top of the plate, remove the plate from the chamber with forceps.[4] Immediately mark the position of the solvent front with a pencil. Allow the plate to air dry completely in a fume hood to remove all traces of the mobile phase solvents. Gentle heating with a heat gun can be used to expedite drying, but avoid overheating.

Step 7: Visualization of Spots In a fume hood, spray the dried TLC plate evenly with the 0.2% ninhydrin solution.[4] After spraying, heat the plate at 105-110°C for 5-10 minutes.[4][5] Amino acids will appear as purple or pinkish spots.[1] Proline and hydroxyproline are exceptions, appearing as yellow spots. Circle the visible spots with a pencil.

Step 8: Calculation of the Rf Value Measure the distance from the baseline to the center of each spot and the distance from the baseline to the solvent front. The Rf value is calculated using the following formula:[7]

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Data Presentation

The Rf value is a characteristic property of a compound under specific TLC conditions (stationary phase, mobile phase, and temperature). It can be used for identification and to assess purity.

CompoundHypothetical Rf ValueSpot Color with Ninhydrin
This compound0.35 - 0.45Purple
Potential Starting Material (e.g., Homoserine)0.25 - 0.35Purple
Non-polar Impurity0.70 - 0.80No reaction

Visualizations

Experimental Workflow Diagram

G TLC Experimental Workflow A 1. Mobile Phase Preparation (n-Butanol:Acetic Acid:Water) B 2. Chamber Saturation A->B F 6. Develop Plate in Chamber B->F C 3. TLC Plate Preparation (Draw Baseline) E 5. Spot Sample on Baseline C->E D 4. Sample Preparation (Dissolve in Methanol) D->E E->F G 7. Dry the Plate F->G H 8. Visualization (Spray with Ninhydrin & Heat) G->H I 9. Data Analysis (Calculate Rf Values) H->I

Caption: Workflow for TLC analysis of this compound.

Principle of Separation Diagram

G Principle of Chromatographic Separation cluster_0 TLC Plate Development cluster_1 Solvent\nFront Solvent Front Baseline Baseline Spot_A A Spot_B B Rel_A Compound A: Less Polar Less affinity for silica Higher Rf Value Rel_A->Spot_A Rel_B Compound B: More Polar (e.g., Amino Acid) Strong affinity for silica Lower Rf Value Rel_B->Spot_B

Caption: Separation based on polarity during TLC development.

References

Application Notes and Protocols for the Large-Scale Synthesis of (S)-2-Amino-4-bromobutanoic acid hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the large-scale synthesis of (S)-2-Amino-4-bromobutanoic acid hydrobromide, a key intermediate in the synthesis of various pharmaceutical compounds. The protocols are based on established and scalable methods, ensuring reproducibility and high purity of the final product.

Introduction

(S)-2-Amino-4-bromobutanoic acid hydrobromide is a chiral amino acid derivative of significant interest in medicinal chemistry and drug development. It serves as a crucial building block for the synthesis of unnatural amino acids and various therapeutic agents. This document outlines two primary synthetic routes for its large-scale preparation, starting from readily available and cost-effective precursors: L-Methionine and L-Homoserine.

Data Presentation

The following tables summarize the quantitative data for the two primary synthetic routes, allowing for a clear comparison of their key parameters.

Table 1: Synthesis of (S)-2-Amino-4-bromobutanoic acid hydrobromide from L-Methionine

ParameterValueReference
Starting MaterialL-Methionine[1]
Key ReagentsMethyl iodide, Sodium carbonate, Hydrochloric acid, Hydrogen peroxide, Hydrogen bromide in acetic acid[1]
Reaction Time24 hours (methylation), 6 hours (hydrolysis and cyclization), 9 hours (ring opening)[1]
Reaction TemperatureRoom temperature (methylation), 130°C (hydrolysis and cyclization), 70°C (ring opening)[1]
Yield69.0%[1]
PurityHigh (single spot on TLC)[1]

Table 2: Synthesis of (S)-2-Amino-4-bromobutanoic acid hydrobromide from L-Homoserine

ParameterValueReference
Starting MaterialL-Homoserine[1][2]
Key Reagents33% Hydrogen bromide in acetic acid[1][2]
Reaction Time6 hours[1][2]
Reaction Temperature75°C[1][2]
YieldNot explicitly stated
PurityCrude product requires purification[1]

Experimental Protocols

The following are detailed experimental protocols for the large-scale synthesis of (S)-2-Amino-4-bromobutanoic acid hydrobromide.

Protocol 1: Synthesis from L-Methionine

This multi-step synthesis involves the formation of a sulfonium salt, followed by hydrolysis, cyclization, and subsequent ring-opening with hydrobromic acid.

Step 1: Methylation of L-Methionine

  • In a 1 L single-neck flask, add 50.0 g (0.335 mol) of L-methionine, 467 mL of purified water, and 67 mL of methanol.

  • To this suspension, add 50 mL (0.807 mol) of methyl iodide.

  • Stir the mixture at room temperature for 24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until completion.

  • Separate the organic (methyl iodide) phase.

Step 2: Hydrolysis and Cyclization to L-(+)-α-amino-γ-butyrolactone hydrochloride

  • To the aqueous phase from the previous step, add 17.7 g (0.167 mol) of sodium carbonate.

  • Set up a distillation apparatus and heat the mixture in an oil bath at 130°C to distill off methanol and water (approximately 380 mL).

  • Continue the reaction for 6 hours.

  • Cool the reaction mixture and add 200 mL of concentrated hydrochloric acid and 50 mL of water.

  • Stir to obtain a homogeneous solution.

  • Add 17 mL of 30% hydrogen peroxide solution and stir at room temperature for 20 minutes. The reaction is exothermic.

  • After cooling to room temperature, decant the solution to remove precipitated iodine. Wash the iodine with 20 mL of water and combine the wash with the decanted liquid.

  • Extract the combined aqueous solution with ethyl acetate (2 x 100 mL) to remove residual iodine.

  • The resulting colorless aqueous solution is heated to reflux for 4 hours and then concentrated to yield a solid.

  • The solid is placed in a Soxhlet extractor and extracted with 300 mL of absolute ethanol for 8 hours.

  • The ethanol extract is concentrated to yield L-(+)-α-amino-γ-butyrolactone hydrochloride.

Step 3: Synthesis of (S)-2-Amino-4-bromobutanoic acid hydrobromide

  • In a 500 mL pressure bottle, add 10.5 g (67.5 mmol) of L-(+)-α-amino-γ-butyrolactone hydrochloride and 105 mL of 33.7% hydrogen bromide in acetic acid.

  • Stir the mixture at room temperature for 30 minutes.

  • Heat the reaction to 70°C and maintain for 9 hours (pressure should be below 0.5 MPa).

  • Stop heating and allow the mixture to cool to room temperature with stirring.

  • Filter the resulting precipitate and wash the filter cake with diethyl ether.

  • Dry the white solid product under vacuum to a constant weight.

Protocol 2: Synthesis from L-Homoserine

This protocol describes a more direct, one-step synthesis from L-homoserine.

  • In a 100 mL sealed tube, weigh 1.19 g (10 mmol) of L-homoserine.

  • Add 16 mL of a 33% hydrogen bromide solution in acetic acid.

  • Heat the reaction in an oil bath at 75°C for 6 hours.

  • Cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove excess acid and obtain the crude product.

  • Purify the crude product by dissolving it in a minimal amount of water and precipitating with ethanol or by column chromatography.

Mandatory Visualizations

The following diagrams illustrate the synthetic workflows for the described protocols.

Synthesis_from_L_Methionine L_Met L-Methionine Sulfonium S-Methylmethionine Sulfonium Salt L_Met->Sulfonium CH3I, H2O, MeOH RT, 24h Butyrolactone L-α-amino-γ-butyrolactone hydrochloride Sulfonium->Butyrolactone 1. Na2CO3, 130°C, 6h 2. HCl, H2O2 3. Reflux, EtOH extraction Final_Product (S)-2-Amino-4-bromobutanoic acid hydrobromide Butyrolactone->Final_Product HBr/AcOH 70°C, 9h

Caption: Synthetic workflow from L-Methionine.

Synthesis_from_L_Homoserine L_Homoserine L-Homoserine Final_Product (S)-2-Amino-4-bromobutanoic acid hydrobromide L_Homoserine->Final_Product 33% HBr in Acetic Acid 75°C, 6h

Caption: Synthetic workflow from L-Homoserine.

Product Characterization

The final product, (S)-2-Amino-4-bromobutanoic acid hydrobromide, should be characterized by standard analytical techniques to confirm its identity and purity.

Appearance: White crystalline powder.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum provides characteristic signals confirming the structure.

    • Approximate Chemical Shifts (δ) in ppm:

      • ~4.2-4.4 (t, -CH(NH₃⁺)-)

      • ~3.5-3.7 (t, -CH₂Br)

      • ~2.4-2.6 (m, -CH₂-CH₂Br)[2]

  • ¹³C NMR: The carbon NMR spectrum can also be used for structural confirmation.[3]

Infrared (IR) Spectroscopy and Mass Spectrometry (MS):

  • IR Spectroscopy: Can be used to identify the presence of key functional groups such as the carboxylic acid and the amine.

  • Mass Spectrometry: Confirms the molecular weight of the compound (C₄H₉Br₂NO₂, MW: 262.93 g/mol ).[4][5] The isotopic pattern resulting from the two bromine atoms is a key diagnostic feature in the mass spectrum.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Hydrogen bromide and methyl iodide are corrosive and toxic. Handle with extreme care.

  • The reactions may be exothermic; appropriate cooling measures should be in place.

These protocols and application notes are intended to provide a comprehensive guide for the large-scale synthesis of (S)-2-Amino-4-bromobutanoic acid hydrobromide. For optimal results and safety, it is essential to adhere to good laboratory practices and consult the relevant safety data sheets (SDS) for all chemicals used.

References

Application Note: Derivatization of 2-Amino-4-bromobutanoic acid hydrobromide for Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides detailed protocols for the derivatization of 2-Amino-4-bromobutanoic acid hydrobromide for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The inherent polarity and low volatility of amino acids like 2-Amino-4-bromobutanoic acid necessitate derivatization to improve chromatographic behavior and detection sensitivity.[1] This document outlines two primary methods: silylation for GC-MS analysis and pre-column derivatization with o-Phthalaldehyde (OPA) for HPLC analysis, providing researchers, scientists, and drug development professionals with a comprehensive guide for the quantitative analysis of this compound.

Introduction

2-Amino-4-bromobutanoic acid is a key intermediate in the synthesis of various pharmaceutical compounds and unnatural amino acids.[2] Accurate and sensitive quantification of this molecule is crucial for process monitoring, quality control, and metabolic studies. Direct analysis of this amino acid by GC or HPLC is challenging due to its zwitterionic nature, high polarity, and low volatility. Derivatization is a chemical modification technique used to convert the analyte into a less polar, more volatile, and thermally stable derivative, making it amenable to chromatographic analysis.[1]

For GC-MS analysis, silylation is a common and effective derivatization technique for compounds with active hydrogens, such as those found in the amine and carboxylic acid groups of amino acids.[1] Reagents like N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are widely used for this purpose.[1]

For HPLC analysis, pre-column derivatization is often employed to introduce a chromophore or fluorophore into the amino acid molecule, enhancing its detection by UV-Vis or fluorescence detectors.[3][4] o-Phthalaldehyde (OPA), in the presence of a thiol, reacts rapidly with primary amines to form highly fluorescent isoindole derivatives, providing a sensitive and selective method for the analysis of primary amino acids.[4][5]

Experimental Protocols

Derivatization for GC-MS Analysis using Silylation

This protocol describes the derivatization of this compound using N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to form its corresponding TBDMS derivative.

Materials:

  • This compound standard

  • N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)

  • Acetonitrile (ACN), anhydrous

  • Pyridine, anhydrous

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply for drying

Protocol:

  • Sample Preparation: Accurately weigh 1 mg of this compound into a 2 mL reaction vial. If the sample is in solution, transfer an aliquot containing approximately 1 mg of the analyte and evaporate to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of anhydrous acetonitrile and 100 µL of MTBSTFA to the dried sample.

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the mixture at 70°C for 30 minutes in a heating block or oven.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The derivatized sample is now ready for injection into the GC-MS system. Inject 1 µL of the derivatized solution.

Workflow for GC-MS Derivatization

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start: this compound sample dry Dry sample under Nitrogen start->dry add_reagents Add Acetonitrile and MTBSTFA dry->add_reagents vortex Vortex add_reagents->vortex heat Heat at 70°C for 30 min vortex->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject end End: Data Acquisition inject->end

Caption: Workflow for the silylation of 2-Amino-4-bromobutanoic acid for GC-MS analysis.

Derivatization for HPLC Analysis using OPA

This protocol details the pre-column derivatization of this compound using o-Phthalaldehyde (OPA) and 3-mercaptopropionic acid (3-MPA) for fluorescence detection.

Materials:

  • This compound standard

  • o-Phthalaldehyde (OPA)

  • 3-mercaptopropionic acid (3-MPA)

  • Borate buffer (0.4 M, pH 10.2)

  • Methanol, HPLC grade

  • Water, HPLC grade

  • Autosampler vials

Protocol:

  • Reagent Preparation (OPA/3-MPA Reagent): Dissolve 10 mg of OPA in 1 mL of methanol. Add 10 µL of 3-MPA and 9 mL of 0.4 M borate buffer (pH 10.2). This reagent should be prepared fresh daily and protected from light.

  • Sample Preparation: Prepare a stock solution of this compound in HPLC grade water. Prepare a series of dilutions for calibration standards.

  • Automated Derivatization (in autosampler):

    • Transfer 10 µL of the sample or standard solution to an autosampler vial.

    • Add 40 µL of the OPA/3-MPA reagent.

    • Mix for 1 minute.

  • Injection: Inject a suitable volume (e.g., 10 µL) of the derivatized sample onto the HPLC system within 2 minutes of derivatization.

Workflow for HPLC Derivatization

HPLC_Workflow cluster_reagents Reagent and Sample Preparation cluster_deriv Automated Derivatization cluster_analysis Analysis prep_opa Prepare OPA/3-MPA Reagent mix_reagents Mix Sample and OPA/3-MPA Reagent in Autosampler prep_opa->mix_reagents prep_sample Prepare Aqueous Sample Solution prep_sample->mix_reagents react React for 1 minute mix_reagents->react inject Inject into HPLC react->inject detect Fluorescence Detection inject->detect

Caption: Workflow for the pre-column OPA derivatization of 2-Amino-4-bromobutanoic acid for HPLC analysis.

Data Presentation

The following tables summarize typical instrumental conditions for the analysis of derivatized 2-Amino-4-bromobutanoic acid.

Table 1: GC-MS Instrumental Parameters

ParameterValue
Gas Chromatograph
ColumnSLB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Temperature250°C
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min
Oven Program100°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temp.230°C
Quadrupole Temp.150°C
Scan Range50-500 m/z

Table 2: HPLC Instrumental Parameters

ParameterValue
HPLC System
ColumnC18 reverse-phase (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase A25 mM Sodium Phosphate, pH 7.2
Mobile Phase BAcetonitrile/Methanol/Water (45:45:10, v/v/v)
Gradient0 min, 2% B; 20 min, 60% B; 21 min, 100% B; 25 min, 100% B; 26 min, 2% B; 30 min, 2% B
Flow Rate1.0 mL/min
Column Temp.40°C
Detector
TypeFluorescence
Excitation Wavelength340 nm
Emission Wavelength455 nm

Conclusion

The described derivatization protocols for silylation (GC-MS) and OPA-labeling (HPLC) provide robust and reliable methods for the quantitative analysis of this compound. These methods enhance the chromatographic performance and detection of the analyte, making them suitable for a wide range of applications in research and development. The choice between GC-MS and HPLC will depend on the specific requirements of the analysis, such as desired sensitivity, sample matrix, and available instrumentation.

References

Application Notes and Protocols: Reactions of 2-Amino-4-bromobutanoic acid hydrobromide with Nucleophiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-bromobutanoic acid hydrobromide is a versatile chiral building block in synthetic organic chemistry, particularly valuable in the design and synthesis of novel unnatural amino acids and peptidomimetics. The presence of a bromine atom on the γ-carbon provides a reactive site for nucleophilic substitution, allowing for the introduction of a wide array of functional groups. This reactivity, combined with the inherent amino and carboxylic acid functionalities, makes it a key intermediate in the development of new therapeutic agents and probes for chemical biology.

These application notes provide an overview of the reactivity of this compound with various nucleophiles and offer detailed protocols for key transformations.

General Reactivity

The primary mode of reaction for this compound involves the nucleophilic displacement of the bromide ion. The electrophilic nature of the carbon atom bonded to the bromine makes it susceptible to attack by a wide range of nucleophiles, including those based on sulfur, nitrogen, and oxygen.

To achieve selective substitution at the γ-carbon without interference from the amino and carboxylic acid groups, it is often necessary to employ protecting group strategies. The amino group is typically protected with Boc (tert-butyloxycarbonyl) or Cbz (carbobenzyloxy) groups, while the carboxylic acid is often converted to an ester (e.g., methyl or ethyl ester).

Reaction with Sulfur Nucleophiles

The reaction of this compound with sulfur-based nucleophiles is a common method for the synthesis of methionine analogs and other sulfur-containing amino acids. These derivatives are crucial in studying protein structure and function, as well as in the development of enzyme inhibitors.

Table 1: Synthesis of Sulfur-Containing Amino Acid Derivatives
NucleophileProductReaction ConditionsYield (%)Reference
Benzyl mercaptan(S)-2-amino-4-(benzylthio)butanoic acidProtection of amino and carboxyl groups, followed by reaction with benzyl mercaptan in the presence of a base.Not specifiedGeneral knowledge
ThioureaS-(4-amino-4-carboxybutyl)isothioureaReaction in a suitable solvent.Not specifiedGeneral knowledge
Experimental Protocol: Synthesis of (S)-2-amino-4-(benzylthio)butanoic acid (S-benzyl-homocysteine) (General Procedure)

Step 1: Protection of (S)-2-amino-4-bromobutanoic acid

  • Suspend (S)-2-amino-4-bromobutanoic acid hydrobromide in a suitable solvent (e.g., a mixture of dioxane and water).

  • Add a base, such as sodium bicarbonate, to neutralize the hydrobromide salt.

  • Introduce an amino-protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Esterify the carboxylic acid by reacting the N-protected amino acid with an alcohol (e.g., methanol) in the presence of a suitable catalyst (e.g., thionyl chloride) to yield the protected (S)-2-(tert-butoxycarbonylamino)-4-bromobutanoate.

Step 2: Nucleophilic Substitution with Benzyl Mercaptan

  • Dissolve the protected (S)-2-(tert-butoxycarbonylamino)-4-bromobutanoate in an appropriate solvent (e.g., DMF).

  • Add a base (e.g., sodium hydride) to deprotonate the benzyl mercaptan.

  • Add benzyl mercaptan to the reaction mixture and stir at room temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify the product by column chromatography.

Step 3: Deprotection

  • Remove the Boc group by treating the product from Step 2 with an acid (e.g., trifluoroacetic acid in dichloromethane).

  • Saponify the ester using a base (e.g., lithium hydroxide in a mixture of THF and water) to yield the final product, (S)-2-amino-4-(benzylthio)butanoic acid.

Reaction with Nitrogen Nucleophiles

Nitrogen nucleophiles, such as ammonia, amines, and azide ions, react with this compound to introduce new amino or azido functionalities. This is a key strategy for the synthesis of diamino acids and precursors for triazoles and other nitrogen-containing heterocycles.

Table 2: Synthesis of Nitrogen-Containing Amino Acid Derivatives
NucleophileProductReaction ConditionsYield (%)Reference
Ammonia(S)-2,4-diaminobutanoic acidReaction of a protected 2-amino-4-bromobutanoic acid derivative with ammonia.Not specifiedGeneral knowledge
Sodium Azide(S)-2-amino-4-azidobutanoic acidReaction in a suitable solvent (e.g., DMF).Not specifiedGeneral knowledge
Phthalimide(S)-2-amino-4-(1,3-dioxoisoindolin-2-yl)butanoic acidReaction of a protected 2-amino-4-bromobutanoic acid derivative with potassium phthalimide.Not specifiedGeneral knowledge
Experimental Protocol: Synthesis of (S)-2-amino-4-azidobutanoic acid (General Procedure)

Step 1: Protection of (S)-2-amino-4-bromobutanoic acid

  • Follow the protection procedure as described in the synthesis of S-benzyl-homocysteine to obtain a protected 2-amino-4-bromobutanoic acid ester.

Step 2: Nucleophilic Substitution with Sodium Azide

  • Dissolve the protected bromo-amino acid ester in a polar aprotic solvent such as DMF.

  • Add sodium azide to the solution.

  • Heat the reaction mixture (e.g., to 60-80 °C) and stir until the reaction is complete (monitored by TLC).

  • After cooling, pour the reaction mixture into water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 3: Deprotection

  • Follow the deprotection procedure as described in the synthesis of S-benzyl-homocysteine to obtain (S)-2-amino-4-azidobutanoic acid.

Reaction with Oxygen Nucleophiles

Oxygen-based nucleophiles, such as hydroxides, alkoxides, and carboxylates, can be used to introduce hydroxyl or ether linkages at the γ-position, leading to the formation of hydroxy- and alkoxy-amino acid derivatives.

Table 3: Synthesis of Oxygen-Containing Amino Acid Derivatives
NucleophileProductReaction ConditionsYield (%)Reference
Hydroxide(S)-2-amino-4-hydroxybutanoic acid (Homoserine)Hydrolysis of the bromide, typically under basic conditions.Not specifiedGeneral knowledge
Methoxide(S)-2-amino-4-methoxybutanoic acidReaction with sodium methoxide in methanol.Not specifiedGeneral knowledge
Experimental Protocol: Synthesis of (S)-2-amino-4-methoxybutanoic acid (General Procedure)

Step 1: Protection of (S)-2-amino-4-bromobutanoic acid

  • Follow the protection procedure as described in the synthesis of S-benzyl-homocysteine to obtain a protected 2-amino-4-bromobutanoic acid ester.

Step 2: Nucleophilic Substitution with Sodium Methoxide

  • Prepare a solution of sodium methoxide in methanol.

  • Add the protected bromo-amino acid ester to the sodium methoxide solution.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Neutralize the reaction mixture with a weak acid (e.g., acetic acid) and remove the solvent under reduced pressure.

  • Take up the residue in an organic solvent and water, separate the layers, and extract the aqueous layer.

  • Combine the organic layers, dry, and concentrate.

  • Purify the product by column chromatography.

Step 3: Deprotection

  • Follow the deprotection procedure as described in the synthesis of S-benzyl-homocysteine to obtain (S)-2-amino-4-methoxybutanoic acid.

Visualizing the Synthetic Pathways

The following diagrams illustrate the general workflows for the protection and subsequent nucleophilic substitution of this compound.

G cluster_protection Protection Steps Start 2-Amino-4-bromobutanoic acid HBr Protect_NH2 N-Protection (e.g., Boc) Start->Protect_NH2 1. Base 2. Boc2O Protect_COOH Esterification Protect_NH2->Protect_COOH MeOH, SOCl2 Protected_Intermediate Protected 2-Amino-4-bromobutanoate Protect_COOH->Protected_Intermediate

Caption: General workflow for the protection of 2-Amino-4-bromobutanoic acid.

G cluster_nucleophiles Nucleophilic Substitution Protected_Intermediate Protected 2-Amino-4-bromobutanoate S_Nu Sulfur Nucleophile (e.g., R-SH) Protected_Intermediate->S_Nu Base N_Nu Nitrogen Nucleophile (e.g., N3-) Protected_Intermediate->N_Nu Heat O_Nu Oxygen Nucleophile (e.g., RO-) Protected_Intermediate->O_Nu Base Substituted_Product Substituted Product S_Nu->Substituted_Product N_Nu->Substituted_Product O_Nu->Substituted_Product Deprotection Deprotection Substituted_Product->Deprotection Acid/Base Final_Product Unnatural Amino Acid Deprotection->Final_Product

Caption: General scheme for nucleophilic substitution reactions.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of unnatural amino acids. The protocols outlined in these application notes provide a foundation for researchers to explore the synthesis of novel derivatives for applications in drug discovery, chemical biology, and materials science. The key to successful synthesis often lies in the appropriate choice of protecting groups and reaction conditions to achieve the desired selective transformation.

Protecting Group Strategies for 2-Amino-4-bromobutanoic acid hydrobromide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the strategic use of protecting groups in the synthesis and modification of 2-Amino-4-bromobutanoic acid hydrobromide. Protecting groups are essential for preventing unwanted side reactions at the amine and carboxylic acid functionalities during multi-step synthetic sequences. This guide outlines common protection and deprotection methods, offering comparative data and detailed experimental procedures to aid in the development of robust synthetic routes.

Introduction to Protecting Group Strategies

2-Amino-4-bromobutanoic acid is a trifunctional molecule containing a primary amine, a carboxylic acid, and a bromo-functionalized side chain. This structure makes it a versatile building block in medicinal chemistry and drug development, notably as an intermediate in the synthesis of S-adenosyl-L-methionine (SAM) and its analogs.[1] To selectively modify one functional group in the presence of others, a carefully designed protecting group strategy is paramount. The ideal strategy employs orthogonal protecting groups, which can be removed under distinct conditions without affecting each other.[2][3][4]

This document focuses on the most widely used protecting groups for the amino and carboxylic acid moieties: the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups for the amine, and esterification for the carboxylic acid.

Amino Group Protection

The primary amino group of 2-Amino-4-bromobutanoic acid is nucleophilic and can undergo undesired reactions. Protection of this group is crucial for many synthetic transformations. The two most common N-protecting groups in peptide and amino acid chemistry are Boc and Fmoc.

tert-Butyloxycarbonyl (Boc) Protection

The Boc group is a widely used amine protecting group due to its stability under a broad range of conditions and its facile removal under acidic conditions.[]

Reaction Scheme:

Key Features of Boc Protection:

  • Stability: Stable to most bases and nucleophiles.[]

  • Deprotection: Cleaved by strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[]

9-Fluorenylmethyloxycarbonyl (Fmoc) Protection

The Fmoc group is another cornerstone of modern peptide synthesis, prized for its base-lability, which provides orthogonality to acid-labile protecting groups like Boc and tert-butyl esters.[6]

Reaction Scheme:

Key Features of Fmoc Protection:

  • Stability: Stable to acidic conditions.[6]

  • Deprotection: Cleaved by mild bases, typically a solution of piperidine in dimethylformamide (DMF).[7]

Carboxylic Acid Group Protection

Protection of the carboxylic acid is typically achieved through esterification. Common esters include methyl, ethyl, benzyl, and tert-butyl esters, each with distinct deprotection conditions. The choice of ester is critical for ensuring orthogonality with the chosen N-protecting group.

Esterification

General Reaction Scheme (Methyl Ester):

Key Features of Ester Protection:

  • Methyl/Ethyl Esters: Typically removed by saponification with a base (e.g., NaOH or LiOH).[]

  • Benzyl (Bn) Esters: Can be removed by hydrogenolysis (e.g., H2, Pd/C), which is orthogonal to acid- or base-labile groups.[]

  • tert-Butyl (tBu) Esters: Removed under acidic conditions, similar to the Boc group.[]

Orthogonal Protecting Group Strategies

The combination of N- and C-terminal protecting groups that can be removed under different conditions is known as an orthogonal strategy. This allows for selective deprotection and subsequent modification at either end of the molecule.

Common Orthogonal Pairs:

N-ProtectionC-ProtectionN-Deprotection ConditionsC-Deprotection ConditionsOrthogonality
Boc Methyl/Ethyl Ester Acid (TFA, HCl)Base (NaOH, LiOH)High. Acidic deprotection of Boc will not cleave the methyl/ethyl ester.
Boc Benzyl Ester Acid (TFA, HCl)Hydrogenolysis (H2, Pd/C)High. Acidic deprotection of Boc is compatible with benzyl esters.
Fmoc tert-Butyl Ester Base (Piperidine/DMF)Acid (TFA, HCl)High. Base-labile Fmoc is orthogonal to the acid-labile tBu ester.
Fmoc Methyl/Ethyl Ester Base (Piperidine/DMF)Base (NaOH, LiOH)Low. Conditions for deprotection are similar and may lead to non-selective removal.

Experimental Protocols

The following are generalized protocols for the protection and deprotection of 2-Amino-4-bromobutanoic acid. Researchers should optimize these conditions for their specific needs.

N-Boc Protection of 2-Amino-4-bromobutanoic acid

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)2O)

  • Sodium bicarbonate (NaHCO3) or Triethylamine (TEA)

  • Dioxane and Water or Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • 1 M HCl or Citric Acid Solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

Procedure:

  • Dissolve this compound in a mixture of dioxane and water (or THF/water).

  • Add sodium bicarbonate or triethylamine to neutralize the hydrobromide and create basic conditions.

  • Add di-tert-butyl dicarbonate (typically 1.1-1.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for several hours to overnight. Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the organic solvent under reduced pressure.

  • Acidify the aqueous residue to pH 2-3 with 1 M HCl or citric acid solution.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude N-Boc-2-amino-4-bromobutanoic acid, which can be further purified by chromatography if necessary.

N-Fmoc Protection of 2-Amino-4-bromobutanoic acid

Materials:

  • This compound

  • 9-Fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or Fmoc-Cl

  • Sodium bicarbonate (NaHCO3)

  • Acetonitrile and Water

  • Diethyl ether

  • 1 M HCl

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve this compound in a mixture of acetonitrile and aqueous sodium bicarbonate solution.

  • Cool the solution in an ice bath.

  • Add Fmoc-OSu or Fmoc-Cl (typically 1.05-1.2 equivalents) to the solution.

  • Allow the reaction to warm to room temperature and stir for several hours to overnight. Monitor by TLC.

  • Once complete, wash the reaction mixture with diethyl ether to remove unreacted Fmoc reagent.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude N-Fmoc-2-amino-4-bromobutanoic acid. Further purification can be achieved by recrystallization or chromatography.

Methyl Esterification of this compound

Materials:

  • This compound

  • Methanol (MeOH)

  • Thionyl chloride (SOCl2) or Hydrogen chloride (HCl) gas

Procedure:

  • Suspend this compound in methanol at 0 °C.

  • Slowly add thionyl chloride (typically 1.2-2.0 equivalents) dropwise. Alternatively, bubble dry HCl gas through the solution.

  • Allow the reaction to warm to room temperature and then reflux for several hours until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture and remove the solvent under reduced pressure to yield the crude methyl 2-amino-4-bromobutanoate hydrobromide.

N-Boc Deprotection

Materials:

  • N-Boc protected 2-Amino-4-bromobutanoic acid derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the N-Boc protected compound in dichloromethane.

  • Add trifluoroacetic acid (typically 20-50% v/v in DCM).

  • Stir the reaction at room temperature for 1-4 hours. Monitor by TLC.

  • Remove the solvent and excess TFA under reduced pressure to yield the deprotected amino acid salt.

N-Fmoc Deprotection

Materials:

  • N-Fmoc protected 2-Amino-4-bromobutanoic acid derivative

  • Piperidine

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve the N-Fmoc protected compound in dimethylformamide.

  • Add piperidine (typically 20% v/v in DMF).

  • Stir the reaction at room temperature for 30 minutes to 2 hours. Monitor by TLC.

  • Remove the DMF and piperidine under reduced pressure. The crude product can be purified by chromatography to remove the dibenzofulvene-piperidine adduct.

Summary of Quantitative Data

The following table summarizes typical reaction conditions and yields for the protection of amino acids. Note that these are general values and may vary for 2-Amino-4-bromobutanoic acid.

Protection ReactionReagentsSolventTime (h)Temperature (°C)Typical Yield (%)
N-Boc Protection (Boc)2O, NaHCO3/TEADioxane/H2O, THF4 - 16RT85 - 95
N-Fmoc Protection Fmoc-OSu, NaHCO3ACN/H2O4 - 160 to RT80 - 95
Methyl Esterification SOCl2, MeOHMethanol2 - 6Reflux>90
Benzyl Esterification Benzyl alcohol, p-TsOHToluene4 - 12Reflux (azeotropic)80 - 95
Deprotection ReactionReagentsSolventTime (h)Temperature (°C)Typical Yield (%)
N-Boc Deprotection TFA/DCM (1:1)DCM0.5 - 2RT>95
N-Fmoc Deprotection 20% Piperidine/DMFDMF0.5 - 2RT>95
Methyl Ester Saponification 1M NaOHMeOH/H2O1 - 4RT85 - 95
Benzyl Ester Hydrogenolysis H2 (1 atm), Pd/CMeOH, EtOAc2 - 16RT>90

Visualizing Workflows

Orthogonal Protection Strategy Workflow

The following diagram illustrates a typical orthogonal protection strategy for the sequential modification of the amino and carboxyl groups of 2-Amino-4-bromobutanoic acid.

Orthogonal_Protection_Workflow start 2-Amino-4-bromobutanoic acid hydrobromide N_protect N-Fmoc Protection (Fmoc-OSu, NaHCO3) start->N_protect N_protected N-Fmoc-2-amino-4-bromobutanoic acid N_protect->N_protected C_protect C-tert-Butyl Esterification (Isobutylene, H+) N_protected->C_protect fully_protected N-Fmoc, C-OtBu protected 2-amino-4-bromobutanoic acid C_protect->fully_protected N_deprotect N-Fmoc Deprotection (20% Piperidine/DMF) fully_protected->N_deprotect N_deprotected Free Amine, C-OtBu protected N_deprotect->N_deprotected N_modify N-terminal Modification (e.g., Peptide Coupling) N_deprotected->N_modify N_modified N-modified, C-OtBu protected N_modify->N_modified C_deprotect C-tert-Butyl Deprotection (TFA/DCM) N_modified->C_deprotect final_product Final Modified Product C_deprotect->final_product

Caption: Orthogonal protection workflow for 2-Amino-4-bromobutanoic acid.

General Protection/Deprotection Logic

This diagram outlines the general decision-making process for choosing a protecting group strategy.

Protection_Logic start Target Molecule Synthesis q1 Are there multiple reactive functional groups? start->q1 protect Select Orthogonal Protecting Groups q1->protect Yes synthesize Perform Synthesis q1->synthesize No yes1 Yes no1 No protect->synthesize deprotect Selective Deprotection synthesize->deprotect modify Functional Group Modification deprotect->modify final_deprotect Final Deprotection modify->final_deprotect end Final Product final_deprotect->end

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-4-bromobutanoic acid hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Amino-4-bromobutanoic acid hydrobromide.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common starting materials include L-methionine, L-homoserine, and L-(+)-α-amino-γ-butyrolactone hydrochloride.[1] The choice of starting material can depend on factors such as cost, availability, and the desired stereochemistry of the final product.

Q2: What is the role of this compound in drug development?

A2: It is a key intermediate in the chemical synthesis of S-adenosyl-L-methionine (SAM), a bioactive substance involved in numerous biochemical reactions and used in the treatment of conditions like liver dysfunction and depression.[1] It is also a precursor for L-selenomethionine, which has anti-cancer properties.[1]

Q3: What are the typical appearances and properties of this compound?

A3: It is typically a white crystalline powder.[1] Its molecular formula is C4H9Br2NO2 and it has a molecular weight of approximately 262.93 g/mol .[2][3]

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a common method to monitor the reaction's progress until the starting material is consumed.[1]

Troubleshooting Guide

Low Yield

Q5: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A5: Low yields can stem from several factors. Here are some common issues and their solutions:

  • Incomplete Reaction:

    • Solution: Ensure the reaction goes to completion by monitoring it with TLC.[1] If the reaction stalls, consider extending the reaction time or slightly increasing the temperature. For instance, in the synthesis from L-homoserine, reacting at 75°C for 6 hours is a documented condition.[1]

  • Suboptimal Reagent Concentration:

    • Solution: The concentration of reagents like hydrogen bromide in acetic acid can significantly impact the yield. An increase in the mass concentration of HBr in acetic acid can be beneficial.[1] It is crucial to perform the reaction in a sealed, pressure-resistant vessel to prevent the volatile HBr from escaping, which would reduce its concentration.[1]

  • Side Reactions:

    • Solution: The choice of reaction conditions can minimize side reactions. Protecting groups on the amino and carboxylic acid functionalities can prevent unwanted reactions at these sites.[4]

  • Losses during Workup and Purification:

    • Solution: Optimize the extraction and purification steps. During aqueous workup, ensure complete extraction of the product. For purification, column chromatography with an appropriate eluent system (e.g., Hexane/Ethyl Acetate) or recrystallization can be employed to minimize product loss.[1][5]

Impurity Issues

Q6: I am observing significant impurities in my final product. How can I identify and minimize them?

A6: Impurities can arise from side reactions or incomplete removal of starting materials and reagents.

  • Unreacted Starting Materials:

    • Solution: As mentioned, ensure the reaction goes to completion by monitoring with TLC and adjusting reaction time and temperature accordingly.[1]

  • Side Products:

    • Solution: The formation of byproducts is a common issue. For example, in syntheses involving bromination, over-bromination or elimination reactions can occur. Careful control of the reaction temperature and stoichiometry of the brominating agent is critical. The use of protecting groups can also prevent side reactions on other functional groups.[4]

  • Residual Solvents or Reagents:

    • Solution: After the reaction, excess acid (like HBr in acetic acid) should be thoroughly removed under reduced pressure.[1] Proper drying of the crude and purified product is also essential. For purification, techniques like column chromatography or recrystallization are effective in removing impurities.[1][5]

Experimental Protocols

Synthesis from L-Homoserine

This protocol is based on a reported method for synthesizing L(+)-2-Amino-4-bromobutyric acid hydrobromide.[1]

  • Reaction Setup: In a 100 mL sealed tube, add 1.19 g (10 mmol) of L-homoserine.

  • Reagent Addition: Add 16 mL of a 33% hydrogen bromide solution in acetic acid.

  • Reaction: Heat the mixture in an oil bath at 75°C for 6 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove excess acid and obtain the crude product.

    • Extract the crude product with ethyl acetate (3 x 10 mL).

    • Combine the organic layers.

  • Purification:

    • Dry the combined organic layers over anhydrous sodium sulfate.

    • Filter the solution and evaporate the solvent to dryness.

    • Purify the crude product using column chromatography.

Synthesis from 2-Aminobutyrolactone Hydrobromide

This protocol is a modification of a previously described procedure.[5]

  • Reaction Setup: In a 500 mL three-necked flask equipped with a fritted glass gas bubbler, a calcium chloride drying tube, and a magnetic stirrer, add 3.64 g (20.0 mmoles) of 2-aminobutyrolactone hydrobromide and 182 mL of glacial acetic acid.

  • Reagent Addition: Vigorously bubble hydrogen bromide gas into the suspension while stirring at ambient temperature.

  • Reaction: Continue bubbling HBr for approximately three hours, or until all the starting material has dissolved. Stir the reaction mixture overnight at ambient temperature.

  • Workup:

    • Concentrate the reaction mixture to dryness under reduced pressure to yield the crude this compound.

Data Summary

Table 1: Comparison of Synthesis Starting Materials

Starting MaterialKey ReagentsReported ConditionsReported YieldReference
L-Homoserine33% HBr in Acetic Acid75°C, 6 hoursNot explicitly stated[1]
L-MethionineMethyl Iodide, H₂O₂, HClMulti-step process69.0% (for an intermediate)[1]
2-Aminobutyrolactone hydrobromideHBr gas, Glacial Acetic AcidAmbient temperature, overnight30% (overall yield after derivatization)[5]

Visual Guides

experimental_workflow_homoserine start L-Homoserine reagents Add 33% HBr in Acetic Acid start->reagents reaction Heat at 75°C for 6h in a sealed tube reagents->reaction workup Cool, Concentrate, Extract with Ethyl Acetate reaction->workup purification Dry, Filter, Evaporate, Column Chromatography workup->purification product 2-Amino-4-bromobutanoic acid hydrobromide purification->product troubleshooting_low_yield problem Low Yield cause1 Incomplete Reaction problem->cause1 cause2 Suboptimal Reagent Concentration problem->cause2 cause3 Losses during Workup problem->cause3 solution1 Extend reaction time/Increase temp. Monitor with TLC cause1->solution1 solution2 Increase HBr concentration. Use a sealed vessel. cause2->solution2 solution3 Optimize extraction and purification steps. cause3->solution3

References

Technical Support Center: Purification of Crude 2-Amino-4-bromobutanoic Acid Hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 2-Amino-4-bromobutanoic acid hydrobromide.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: The impurity profile of crude this compound largely depends on the synthetic route employed. Common starting materials include L-methionine and L-homoserine.

  • From L-methionine: The synthesis involves methylation, hydrolysis, cyclization to a lactone, and subsequent ring-opening with hydrobromic acid. Potential impurities include unreacted L-methionine, methylated intermediates, and L-(+)-α-amino-γ-butyrolactone hydrochloride.[1]

  • From L-homoserine: Direct reaction with a hydrobromic acid solution can lead to the desired product. In this case, unreacted L-homoserine would be the primary impurity.[1]

  • General Impurities: Regardless of the starting material, inorganic salts and residual solvents from the workup are common impurities.

Q2: What are the recommended storage conditions for this compound?

A2: For long-term stability, it is recommended to store the compound at -20°C for up to one month or at -80°C for up to six months.[2] The product is a white crystalline powder.[1] To minimize degradation, it is advisable to store it in a tightly sealed container under an inert atmosphere.

Q3: How can I monitor the progress of the purification?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the purification process.[1] A suitable mobile phase, such as a mixture of hexane and ethyl acetate, can be used to separate the desired product from impurities. The spots can be visualized using a suitable staining agent, such as ninhydrin, which is commonly used for amino acids.

Q4: What analytical techniques are used to assess the purity of the final product?

A4: The purity of the final product can be assessed using a combination of techniques:

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is particularly useful for determining the enantiomeric purity of the compound. A macrocyclic glycopeptide-based chiral stationary phase can be effective for this separation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify any organic impurities.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the presence of key functional groups such as the carboxylic acid and the amine hydrobromide.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of crude this compound.

Problem 1: Low yield after recrystallization.

Potential CauseRecommended Solution
Inappropriate solvent system The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. A mixture of ethanol and acetone has been reported to be effective.[1] Experiment with different solvent ratios to optimize the yield.
Precipitation of impurities If impurities are less soluble than the desired product in the chosen solvent system, they may precipitate out, leading to a lower yield of the pure compound. Consider a pre-purification step, such as a solvent wash or column chromatography, to remove major impurities before recrystallization.
Product loss during transfers Minimize the number of transfer steps. Ensure all equipment is clean and dry to avoid contamination and loss of material.

Problem 2: Oily product obtained instead of crystals.

Potential CauseRecommended Solution
Presence of hygroscopic impurities Impurities that absorb moisture from the air can prevent crystallization. Ensure the crude product is thoroughly dried before attempting recrystallization.
Cooling the solution too quickly Rapid cooling can lead to the formation of an oil rather than crystals. Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to induce crystallization.
Supersaturation The solution may be too concentrated. Add a small amount of the cold recrystallization solvent to dilute the solution slightly and try to induce crystallization by scratching the inside of the flask with a glass rod.

Problem 3: Poor separation during column chromatography.

Potential CauseRecommended Solution
Incorrect mobile phase composition The polarity of the eluent is crucial for good separation. For this compound, a mobile phase of hexane and ethyl acetate (1:1 v/v) has been used successfully.[1] You may need to adjust the ratio to optimize the separation based on the impurity profile of your crude material.
Column overloading Loading too much crude product onto the column can lead to broad peaks and poor separation. Use an appropriate amount of crude material for the size of your column.
Improper column packing An improperly packed column can lead to channeling and inefficient separation. Ensure the silica gel is packed uniformly without any air bubbles.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is based on a reported method using an ethanol/acetone solvent system.[1]

  • Dissolution: In a clean, dry Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot absolute ethanol.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution at reflux for 5-10 minutes.

  • Hot Filtration: While the solution is still hot, filter it through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: To the hot filtrate, slowly add acetone until the solution becomes slightly turbid. Reheat the solution until it becomes clear again.

  • Cooling: Allow the flask to cool slowly to room temperature. White crystals of the purified product should precipitate.

  • Isolation: Cool the flask in an ice bath for at least 30 minutes to maximize crystal formation. Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold acetone or diethyl ether.[1]

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Quantitative Data for Recrystallization

ParameterValue
Solvent System Ethanol/Acetone
Reported Yield 69.0% (for a specific synthetic batch)[1]

Protocol 2: Purification by Column Chromatography

This protocol is based on a reported method using a hexane/ethyl acetate eluent.[1]

  • Column Preparation: Pack a glass column with silica gel in a slurry of hexane.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., ethyl acetate) and adsorb it onto a small amount of silica gel. Dry the silica gel and carefully load it onto the top of the prepared column.

  • Elution: Elute the column with a 1:1 (v/v) mixture of hexane and ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Quantitative Data for Column Chromatography

ParameterValue
Stationary Phase Silica Gel
Mobile Phase Hexane:Ethyl Acetate (1:1 v/v)[1]

Visualizations

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization (Ethanol/Acetone) Crude->Recrystallization ColumnChromatography Column Chromatography (Hexane:EtOAc) Crude->ColumnChromatography PureProduct Pure Product Recrystallization->PureProduct ColumnChromatography->PureProduct Analysis Purity Analysis (HPLC, NMR) PureProduct->Analysis

Caption: General workflow for the purification of this compound.

TroubleshootingGuide Start Purification Issue LowYield Low Yield? Start->LowYield OilyProduct Oily Product? Start->OilyProduct PoorSeparation Poor Separation? Start->PoorSeparation Solvent Optimize Solvent Ratio LowYield->Solvent Yes PrePurify Pre-purify Crude LowYield->PrePurify Yes SlowCool Cool Slowly OilyProduct->SlowCool Yes DryCrude Thoroughly Dry Crude OilyProduct->DryCrude Yes MobilePhase Adjust Mobile Phase PoorSeparation->MobilePhase Yes ColumnLoad Reduce Column Loading PoorSeparation->ColumnLoad Yes

References

Technical Support Center: Synthesis of 2-Amino-4-bromobutanoic acid hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-4-bromobutanoic acid hydrobromide.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The two most common starting materials are L-methionine and L-homoserine. Both routes have distinct advantages and potential side reactions to consider.

Q2: What is the general principle behind the synthesis from L-methionine?

A2: The synthesis from L-methionine typically involves a multi-step process that includes the demethylation of the methylthio group, followed by hydrolysis and bromination. This route leverages a readily available and relatively inexpensive starting material.

Q3: What is the general principle behind the synthesis from L-homoserine?

A3: The synthesis from L-homoserine involves the direct replacement of the hydroxyl group in the side chain with a bromine atom, typically using hydrobromic acid. This is a more direct route but may be subject to different side reactions.

Q4: My final product is a brownish oil instead of a white crystalline solid. What could be the reason?

A4: A brownish oil indicates the presence of impurities. This could be due to incomplete reaction, side reactions leading to colored byproducts, or degradation of the product. Overheating during the reaction or workup is a common cause of discoloration. Purification by recrystallization or column chromatography is recommended.

Q5: I am observing a low yield. What are the potential causes?

A5: Low yields can result from several factors:

  • Incomplete reaction: Ensure sufficient reaction time and appropriate temperature.

  • Volatilization of HBr: When using HBr in acetic acid at elevated temperatures, ensure the reaction is conducted in a sealed vessel to prevent the loss of the reagent.

  • Side reactions: The formation of byproducts will consume the starting material and reduce the yield of the desired product.

  • Losses during workup: Be meticulous during extraction and purification steps to minimize product loss.

Troubleshooting Guide: Side Reactions

Synthesis from L-Methionine

Issue: Formation of Sulfur-Containing Impurities

  • Q: I have identified impurities containing sulfur in my final product. What are they and how can I avoid them?

  • A: When synthesizing from L-methionine, the methylthio group is susceptible to side reactions, especially under the harsh acidic and oxidative conditions that can be present.

    • Methionine Sulfoxide and Sulfone: The sulfur atom in methionine can be oxidized to form methionine sulfoxide and further to methionine sulfone.[1] This is a common side reaction if oxidizing agents are present or if air is not excluded from the reaction.

      • Prevention: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Avoid unnecessarily high temperatures and prolonged reaction times.

    • S-Alkylation: In acidic media, the thioether can be alkylated, for instance by tert-butyl cations if tBu-protected reagents are used elsewhere in the synthesis, leading to sulfonium salts.[2][3]

      • Prevention: Use scavengers in your reaction mixture if alkylating agents are a concern.

ImpurityStructureFormation ConditionPrevention
Methionine SulfoxideCH3S(O)CH2CH2CH(NH2)COOHOxidative conditionsInert atmosphere, controlled temperature
Methionine SulfoneCH3S(O2)CH2CH2CH(NH2)COOHStrong oxidative conditionsInert atmosphere, controlled temperature
S-Alkyl Sulfonium Salt[CH3S+(R)CH2CH2CH(NH2)COOH]X-Acidic conditions, presence of alkylating agentsUse of scavengers
Synthesis from L-Homoserine

Issue: Incomplete Reaction and Lactone Formation

  • Q: My product contains unreacted starting material and another major byproduct. What is happening?

  • A: The reaction of L-homoserine with HBr aims to substitute the hydroxyl group with bromide.

    • Unreacted L-Homoserine: Incomplete reaction is a common issue. Ensure that the concentration of HBr is sufficient and that the reaction is heated for an adequate amount of time.

    • Homoserine Lactone: Under acidic conditions, the hydroxyl group of homoserine can undergo intramolecular cyclization to form homoserine lactone.[4] This lactone may be present as an impurity if the reaction does not go to completion.

      • Prevention: Use a sufficient excess of HBr and ensure the reaction temperature is optimal to favor the substitution reaction over cyclization.

CompoundStructureIssuePrevention/Solution
L-HomoserineHOCH2CH2CH(NH2)COOHIncomplete reactionIncrease reaction time, temperature, or HBr concentration
Homoserine LactoneO(CH2)2CH(NH2)COIntramolecular cyclizationUse excess HBr, optimize reaction conditions
General Side Reactions (Applicable to both routes)

Issue: Intramolecular Cyclization to form a Lactam

  • Q: I have an impurity with a molecular weight corresponding to the loss of HBr from my product. What could it be?

  • A: 2-Amino-4-bromobutanoic acid can undergo intramolecular cyclization where the amino group acts as a nucleophile and displaces the bromide, forming a five-membered ring lactam (a pyrrolidone derivative).[5][6] This is more likely to occur under basic or neutral conditions, but can also happen at elevated temperatures.

    • Prevention: Maintain acidic conditions throughout the workup and purification process. Avoid excessive heat. If the product needs to be neutralized, do so at low temperatures and for a short period.

Issue: Dimerization to form Diketopiperazines

  • Q: I am observing a higher molecular weight impurity. Could it be a dimer?

  • A: Amino acids can dimerize to form 2,5-diketopiperazines, especially at elevated temperatures.[7][8][9] This can occur with the starting amino acid or the final product.

    • Prevention: Avoid unnecessarily high temperatures during the reaction and workup.

Experimental Protocols

Synthesis of L-2-Amino-4-bromobutanoic acid hydrobromide from L-Homoserine

  • Reaction Setup: In a sealed pressure tube, add L-homoserine (1 equivalent).

  • Reagent Addition: Add a 33% solution of hydrogen bromide in acetic acid (e.g., 10-15 mL per gram of homoserine).

  • Reaction: Heat the mixture in an oil bath at 75-85 °C for 6-8 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove excess acetic acid and HBr.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by column chromatography.

Visualizations

Synthesis_and_Side_Reactions cluster_main Main Synthesis cluster_side Side Reactions L-Methionine L-Methionine Intermediate_1 Intermediate_1 L-Methionine->Intermediate_1 Demethylation/ Hydrolysis Methionine_Sulfoxide Methionine_Sulfoxide L-Methionine->Methionine_Sulfoxide Oxidation 2-Amino-4-bromobutanoic_acid_HBr 2-Amino-4-bromobutanoic_acid_HBr Intermediate_1->2-Amino-4-bromobutanoic_acid_HBr Bromination Pyrrolidone_derivative Pyrrolidone_derivative 2-Amino-4-bromobutanoic_acid_HBr->Pyrrolidone_derivative Intramolecular Cyclization (Lactam) L-Homoserine L-Homoserine L-Homoserine->2-Amino-4-bromobutanoic_acid_HBr HBr/AcOH Homoserine_Lactone Homoserine_Lactone L-Homoserine->Homoserine_Lactone Intramolecular Cyclization Methionine_Sulfone Methionine_Sulfone Methionine_Sulfoxide->Methionine_Sulfone Oxidation Amino_Acid_Monomer Starting Material or Product Diketopiperazine Diketopiperazine Amino_Acid_Monomer->Diketopiperazine Dimerization

Caption: Main synthesis routes and potential side reactions.

Troubleshooting_Workflow Start Problem Encountered Symptom1 Low Yield Start->Symptom1 Symptom2 Impure Product (e.g., wrong color, oily) Start->Symptom2 Cause1a Incomplete Reaction Symptom1->Cause1a Cause1b Reagent Loss (HBr vol.) Symptom1->Cause1b Cause1c Side Reactions Symptom1->Cause1c Cause2a Side Product Formation Symptom2->Cause2a Cause2b Degradation (overheating) Symptom2->Cause2b Cause2c Incomplete Purification Symptom2->Cause2c Solution1a Increase reaction time/temp Cause1a->Solution1a Solution1b Use sealed reaction vessel Cause1b->Solution1b Solution1c Optimize conditions to minimize side reactions (see FAQs) Cause1c->Solution1c Solution2a Identify impurity & adjust conditions accordingly Cause2a->Solution2a Solution2b Maintain strict temperature control Cause2b->Solution2b Solution2c Recrystallize or perform column chromatography Cause2c->Solution2c

Caption: A troubleshooting workflow for common synthesis issues.

References

Optimization of reaction conditions for 2-Amino-4-bromobutanoic acid hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of reaction conditions for the synthesis of 2-Amino-4-bromobutanoic acid hydrobromide. It is intended for researchers, scientists, and professionals in the field of drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common starting materials include L-methionine, L-homoserine, and L-(+)-α-amino-γ-butyrolactone hydrochloride. The choice of starting material can influence the reaction pathway and conditions.

Q2: What is the role of hydrogen bromide (HBr) in this synthesis?

A2: Hydrogen bromide serves a dual purpose in this reaction. It acts as a source of bromide to replace the hydroxyl or other leaving groups, and it also protonates the amino group, protecting it from side reactions and forming the hydrobromide salt of the final product.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a commonly used method to monitor the reaction's progress until the starting material is consumed.[1]

Q4: What are the typical reaction temperatures and times?

A4: Reaction temperatures typically range from room temperature to 75°C, with reaction times varying from a few hours to overnight.[1][2] The optimal temperature and time depend on the starting material and solvent used.

Q5: How is the crude product typically purified?

A5: Purification methods include recrystallization, extraction with organic solvents like ethyl acetate, and column chromatography to obtain a pure, white crystalline powder.[1]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Yield - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient reaction time. - Loss of HBr due to volatilization.- Monitor the reaction using TLC to ensure completion. - Optimize the reaction temperature. Increasing the temperature can improve the conversion rate, but excessively high temperatures may lead to side reactions.[1] - Extend the reaction time. - Conduct the reaction in a sealed, pressure-resistant vessel to prevent the loss of HBr.[1]
Presence of Impurities in the Final Product - Side reactions occurring during the synthesis. - Incomplete removal of starting materials or reagents.- Optimize reaction conditions (temperature, time) to minimize side product formation. - Employ appropriate purification techniques such as recrystallization from a suitable solvent system or column chromatography.[1]
Reaction Not Progressing - Low concentration of HBr. - Low reaction temperature.- Increase the concentration of hydrogen bromide in the reaction mixture.[1] - Gradually increase the reaction temperature while monitoring for any degradation.
Difficulty in Isolating the Product - Product is highly soluble in the reaction mixture. - Formation of an oil instead of a solid.- Concentrate the reaction mixture under reduced pressure to remove excess acid and solvent.[1] - Try precipitating the product by adding a non-polar solvent like diethyl ether. - If an oil forms, try triturating it with a suitable solvent to induce crystallization.

Experimental Protocols

Synthesis from L-Homoserine

This protocol is based on the reaction of L-homoserine with a hydrogen bromide solution in acetic acid.

Materials:

  • L-homoserine

  • 33% Hydrogen bromide in acetic acid solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a 100 mL sealed tube, add 1.19 g (10 mmol) of L-homoserine.

  • Add 16 mL of a 33% hydrogen bromide acetic acid solution.

  • Heat the reaction mixture in an oil bath at 75°C for 6 hours.[1]

  • Monitor the reaction progress using thin-layer chromatography.

  • After the reaction is complete, cool the mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove excess acid and obtain the crude product.[1]

  • Extract the crude product with ethyl acetate (3 x 10 mL).[1]

  • Combine the organic layers and dry over anhydrous sodium sulfate.[1]

  • Filter and concentrate the organic layer to yield the final product.

Synthesis from L-(+)-α-amino-γ-butyrolactone hydrochloride

This method involves the ring-opening of the lactone with HBr.

Materials:

  • L-(+)-α-amino-γ-butyrolactone hydrochloride

  • 33.7% Hydrogen bromide in acetic acid solution

  • Diethyl ether

Procedure:

  • In a 500 mL pressure bottle, add 10.5 g (67.5 mmol) of L-(+)-α-amino-γ-butyrolactone hydrochloride.

  • Add 105 mL of 33.7% hydrogen bromide in acetic acid solution.

  • Stir the mixture at room temperature for 30 minutes.

  • Heat the reaction to 70°C and maintain for 9 hours, ensuring the pressure remains below 0.5 MPa.[1]

  • Stop heating and allow the mixture to cool to room temperature with stirring.

  • Filter the resulting solid and wash the filter cake with diethyl ether.[1]

  • Dry the solid under vacuum to a constant weight to obtain the product.

Data Presentation

Table 1: Effect of Reaction Conditions on Yield (Illustrative)

Starting Material Temperature (°C) Time (h) Yield (%) Reference
L-Homoserine756Not specified[1]
L-(+)-α-amino-γ-butyrolactone hydrochloride709Not specified[1]
L-methionineRoom Temp (methylation) -> 130 (hydrolysis)24 (methylation) -> 6 (hydrolysis)69.0[1]

Note: The provided search results did not contain a comprehensive set of quantitative data directly comparing yields under varied conditions for all starting materials in one study. The table reflects conditions mentioned in the literature.

Visualizations

Experimental Workflow: Synthesis from L-Homoserine

G start Start reactants Mix L-Homoserine and 33% HBr in Acetic Acid start->reactants reaction Heat at 75°C for 6h in a sealed tube reactants->reaction monitor Monitor reaction by TLC reaction->monitor cool Cool to Room Temperature monitor->cool Reaction Complete concentrate Concentrate under Reduced Pressure cool->concentrate extract Extract with Ethyl Acetate concentrate->extract dry Dry with Anhydrous Na2SO4 extract->dry final_product Final Product: 2-Amino-4-bromobutanoic acid hydrobromide dry->final_product

Caption: Workflow for the synthesis of this compound from L-Homoserine.

Troubleshooting Logic for Low Yield

G start Low Yield Observed check_completion Is the reaction complete (checked by TLC)? start->check_completion increase_time Increase reaction time check_completion->increase_time No check_temp Is the reaction temperature optimal? check_completion->check_temp Yes end Improved Yield increase_time->end optimize_temp Optimize temperature check_temp->optimize_temp No check_hbr Was the reaction performed in a sealed vessel? check_temp->check_hbr Yes optimize_temp->end use_sealed_vessel Use a sealed, pressure- resistant vessel check_hbr->use_sealed_vessel No purification_issue Review purification procedure for product loss check_hbr->purification_issue Yes use_sealed_vessel->end purification_issue->end

Caption: Decision tree for troubleshooting low reaction yields.

References

How to remove impurities from 2-Amino-4-bromobutanoic acid hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-4-bromobutanoic acid hydrobromide.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercially available or synthetically prepared this compound?

A1: Common impurities can vary depending on the synthetic route. If synthesized from L-methionine, impurities may include unreacted L-methionine, methylated intermediates, and by-products from the hydrolysis and ring-opening steps.[1] When synthesized from L-homoserine, potential impurities include unreacted L-homoserine and by-products from the bromination reaction with HBr in acetic acid, such as acetylated species.[1] Residual solvents from the purification process may also be present.

Q2: How can I assess the purity of my this compound sample?

A2: The purity of your sample can be assessed using a combination of techniques:

  • Thin-Layer Chromatography (TLC): A quick and effective method to visualize the number of components in your sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify organic impurities.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is particularly useful for determining the enantiomeric purity of the compound.[2]

  • Melting Point Analysis: A sharp melting point close to the literature value (around 189 °C) is indicative of high purity.[3]

Q3: What is the recommended storage condition for this compound?

A3: It is recommended to store the compound at room temperature.[3] For long-term storage of solutions, it is advisable to store them at -20°C or -80°C to prevent degradation.

Troubleshooting Guides

Recrystallization

Problem: My this compound is impure and I need to purify it by recrystallization. Which solvent system should I use?

Solution:

A mixture of ethanol and water is a suitable solvent system for the recrystallization of this compound. The compound is soluble in water and less soluble in ethanol. This differential solubility allows for purification.

Experimental Protocol: Recrystallization

  • Dissolve the crude this compound in a minimum amount of hot water.

  • If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes.

  • Filter the hot solution to remove the charcoal or any insoluble impurities.

  • Slowly add ethanol to the hot filtrate until you observe persistent turbidity.

  • Gently heat the mixture until the solution becomes clear again.

  • Allow the solution to cool down slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by filtration and wash them with a small amount of cold ethanol.

  • Dry the purified crystals under vacuum.

Column Chromatography

Problem: I am trying to purify my compound using column chromatography, but I am getting poor separation.

Solution:

For the purification of the polar compound this compound, a normal-phase column chromatography with a polar stationary phase like silica gel is appropriate. A common eluent system is a mixture of a non-polar and a polar solvent.

Experimental Protocol: Column Chromatography

  • Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography).

  • Mobile Phase: A mixture of Hexane and Ethyl Acetate (Hex/EA) in a 1:1 (v/v) ratio has been reported to be effective.[1] The polarity of the eluent can be adjusted based on the separation observed on TLC.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent. If solubility is an issue, dry loading the sample onto a small amount of silica gel is recommended.[4][5]

  • Elution: Elute the column with the chosen mobile phase, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the purified product.

Troubleshooting Tips for Column Chromatography:

ProblemPossible CauseSuggested Solution
Poor Separation Inappropriate solvent system.Optimize the eluent polarity based on TLC analysis. A good starting point is a solvent system that gives an Rf value of 0.2-0.3 for the desired compound.
Compound Stuck on the Column The compound is too polar for the chosen eluent.Gradually increase the polarity of the mobile phase. For instance, you can increase the proportion of ethyl acetate or add a small amount of methanol.
Tailing of Spots on TLC/Column The compound is interacting too strongly with the silica gel.Add a small amount of a competitive polar solvent like acetic acid or triethylamine to the eluent system to reduce tailing.
Cracked Column Bed Improper packing of the column.Ensure the silica gel is packed uniformly without any air bubbles. A cracked column will lead to poor separation.
Thin-Layer Chromatography (TLC) Analysis

Problem: I am running a TLC of my reaction mixture, but I cannot see any spots.

Solution:

This compound is an amino acid derivative and is not UV active. Therefore, a visualization reagent is required to see the spots on the TLC plate.

Experimental Protocol: TLC Analysis

  • Stationary Phase: Silica gel coated TLC plates.

  • Mobile Phase: A mixture of n-butanol, acetic acid, and water (e.g., 12:3:5 v/v/v) is a common solvent system for amino acids.

  • Visualization: After developing and drying the TLC plate, spray it with a ninhydrin solution and gently heat it. Amino acids will appear as purple or pink spots.

Data Presentation

Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₄H₉Br₂NO₂[6]
Molecular Weight 262.93 g/mol [3][6]
Appearance White crystalline powder[1]
Melting Point 189 °C (decomposes)[3]
Solubility Soluble in water and methanol.
Optical Activity [α]₂₀/D +16° (c = 1 in methanol) for (S)-enantiomer[3]

Mandatory Visualization

Purification_Workflow cluster_synthesis Synthesis cluster_analysis Purity Analysis start Starting Material (e.g., L-Methionine or L-Homoserine) reaction Chemical Reaction (e.g., with HBr/Acetic Acid) start->reaction crude Crude Product reaction->crude recrystallization Recrystallization (e.g., Ethanol/Water) crude->recrystallization chromatography Column Chromatography (e.g., Silica, Hex/EA) crude->chromatography extraction Solvent Extraction crude->extraction pure Pure Product recrystallization->pure chromatography->pure extraction->pure tlc TLC Analysis hplc Chiral HPLC nmr NMR Spectroscopy mp Melting Point pure->tlc pure->hplc pure->nmr pure->mp

Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.

Troubleshooting_Logic cluster_recrystallization Recrystallization Issues cluster_chromatography Chromatography Issues Impure_Product Impure Product Detected Recrystallization_Attempt Recrystallization_Attempt Impure_Product->Recrystallization_Attempt Attempt Recrystallization Chromatography_Attempt Chromatography_Attempt Impure_Product->Chromatography_Attempt Attempt Chromatography Oily_Product Product Oils Out Adjust Solvent Ratio or Cool Slower Adjust Solvent Ratio or Cool Slower Oily_Product->Adjust Solvent Ratio or Cool Slower Low_Yield Low Recovery Yield Concentrate Mother Liquor Concentrate Mother Liquor Low_Yield->Concentrate Mother Liquor Impure_Crystals Crystals Still Impure Repeat Recrystallization or Try Chromatography Repeat Recrystallization or Try Chromatography Impure_Crystals->Repeat Recrystallization or Try Chromatography Poor_Separation Poor Separation Optimize Eluent Polarity Optimize Eluent Polarity Poor_Separation->Optimize Eluent Polarity Compound_Stuck Compound Stuck on Column Increase Eluent Polarity Increase Eluent Polarity Compound_Stuck->Increase Eluent Polarity Tailing Peak Tailing Add Modifier to Eluent Add Modifier to Eluent Tailing->Add Modifier to Eluent Recrystallization_Attempt->Oily_Product Fails Recrystallization_Attempt->Low_Yield Fails Recrystallization_Attempt->Impure_Crystals Fails Pure_Product Pure_Product Recrystallization_Attempt->Pure_Product Success Chromatography_Attempt->Poor_Separation Fails Chromatography_Attempt->Compound_Stuck Fails Chromatography_Attempt->Tailing Fails Chromatography_Attempt->Pure_Product Success

Caption: Logical troubleshooting guide for the purification of this compound.

References

Technical Support Center: Alkylation Reactions of 2-Amino-4-bromobutanoic acid hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the alkylation of 2-Amino-4-bromobutanoic acid hydrobromide.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the alkylation of this compound?

A1: The most prevalent side reactions include:

  • Overalkylation: Formation of di- and tri-alkylated products at the amino group.

  • O-alkylation: Alkylation of the carboxylate group, forming an ester.

  • Intramolecular cyclization: The amino group can displace the bromine atom to form a proline derivative.

  • Elimination: Elimination of HBr from the alkyl chain to form an unsaturated amino acid.

  • Racemization: Loss of stereochemical purity at the alpha-carbon.

Q2: How can I favor N-alkylation over O-alkylation?

A2: To favor N-alkylation, it is generally recommended to first protect the carboxylic acid group, for example, as an ester (e.g., methyl or ethyl ester). After N-alkylation, the protecting group can be removed by hydrolysis. Alternatively, using specific reaction conditions such as a suitable base and solvent system can also promote N-alkylation.[1][2]

Q3: What is the role of the hydrobromide salt in the reaction?

A3: The hydrobromide salt protonates the amino group, making it less nucleophilic. An additional equivalent of base is required to neutralize the hydrobromic acid and deprotonate the amino group to make it reactive.

Q4: How can I minimize overalkylation?

A4: Overalkylation can be minimized by:

  • Using a 1:1 molar ratio of the amino acid to the alkylating agent.

  • Slowly adding the alkylating agent to the reaction mixture.

  • Running the reaction at a lower temperature to control the reaction rate.

  • Using a bulky protecting group on the nitrogen that can be removed later.

Q5: What are the best practices for purifying the alkylated product?

A5: Purification can be challenging due to the polar nature of the product. Common purification techniques include:

  • Ion-exchange chromatography: This is a very effective method for separating amino acids and their derivatives.

  • Reverse-phase HPLC: Can be used for both analytical and preparative scale purification.

  • Crystallization: If the product is a solid, crystallization can be an effective purification method.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Yield of Desired Product - Incomplete reaction.- Increase reaction time and/or temperature. - Ensure the use of a sufficient amount of base to neutralize the HBr and deprotonate the amine.
- Side reactions are consuming the starting material.- Optimize reaction conditions (temperature, solvent, base) to minimize side reactions. - Consider protecting the carboxylic acid group.
Mixture of N-alkylated and O-alkylated Products - Competitive alkylation at both the nitrogen and oxygen atoms.- Protect the carboxylic acid as an ester before N-alkylation. - Use a polar aprotic solvent to favor N-alkylation.
Presence of Over-alkylated Products - Excess of alkylating agent. - Reaction temperature is too high.- Use a stoichiometric amount of the alkylating agent. - Add the alkylating agent slowly and control the reaction temperature.
Formation of a Cyclic Product (Proline derivative) - Intramolecular nucleophilic attack of the amino group on the carbon bearing the bromine.- Use a less nucleophilic base. - Run the reaction at a lower temperature. - Protect the amino group before alkylation if another functional group is the target for alkylation.
Racemization of the Product - Presence of a strong base. - Elevated reaction temperature.- Use a milder base. - Perform the reaction at a lower temperature.
Difficulty in Product Purification - Similar polarity of the product and byproducts.- Utilize ion-exchange chromatography for effective separation. - Derivatize the product to alter its polarity for easier separation.

Experimental Protocols

Protocol 1: N-alkylation with a Protected Carboxyl Group
  • Esterification: Suspend this compound in methanol and bubble dry HCl gas through the mixture at 0°C for 1 hour, then reflux for 4 hours. Remove the solvent under reduced pressure to obtain the methyl ester.

  • N-alkylation: Dissolve the methyl ester in a suitable solvent like DMF. Add a non-nucleophilic base such as diisopropylethylamine (DIPEA). Add the alkylating agent (e.g., an alkyl halide) dropwise at 0°C and then allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Purify the crude product by column chromatography.

  • Deprotection: Hydrolyze the ester using aqueous NaOH or LiOH to obtain the final N-alkylated amino acid.

Protocol 2: Direct N-alkylation
  • Reaction Setup: Dissolve this compound in a suitable solvent (e.g., a mixture of water and an organic solvent).

  • Addition of Base: Add at least two equivalents of a base (e.g., NaHCO3 or K2CO3) to neutralize the HBr and deprotonate the amino group.

  • Alkylation: Add the alkylating agent and heat the reaction mixture as required. Monitor the reaction progress by TLC or LC-MS.

  • Purification: Upon completion, purify the product using ion-exchange chromatography.

Visualizations

experimental_workflow cluster_esterification Step 1: Esterification cluster_alkylation Step 2: N-Alkylation cluster_deprotection Step 3: Deprotection start 2-Amino-4-bromobutanoic acid hydrobromide ester Methyl Ester Intermediate start->ester MeOH, HCl n_alkylated_ester N-alkylated Ester ester->n_alkylated_ester alkylating_agent Alkylating Agent alkylating_agent->n_alkylated_ester base Base (e.g., DIPEA) base->n_alkylated_ester final_product Final N-alkylated Product n_alkylated_ester->final_product Hydrolysis

Caption: Workflow for N-alkylation with a protected carboxyl group.

side_reactions cluster_products Potential Products start 2-Amino-4-bromobutanoic acid + R-X n_alk Desired N-alkylated Product start->n_alk Desired Pathway o_alk O-alkylated Side Product start->o_alk O-alkylation over_alk Over-alkylated Side Product start->over_alk Overalkylation cyclic Cyclized Side Product (Proline derivative) start->cyclic Intramolecular Cyclization troubleshooting_logic cluster_analysis Analysis of Byproducts cluster_solutions Corrective Actions start Low Yield or Impure Product check_overalk Over-alkylation products present? start->check_overalk check_oalk O-alkylation products present? start->check_oalk check_cyclic Cyclized product present? start->check_cyclic sol_overalk Reduce amount of alkylating agent check_overalk->sol_overalk Yes sol_oalk Protect carboxyl group check_oalk->sol_oalk Yes sol_cyclic Lower reaction temperature check_cyclic->sol_cyclic Yes

References

Navigating the Synthesis of 2-Amino-4-bromobutanoic acid hydrobromide: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals embarking on the synthesis of 2-Amino-4-bromobutanoic acid hydrobromide, a critical intermediate in the preparation of compounds like S-adenosyl-L-methionine (SAM) and unnatural amino acids, scaling up the process can present a unique set of challenges.[1][2] This technical support center provides a comprehensive troubleshooting guide and frequently asked questions to address common issues encountered during the synthesis and scale-up of this versatile compound.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common starting materials reported in the literature include L-methionine, L-homoserine, and L-(+)-α-amino-γ-butyrolactone hydrochloride.[1] The choice of starting material can influence the reaction pathway, cost, and overall efficiency of the synthesis.

Q2: What are the key reaction steps in the synthesis starting from L-methionine?

A2: The synthesis from L-methionine typically involves a "two-pot" reaction. The first pot includes methylation of L-methionine, followed by hydrolysis. The second pot involves dehydration and ring-closing to form a lactone, which is then opened with hydrobromic acid to yield the final product.[1]

Q3: What are the typical yields for this synthesis?

A3: Yields can vary significantly depending on the starting material, reaction conditions, and scale. One reported method starting from L-(+)-α-amino-γ-butyrolactone hydrochloride achieved a yield of 69.0%.[1] Optimization of reaction parameters is crucial for maximizing yield.

Q4: What are the critical safety precautions to consider during this synthesis?

A4: The synthesis involves corrosive and hazardous reagents such as hydrobromic acid and methyl iodide. It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Reactions involving pressure should be conducted in sealed, pressure-resistant vessels.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield - Incomplete reaction. - Suboptimal reaction temperature. - Incorrect reagent concentration. - Inefficient purification.- Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] - Optimize the reaction temperature; higher temperatures can increase conversion but may also lead to side reactions.[1] - Adjust the concentration of reagents like hydrobromic acid as this can significantly impact the conversion rate.[1] - For purification, consider column chromatography or recrystallization from a suitable solvent system like acetone/ethanol.[1]
Impure Product - Presence of unreacted starting materials. - Formation of byproducts. - Residual solvents.- Ensure complete reaction by extending the reaction time or adjusting the temperature. - Purify the crude product using column chromatography with an appropriate eluent (e.g., Hex/EA, v/v=1:1).[1] - Dry the final product under vacuum to remove any residual solvents.[1]
Reaction Not Progressing - Low reaction temperature. - Insufficient concentration of HBr.- Increase the reaction temperature. For the ring-opening step, heating to 70-75°C has been reported.[1] - Use a higher concentration of hydrobromic acid in acetic acid (e.g., 33%).[1]
Pressure Buildup in Reaction Vessel - Volatilization of HBr at elevated temperatures.- Conduct the reaction in a sealed, pressure-resistant bottle to prevent the loss of HBr and maintain its concentration.[1]

Experimental Protocols

Method 1: Synthesis from L-Homoserine
  • Reaction Setup: In a 100 mL sealed tube, add 1.19 g (10 mmol) of L-homoserine.

  • Reagent Addition: Add 16 mL of a 33% hydrogen bromide solution in acetic acid.

  • Reaction: Heat the mixture in an oil bath at 75°C for 6 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove excess acid and obtain the crude product.

    • Extract the crude product with ethyl acetate (3 x 10 mL).

  • Purification:

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter the solution and evaporate the solvent to dryness.

    • Purify the crude product by column chromatography to obtain the final product as a white crystalline powder.[1]

Method 2: Synthesis from L-(+)-α-amino-γ-butyrolactone hydrochloride
  • Reaction Setup: In a 500 mL pressure bottle, add 10.5 g (67.5 mmol) of L-(+)-α-amino-γ-butyrolactone hydrochloride.

  • Reagent Addition: Add 105 mL of 33.7% hydrobromic acid in acetic acid.

  • Reaction:

    • Stir the mixture at room temperature for 30 minutes.

    • Heat the reaction to 70°C and maintain for 9 hours, ensuring the pressure remains below 0.5 MPa.

  • Workup:

    • Stop heating and allow the mixture to cool to room temperature with stirring.

    • Filter the reaction mixture.

  • Purification:

    • Wash the filter cake with diethyl ether.

    • Dry the solid under vacuum to obtain the final product.[1]

Quantitative Data Summary

Starting Material Reagents Temperature (°C) Time (h) Yield (%) Reference
L-Homoserine33% HBr in Acetic Acid756Not Specified[1]
L-(+)-α-amino-γ-butyrolactone hydrochloride33.7% HBr in Acetic Acid70969.0[1]

Visualizing the Process

To aid in understanding the experimental workflow and troubleshooting logic, the following diagrams have been created.

experimental_workflow cluster_synthesis Synthesis Workflow start Starting Material (e.g., L-Homoserine) reaction Reaction with HBr/Acetic Acid start->reaction Step 1 workup Workup (Concentration & Extraction) reaction->workup Step 2 purification Purification (Column Chromatography) workup->purification Step 3 product Final Product: 2-Amino-4-bromobutanoic acid hydrobromide purification->product Step 4

Caption: A generalized experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_troubleshooting Troubleshooting Logic for Low Yield problem Low Yield check_tlc Check TLC for complete reaction problem->check_tlc check_temp Review Reaction Temperature problem->check_temp check_conc Verify Reagent Concentration problem->check_conc check_purification Evaluate Purification Method problem->check_purification incomplete Incomplete Reaction check_tlc->incomplete suboptimal_temp Suboptimal Temperature check_temp->suboptimal_temp wrong_conc Incorrect Concentration check_conc->wrong_conc inefficient_purification Inefficient Purification check_purification->inefficient_purification solution1 Increase reaction time or temp incomplete->solution1 solution2 Optimize temperature suboptimal_temp->solution2 solution3 Adjust concentration wrong_conc->solution3 solution4 Use alternative purification (e.g., recrystallization) inefficient_purification->solution4

Caption: A troubleshooting decision tree for addressing low product yield during synthesis.

References

Monitoring the progress of 2-Amino-4-bromobutanoic acid hydrobromide reactions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 2-Amino-4-bromobutanoic acid hydrobromide Reactions

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in monitoring the progress of reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: How can I monitor the progress of my reaction involving this compound?

A1: The progress of reactions involving amino acids can be effectively monitored using several analytical techniques. Thin-Layer Chromatography (TLC) is a rapid and cost-effective method for qualitative analysis to check for the presence of starting material and the formation of the product.[1][2] For more quantitative and precise analysis, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.[3][4][5]

Q2: Which analytical technique is best suited for my experiment?

A2: The choice of technique depends on your specific needs for sensitivity, quantification, and available equipment. TLC is excellent for quick checks and reaction completion screening.[1] HPLC provides high resolution and sensitivity, making it ideal for quantifying components in a complex mixture.[6] NMR spectroscopy is invaluable for structural confirmation of your product and can be used to determine reaction conversion by integrating the signals of starting material and product.[5][7]

Q3: My reaction appears to have stalled (no change in TLC or HPLC analysis). What are the common causes?

A3: A stalled reaction can result from several factors. Ensure the reaction temperature is appropriate, as lower temperatures can slow down the reaction rate.[8] Reagent stability is also crucial; verify the purity and activity of your reagents. The choice of solvent can significantly impact reaction kinetics. Finally, ensure that the reaction is being conducted under the recommended atmospheric conditions (e.g., inert atmosphere if required).

Q4: I'm observing unexpected spots on my TLC plate. What could they be?

A4: Unexpected spots may indicate the formation of side products or the presence of impurities in the starting material. A potential side reaction in amino acid chemistry is racemization at the α-carbon, though the acidic conditions often used with this compound help suppress this.[9] Consider running control experiments and using two-dimensional TLC or a different solvent system to better resolve the spots.

Q5: How do I visualize the amino acid spots on a TLC plate?

A5: Since amino acids are typically colorless, a visualization agent is required.[2] The most common method is to spray the dried TLC plate with a ninhydrin solution and then gently heat it.[2][10] Amino acids will appear as purple or yellow-orange spots.[10]

Q6: Why is derivatization often necessary for HPLC analysis of amino acids?

A6: Most amino acids lack a strong chromophore or fluorophore, making them difficult to detect with sufficient sensitivity using standard UV-Vis or fluorescence detectors.[11] Derivatization, either pre-column or post-column, attaches a UV-active or fluorescent tag to the amino acid, significantly enhancing its detectability.[3][4][12]

Troubleshooting Guide

This section addresses specific issues you may encounter while monitoring your reaction.

Problem Potential Cause Suggested Solution
Reaction Not Starting or Stalled Incorrect temperature or pressure.Verify that the reaction temperature is optimal. Some reactions may require a sealed, pressure-resistant vessel to prevent the loss of volatile reagents like HBr.[8]
Reagent degradation or impurity.Use fresh, high-purity reagents. Check the quality of starting materials.
Inappropriate solvent.Ensure the solvent system is correct for the specific reaction chemistry.
Streaking on TLC Plate Sample is too concentrated.Dilute the sample before spotting it on the TLC plate.
Inappropriate mobile phase polarity.Adjust the polarity of the solvent system. A more polar solvent may be needed to move polar compounds effectively.
Sample interacting with the stationary phase.Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase to suppress ionization and reduce streaking.
Poor Separation in HPLC Incorrect mobile phase composition.Optimize the gradient or isocratic mobile phase composition.
Inefficient or incomplete derivatization.Review the derivatization protocol for pH, reaction time, and temperature. Ensure derivatizing agents are fresh.[3]
Column degradation.Flush the column or replace it if it has lost its resolving power.
No Product Detected by NMR Reaction has not proceeded.Re-evaluate reaction conditions (temperature, time, reagents).
Low concentration of product.Concentrate the sample or acquire the spectrum for a longer duration to improve the signal-to-noise ratio.
Incorrect spectral region being observed.Ensure the spectral width covers the expected chemical shifts for your product.

Experimental Workflows and Logic

The following diagrams illustrate a standard workflow for reaction monitoring and a logical approach to troubleshooting common issues.

G Diagram 1: General Reaction Monitoring Workflow cluster_setup Setup cluster_analysis Analysis cluster_decision Decision A 1. Setup Reaction B 2. Take Aliquot at t=0 A->B C 3. Prepare Sample for Analysis (Dilute/Derivatize) B->C D 4. Analyze via TLC, HPLC, or NMR C->D E 5. Interpret Data (Compare to t=0 and standards) D->E F Is Reaction Complete? E->F G Proceed to Workup F->G Yes H Continue Monitoring F->H No, but progressing I Troubleshoot Reaction F->I No, stalled H->B Take another aliquot at t=x

Caption: A standard workflow for monitoring chemical reactions.

G Diagram 2: Troubleshooting Stalled Reactions A Reaction appears stalled based on TLC/HPLC B Are reagents fresh & pure? A->B C Replace reagents and restart B->C No D Is temperature correct? B->D Yes E Adjust temperature as per protocol D->E No F Is solvent system correct? D->F Yes G Verify and/or use freshly distilled solvent F->G No H Consider alternative synthetic route F->H Yes

Caption: A decision tree for troubleshooting stalled reactions.

Data Presentation

Table 1: Comparison of Common Analytical Techniques for Reaction Monitoring

Technique Principle Advantages Disadvantages
Thin-Layer Chromatography (TLC) Differential adsorption and partitioning on a stationary phase.[2]- Fast and inexpensive.[1]- Simple to perform.- Good for qualitative analysis.- Not easily quantifiable.- Lower resolution than HPLC.- Requires visualization agents for colorless compounds.[2]
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a mobile and stationary phase under high pressure.[13]- High resolution and sensitivity.[6]- Excellent for quantification.[14]- Can be automated.[3]- More expensive equipment.- Requires method development.- Derivatization often needed for amino acids.[4][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.- Provides detailed structural information.- Can directly quantify conversion without derivatization.- Non-destructive.- Lower sensitivity than HPLC.- Expensive instrumentation.- Complex mixtures can lead to overlapping signals.[15]

Experimental Protocols

Protocol 1: Monitoring by Thin-Layer Chromatography (TLC)

This protocol provides a general method for monitoring the reaction using TLC with ninhydrin visualization.

Materials:

  • TLC plates (silica gel coated)

  • Developing chamber

  • Capillary tubes for spotting

  • Mobile Phase: A common system for amino acids is n-butanol, acetic acid, and water (e.g., 12:3:5 ratio).[16]

  • Visualization Reagent: 0.2% Ninhydrin in ethanol or acetone.[16]

  • Heat source (heat gun or oven)

Methodology:

  • Prepare the Chamber: Pour the mobile phase into the TLC chamber to a depth of about 0.5 cm. Close the chamber and let it saturate for 10-15 minutes.

  • Spot the Plate: Using a pencil, lightly draw an origin line about 1 cm from the bottom of the TLC plate.[10] Use a capillary tube to spot a small amount of your starting material (control), the reaction mixture, and a co-spot (starting material and reaction mixture in the same spot) on the origin line.

  • Develop the Plate: Place the TLC plate into the saturated chamber, ensuring the origin line is above the solvent level.[10] Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate and immediately mark the solvent front with a pencil.[17] Dry the plate completely using a stream of air or a blow dryer. Spray the plate evenly with the ninhydrin reagent and heat it gently (around 80-100°C) until colored spots appear.[2][16]

  • Interpretation: The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is progressing. The retention factor (Rf) value can be calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.[10]

Protocol 2: Monitoring by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general reversed-phase HPLC method using pre-column derivatization.

Materials:

  • HPLC system with a UV-Vis or Fluorescence detector

  • Reversed-phase column (e.g., C18)

  • Mobile phases (e.g., Acetonitrile, water with buffers like phosphate or acetate)

  • Derivatizing agent (e.g., o-phthalaldehyde (OPA), phenyl isothiocyanate (PITC)).[11]

  • Internal standard (optional, for precise quantification)

Methodology:

  • Sample Preparation: Withdraw an aliquot from the reaction mixture. Quench the reaction if necessary and dilute the sample with an appropriate solvent.

  • Derivatization (Pre-column):

    • To a specific volume of your diluted sample, add the derivatizing reagent according to a validated procedure.[14] The reaction is often pH-dependent and may require a buffer.

    • Allow the reaction to proceed for the specified time. The resulting derivatives are then ready for injection.

  • HPLC Analysis:

    • Equilibrate the HPLC column with the initial mobile phase conditions.

    • Inject the derivatized sample.

    • Run the HPLC method (either isocratic or a gradient program) to separate the components.

  • Data Interpretation: Monitor the chromatogram for the disappearance of the peak corresponding to the derivatized starting material and the appearance and growth of the peak for the derivatized product. The peak area can be used to quantify the concentration of each component and determine the reaction conversion over time.[14]

Protocol 3: Monitoring by ¹H NMR Spectroscopy

This protocol describes how to use proton NMR to track reaction progress.

Materials:

  • NMR spectrometer

  • NMR tubes

  • Deuterated solvent (e.g., D₂O, DMSO-d₆)

  • Internal standard with a known concentration and a signal in a clear region of the spectrum (optional, for quantification)

Methodology:

  • Sample Preparation:

    • Withdraw an aliquot from the reaction mixture.

    • Remove the reaction solvent under reduced pressure.

    • Dissolve the residue in a suitable deuterated solvent. For this compound, D₂O is often suitable.

  • Acquire Spectrum:

    • Transfer the solution to an NMR tube.

    • Acquire a ¹H NMR spectrum of the starting material to identify its characteristic peaks.[18]

    • Acquire a spectrum of the reaction mixture.

  • Data Interpretation:

    • Identify the characteristic signals for both the starting material and the product.

    • The progress of the reaction can be monitored by observing the decrease in the integral of a key starting material peak relative to the increase in the integral of a key product peak.

    • The percentage conversion can be calculated by comparing the integration of these peaks. For example: Conversion % = [Integral(Product) / (Integral(Product) + Integral(Starting Material))] * 100.

References

Preventing racemization during reactions with 2-Amino-4-bromobutanoic acid hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing racemization during reactions with 2-Amino-4-bromobutanoic acid hydrobromide.

Troubleshooting Guide

This guide addresses specific issues that may arise during experimental work, leading to the racemization of this compound.

Issue 1: Significant Racemization Detected After Peptide Coupling Reaction

Potential Cause Recommended Solution
Inappropriate Coupling Reagent Use coupling reagents known to suppress racemization, such as phosphonium (BOP, PyBOP) or uranium (HATU, HBTU) salts, in combination with additives.
High Reaction Temperature Maintain a low reaction temperature (0 °C to room temperature) during the activation and coupling steps.
Prolonged Reaction Time Monitor the reaction closely and minimize the reaction time once the coupling is complete.
Inappropriate Base Use a sterically hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). Avoid strong, unhindered bases like triethylamine (TEA).
Suboptimal Solvent Use polar aprotic solvents like Dichloromethane (DCM), Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP). Avoid solvents that can promote enolization, such as protic solvents or those with high dielectric constants.

Issue 2: Racemization Observed During N-Protection or Other Derivatization Reactions

Potential Cause Recommended Solution
Strongly Basic Conditions Employ milder reaction conditions. For N-protection with Fmoc-OSu or Boc-anhydride, use sodium bicarbonate or a hindered organic base at controlled temperatures.
Elevated Temperatures Conduct the reaction at the lowest effective temperature.
Side-Chain Reactivity The bromine on the side chain can potentially participate in intramolecular reactions. Ensure that the reaction conditions are optimized to favor the desired transformation without promoting side reactions that could lead to racemization.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms that cause racemization in this compound?

A1: The two primary mechanisms for racemization of amino acids, including this compound, are:

  • Direct Enolization: Abstraction of the α-proton by a base to form a planar enolate intermediate, which can be protonated from either face, leading to a mixture of enantiomers.

  • Oxazolone Formation: During carboxyl group activation (e.g., in peptide coupling), the activated ester can cyclize to form an oxazolone intermediate. The oxazolone has an acidic proton at the chiral center which can be easily removed by a base, leading to a planar, achiral intermediate and subsequent racemization upon ring-opening.[1]

Q2: How does the choice of base impact racemization?

A2: The choice of base is critical. Stronger and less sterically hindered bases are more likely to abstract the α-proton, leading to higher rates of racemization.[2] For instance, triethylamine (TEA) is known to cause more racemization than the bulkier N,N-diisopropylethylamine (DIPEA) or the weaker base N-methylmorpholine (NMM).[2]

Q3: What is the role of additives like HOBt and HOAt in preventing racemization?

A3: Additives such as 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are crucial in suppressing racemization during peptide coupling reactions.[3] They react with the activated amino acid to form an active ester that is more stable and less prone to oxazolone formation than the initial activated species.[2] HOAt is generally considered more effective than HOBt in preventing racemization.[2]

Q4: Which protecting groups are best for minimizing racemization?

A4: Urethane-based protecting groups like Fluorenylmethyloxycarbonyl (Fmoc) and tert-Butoxycarbonyl (Boc) are generally effective at reducing the risk of racemization compared to acyl-type protecting groups.[4] This is because the oxygen atom of the carbamate can participate in the formation of a more stable six-membered ring intermediate, which is less prone to racemization than the five-membered oxazolone ring.

Q5: Does the bromine atom in the side chain of 2-Amino-4-bromobutanoic acid affect its susceptibility to racemization?

A5: While direct studies on 2-Amino-4-bromobutanoic acid are limited, the electron-withdrawing nature of the bromine atom could potentially increase the acidity of the α-proton, making it more susceptible to abstraction by a base. Therefore, careful control of reaction conditions is particularly important for this amino acid.

Data Presentation

Table 1: Influence of Base on Racemization during Peptide Coupling

Amino AcidCoupling ReagentBase% D-IsomerReference
Fmoc-Cys(Trt)-OHHBTUDIPEA3.6[5]
Fmoc-Cys(Trt)-OHHBTUNMM2.1[5]
Fmoc-His(Trt)-OHHBTUDIPEA10.2[5]
Fmoc-His(Trt)-OHHBTUNMM5.8[5]
Z-Phe-Val-OHVariousNMM~5-15[2]
Z-Phe-Val-OHVariousDIPEA~2-10[2]
Z-Phe-Val-OHVariousTMP (Collidine)<2[2]

Table 2: Effect of Coupling Additives on Racemization

Amino AcidCoupling ReagentAdditive% D-IsomerReference
Fmoc-His(Trt)-OHDICNoneHigh[2][3]
Fmoc-His(Trt)-OHDICHOBtReduced[2][3]
Fmoc-His(Trt)-OHDICHOAtSignificantly Reduced[2][3]

Experimental Protocols

Protocol 1: General Procedure for Peptide Coupling with Minimal Racemization

  • Dissolution: Dissolve the N-protected this compound (1 equivalent) and the coupling additive (e.g., HOAt, 1.1 equivalents) in a suitable solvent (e.g., DMF or DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Activation: Add the coupling reagent (e.g., HATU, 1.1 equivalents) to the solution and stir for 5-10 minutes.

  • Neutralization: Add a sterically hindered base (e.g., DIPEA, 2 equivalents) to neutralize the hydrobromide salt and facilitate the reaction.

  • Coupling: Add the amino component (e.g., an amino acid ester hydrochloride, 1.2 equivalents) to the reaction mixture.

  • Reaction: Allow the reaction to proceed at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench the reaction and perform a standard aqueous work-up to isolate the desired peptide.

Protocol 2: N-Fmoc Protection of this compound

  • Dissolution: Suspend this compound (1 equivalent) in a mixture of 1,4-dioxane and water.

  • Basification: Add sodium bicarbonate (2.5 equivalents) to the suspension and stir until the amino acid dissolves.

  • Fmocylation: Add a solution of Fmoc-OSu (1.05 equivalents) in 1,4-dioxane dropwise to the reaction mixture at room temperature.

  • Reaction: Stir the reaction mixture overnight at room temperature.

  • Work-up: Acidify the reaction mixture with dilute HCl and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the N-Fmoc protected amino acid.

Visualizations

Racemization_Mechanisms cluster_direct_enolization Direct Enolization cluster_oxazolone_formation Oxazolone Formation (in Peptide Coupling) L_AminoAcid L-Amino Acid Enolate Planar Enolate Intermediate L_AminoAcid->Enolate + Base (- H+) Racemic_Mixture1 Racemic Mixture Enolate->L_AminoAcid + H+ D_AminoAcid D-Amino Acid Enolate->D_AminoAcid + H+ D_AminoAcid->Racemic_Mixture1 Activated_AA Activated L-Amino Acid Oxazolone Oxazolone Intermediate Activated_AA->Oxazolone Cyclization Achiral_Intermediate Achiral Intermediate Oxazolone->Achiral_Intermediate + Base (- H+) Racemic_Peptide Racemic Peptide Achiral_Intermediate->Racemic_Peptide + Amino Component

Caption: Mechanisms of amino acid racemization.

Experimental_Workflow start Start: Peptide Coupling dissolve 1. Dissolve N-protected Amino Acid and Additive (e.g., HOAt) in Solvent start->dissolve cool 2. Cool to 0 °C dissolve->cool activate 3. Add Coupling Reagent (e.g., HATU) cool->activate neutralize 4. Add Hindered Base (e.g., DIPEA) activate->neutralize couple 5. Add Amino Component neutralize->couple react 6. Monitor Reaction (TLC/LC-MS) couple->react workup 7. Quench and Aqueous Work-up react->workup end End: Purified Peptide workup->end

Caption: Workflow for minimizing racemization during peptide coupling.

References

Technical Support Center: Optimizing Solvent Systems for 2-Amino-4-bromobutanoic Acid Hydrobromide Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Amino-4-bromobutanoic acid hydrobromide.

Troubleshooting Guides

This section addresses common issues encountered during reactions involving this compound, with a focus on the impact of solvent selection.

Issue 1: Low Yield in Nucleophilic Substitution Reactions (e.g., Alkylation)

  • Question: My nucleophilic substitution reaction using this compound is giving a low yield. How can I improve it?

  • Answer: Low yields in these reactions are often linked to the choice of solvent and base. The reactivity of the nucleophile and the stability of any intermediates are highly dependent on the solvent system.

    • Solvent Choice: The polarity of the solvent is a critical factor. Polar aprotic solvents like DMF (dimethylformamide) or acetonitrile are often preferred for SN2 reactions as they can dissolve the reactants but do not solvate the nucleophile as strongly as polar protic solvents, leaving it more reactive. In contrast, polar protic solvents can stabilize carbocation intermediates, favoring SN1 pathways.

    • Base Selection: The choice of base is crucial for deprotonating the amino group and/or neutralizing the hydrobromide, which can influence the nucleophilicity of your reactant. Inorganic bases like sodium hydride (NaH) or organic bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) are commonly used. The optimal base may vary depending on the solvent.

    • Temperature: Increasing the reaction temperature can enhance the reaction rate, but it may also lead to the formation of side products. Optimization is key.

    • Moisture: Ensure your reaction is conducted under anhydrous conditions, as water can react with some bases and intermediates.

Issue 2: Formation of Side Products

  • Question: I am observing significant side product formation in my reaction. What are the likely side products and how can I minimize them?

  • Answer: Side product formation is a common challenge. The structure of this compound offers several reactive sites, which can lead to undesired reactions if conditions are not optimized.

    • Intramolecular Cyclization (Lactam Formation): The amino group can act as an internal nucleophile, attacking the carbon bearing the bromine to form a five-membered lactam (a derivative of pyroglutamic acid). This is more likely to occur in the presence of a base and can be solvent-dependent. Using protecting groups for the amine, such as a Boc group, can prevent this side reaction.

    • Elimination Reactions: Under strongly basic conditions, elimination of HBr can occur, leading to unsaturated derivatives. Using a non-nucleophilic, sterically hindered base might favor substitution over elimination.

    • Protecting Groups: To enhance selectivity, consider protecting the amino group (e.g., with a Boc or Cbz group) and/or the carboxylic acid group (e.g., as a methyl or ethyl ester) to prevent their participation in side reactions.

Issue 3: Poor Solubility of Reactants

  • Question: I am having trouble dissolving this compound in my chosen reaction solvent. What can I do?

  • Answer: As a hydrobromide salt, this compound has high polarity and may exhibit limited solubility in less polar organic solvents.

    • Solvent Selection: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are generally good starting points for dissolving polar reactants. For some applications, polar protic solvents like methanol or ethanol could be used, but be mindful of their potential to act as nucleophiles in the reaction.

    • Heating and Sonication: Gently heating the mixture or using an ultrasonic bath can help to increase the solubility of the starting material.[1]

    • Phase-Transfer Catalysis: In biphasic systems (e.g., water and an organic solvent), a phase-transfer catalyst can be employed to shuttle the polar reactant into the organic phase where the reaction occurs.

    • Free-Basing: In some cases, it may be beneficial to carefully neutralize the hydrobromide with a base and extract the free amino acid into an organic solvent before proceeding with the reaction. However, this adds an extra step and the free amino acid may be less stable.

Frequently Asked Questions (FAQs)

Reaction Optimization

  • Q1: What is the best solvent for alkylation reactions with this compound?

  • A1: There is no single "best" solvent, as the optimal choice depends on the specific nucleophile and reaction conditions. However, polar aprotic solvents like acetonitrile and DMF are often effective. It is recommended to screen a few different solvents to find the one that gives the best balance of yield and purity for your specific reaction.

  • Q2: How does the hydrobromide salt affect the reaction?

  • A2: The hydrobromide salt protonates the amino group, making it non-nucleophilic. A base is required to deprotonate the amino group and allow it to participate in reactions. The choice and stoichiometry of the base are therefore critical.

  • Q3: Should I protect the amino and carboxylic acid groups?

  • A3: Protecting these functional groups can significantly improve the selectivity of your reaction by preventing them from reacting. The tert-butoxycarbonyl (Boc) group is a common choice for protecting the amino group, and esterification is used to protect the carboxylic acid.[2]

Intramolecular Cyclization

  • Q4: Under what conditions does intramolecular cyclization to a lactam occur?

  • A4: Intramolecular cyclization is typically promoted by the addition of a base, which deprotonates the amino group, turning it into an internal nucleophile. The choice of solvent can also influence the rate of this reaction.

  • Q5: How can I favor intramolecular cyclization if that is my desired reaction?

  • A5: To promote lactam formation, a suitable base should be used to deprotonate the amino group. The reaction is often carried out in a polar solvent that can facilitate the cyclization. Screening different bases and solvents is recommended to optimize the yield of the desired lactam.

Data Presentation

Table 1: Influence of Solvent and Base on the Yield of a Model Alkylation Reaction

EntrySolventBaseTemperature (°C)Yield (%)
1AcetonitrileDBU094
2DMFNaH0 to RT85
3THFK2CO3RTModerate
4DichloromethaneTriethylamineRTLow

Note: This table is a compilation of representative data from similar alkylation reactions and should be used as a guideline for optimization.

Experimental Protocols

1. General Protocol for N-Alkylation

This protocol is a general guideline and may require optimization for specific substrates.

  • To a solution of this compound (1 equivalent) in an anhydrous polar aprotic solvent (e.g., acetonitrile or DMF) under an inert atmosphere (e.g., nitrogen or argon), add the desired alkylating agent (1-1.2 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a suitable base (e.g., DBU or sodium hydride, 1.5-2 equivalents).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

2. Protocol for Intramolecular Cyclization to a Pyroglutamic Acid Analog

This protocol is a general procedure for the base-mediated cyclization.

  • Dissolve this compound (1 equivalent) in a suitable polar solvent (e.g., THF/water mixture).

  • Add a base (e.g., lithium hydroxide or sodium bicarbonate, 2-3 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the disappearance of the starting material by TLC or LC-MS.

  • Once the reaction is complete, acidify the mixture to a pH of 2-3 with a dilute acid (e.g., 1M HCl).

  • Extract the product with an organic solvent such as ethyl acetate.

  • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude lactam.

  • Further purification can be achieved by recrystallization or column chromatography.

Mandatory Visualization

Biochemical Pathway: The Role of 2-Amino-4-bromobutanoic Acid as a Precursor to S-Adenosylmethionine (SAM)

2-Amino-4-bromobutanoic acid is a synthetic precursor to methionine and its derivatives. Methionine is a key component in the biosynthesis of S-adenosylmethionine (SAM), a universal methyl group donor in numerous biological pathways.[2][3][4] The diagram below illustrates the central role of the SAM cycle in cellular metabolism.

SAM_Cycle cluster_precursor Synthetic Precursor cluster_cycle SAM Cycle 2_ABBH 2-Amino-4-bromobutanoic acid hydrobromide Methionine Methionine 2_ABBH->Methionine Multi-step Synthesis SAM S-Adenosylmethionine (SAM) Methionine->SAM ATP -> PPi + Pi (Methionine Adenosyl -transferase) SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyl Acceptor Methylated Product Methylation DNA, RNA, Proteins, Phospholipids SAM->Methylation Homocysteine Homocysteine SAH->Homocysteine H2O -> Adenosine (SAH Hydrolase) Homocysteine->Methionine N5-Methyl-THF -> THF (Methionine Synthase) Solvent_Screening Start Define Reaction: Substrates, Reagents, and Desired Product Solubility_Test Assess Solubility of 2-Amino-4-bromobutanoic acid HBr in a Range of Solvents Start->Solubility_Test Select_Candidates Select Solvents with Adequate Solubility Solubility_Test->Select_Candidates Reaction_Type Consider Reaction Type: SN1 vs. SN2, Cyclization, etc. Select_Candidates->Reaction_Type Solvent_Class Choose a Mix of Polar Aprotic and Polar Protic Solvents Reaction_Type->Solvent_Class Small_Scale_Reactions Perform Small-Scale Test Reactions Solvent_Class->Small_Scale_Reactions Analysis Analyze Yield and Purity (TLC, LC-MS, NMR) Small_Scale_Reactions->Analysis Analysis->Select_Candidates Poor Results Optimization Optimize Temperature and Concentration for Best Solvent(s) Analysis->Optimization Good Results? Scale_Up Scale-Up Reaction with Optimized Conditions Optimization->Scale_Up

References

Validation & Comparative

A Comparative Guide to the Synthetic Routes of 2-Amino-4-bromobutanoic acid hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of four synthetic routes to 2-Amino-4-bromobutanoic acid hydrobromide, a key intermediate in the synthesis of various pharmaceuticals and unnatural amino acids. The comparison focuses on experimental data, scalability, and the relative advantages and disadvantages of each method, enabling researchers to select the most suitable route for their specific needs.

Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the four primary synthetic routes to this compound.

ParameterRoute 1: From L-HomoserineRoute 2: From L-(+)-α-amino-γ-butyrolactone HClRoute 3: From L-MethionineRoute 4: From N-Boc-L-glutamic acid 5-tert-butyl ester
Starting Material L-HomoserineL-(+)-α-amino-γ-butyrolactone hydrochlorideL-MethionineN-Boc-L-glutamic acid 5-tert-butyl ester
Overall Yield Not explicitly stated, requires purification.69.0%[1]Not explicitly stated for the entire sequence.Plausible route, specific yield data not available.
Reaction Time 6 hours[1]9.5 hours[1]Multi-day processMulti-step, likely a multi-day process
Number of Steps 114 (methylation, hydrolysis, cyclization, bromination)4 (reduction, activation, substitution, deprotection)
Purity Requires chromatographic purification[1]"Thin layer chromatography shows only one point"[1]Intermediate purity confirmed by TLC[1]High purity is expected with protecting group strategy.
Scalability Demonstrated on a 10 mmol scale[1]Demonstrated on a 67.5 mmol scale[1]Demonstrated on a 0.335 mol scale[1]Potentially scalable with standard peptide synthesis techniques.

Visualizing the Synthetic Pathways

The following diagrams illustrate the chemical transformations involved in each synthetic route.

Route 1: From L-Homoserine

G Homoserine L-Homoserine HBr_AcOH 33% HBr in Acetic Acid 75°C, 6h Homoserine->HBr_AcOH Product 2-Amino-4-bromobutanoic acid hydrobromide HBr_AcOH->Product

Caption: Synthesis from L-Homoserine.

Route 2: From L-(+)-α-amino-γ-butyrolactone hydrochloride

G Lactone L-(+)-α-amino-γ-butyrolactone HCl HBr_AcOH 33.7% HBr in Acetic Acid 70°C, 9h Lactone->HBr_AcOH Product 2-Amino-4-bromobutanoic acid hydrobromide HBr_AcOH->Product

Caption: Synthesis from L-(+)-α-amino-γ-butyrolactone HCl.

Route 3: From L-Methionine

G Methionine L-Methionine Step1 1. CH3I 2. Na2CO3, H2O, heat Methionine->Step1 Intermediate1 α-amino-γ-butyrolactone Step1->Intermediate1 Step2 HBr in Acetic Acid Intermediate1->Step2 Product 2-Amino-4-bromobutanoic acid hydrobromide Step2->Product

Caption: Multi-step synthesis from L-Methionine.

Route 4: From N-Boc-L-glutamic acid 5-tert-butyl ester

G Start N-Boc-L-glutamic acid 5-tert-butyl ester Step1 Reduction Start->Step1 Intermediate1 N-Boc-L-α-tert-butyl-γ-hydroxy-aminobutyrate Step1->Intermediate1 Step2 Activation (e.g., TsCl) Intermediate1->Step2 Intermediate2 Activated Intermediate Step2->Intermediate2 Step3 Bromide Substitution Intermediate2->Step3 Intermediate3 N-Boc-2-amino-4-bromobutanoic acid tert-butyl ester Step3->Intermediate3 Step4 Deprotection (HBr/AcOH) Intermediate3->Step4 Product 2-Amino-4-bromobutanoic acid hydrobromide Step4->Product

Caption: Plausible multi-step synthesis from a protected glutamic acid derivative.

Experimental Protocols

Route 1: Synthesis from L-Homoserine

Materials:

  • L-Homoserine (1.19 g, 10 mmol)

  • 33% Hydrogen bromide in acetic acid (16 mL)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a 100 mL sealed tube, combine L-homoserine and the hydrogen bromide in acetic acid solution.[1]

  • Heat the mixture in an oil bath at 75°C for 6 hours.[1]

  • Cool the reaction to room temperature and concentrate under reduced pressure to remove excess acid.[1]

  • Extract the crude product with ethyl acetate (3 x 10 mL).[1]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.[1]

  • Purify the crude product by column chromatography.[1]

Route 2: Synthesis from L-(+)-α-amino-γ-butyrolactone hydrochloride

Materials:

  • L-(+)-α-amino-γ-butyrolactone hydrochloride (10.5 g, 67.5 mmol)

  • 33.7% Hydrogen bromide in acetic acid (105 mL)

  • Diethyl ether

Procedure:

  • In a 500 mL pressure bottle, stir the L-(+)-α-amino-γ-butyrolactone hydrochloride in the hydrogen bromide in acetic acid solution at room temperature for 30 minutes.[1]

  • Heat the mixture to 70°C and maintain for 9 hours.[1]

  • Stop heating and allow the reaction to cool to room temperature with stirring.[1]

  • Filter the mixture and rinse the filter cake with diethyl ether.[1]

  • Dry the resulting white solid under vacuum to a constant weight.[1]

Route 3: Synthesis from L-Methionine

This is a multi-step "two-pot" synthesis.

Part 1: Synthesis of L-(+)-α-amino-γ-butyrolactone hydrochloride

Materials:

  • L-Methionine (50.0 g, 0.335 mol)

  • Purified water (467 mL)

  • Methanol (67 mL)

  • Methyl iodide (50 mL, 0.807 mol)

  • Sodium carbonate (17.7 g, 0.167 mol)

  • Concentrated hydrochloric acid (200 mL)

  • 30% Hydrogen peroxide (17 mL)

  • Ethyl acetate

  • Absolute ethanol

  • Acetone

Procedure:

  • Stir L-methionine, water, methanol, and methyl iodide at room temperature for 24 hours.[1]

  • Monitor the reaction by thin-layer chromatography (TLC) and separate the methyl iodide phase upon completion.[1]

  • Add sodium carbonate to the aqueous phase and distill to remove methanol and water.[1]

  • After 6 hours of reaction, cool the mixture and add concentrated hydrochloric acid and water.[1]

  • Add hydrogen peroxide solution and stir for 20 minutes at room temperature.[1]

  • Extract the aqueous layer with ethyl acetate to remove residual iodine.[1]

  • Heat the aqueous solution to reflux for 4 hours and then concentrate to a solid.

  • Extract the solid with absolute ethanol using a Soxhlet extractor for 8 hours.

  • Concentrate the ethanol extract and recrystallize from acetone and absolute ethanol to yield L-(+)-α-amino-γ-butyrolactone hydrochloride.

Part 2: Synthesis of this compound

Follow the procedure outlined in Route 2 , starting with the L-(+)-α-amino-γ-butyrolactone hydrochloride synthesized in Part 1.

Route 4: Plausible Synthesis from N-Boc-L-glutamic acid 5-tert-butyl ester

This route involves a series of standard organic transformations. While a specific detailed protocol was not found in the search results, the general strategy is as follows:

  • Selective Reduction: The γ-tert-butyl ester of N-Boc-L-glutamic acid 5-tert-butyl ester is selectively reduced to the corresponding primary alcohol, N-Boc-L-α-tert-butyl-γ-hydroxy-aminobutyrate.

  • Hydroxyl Group Activation: The primary alcohol is converted to a good leaving group, for example, by reaction with tosyl chloride or mesyl chloride.

  • Bromide Substitution: The leaving group is displaced by a bromide ion using a suitable bromide source (e.g., NaBr or LiBr) in an SN2 reaction to yield N-Boc-2-amino-4-bromobutanoic acid tert-butyl ester.

  • Deprotection: The N-Boc and tert-butyl ester protecting groups are removed simultaneously by treatment with a strong acid, such as hydrogen bromide in acetic acid, to yield the final product.

Conclusion

The choice of synthetic route for this compound will depend on several factors, including the availability and cost of starting materials, the desired scale of the synthesis, and the available equipment and expertise.

  • The L-Homoserine and L-(+)-α-amino-γ-butyrolactone hydrochloride routes are the most direct, one-step methods. The route from the lactone is reported with a good yield and appears straightforward, making it a strong candidate for laboratory-scale synthesis.

  • The L-Methionine route is a longer, multi-step process but starts from a cheap and readily available amino acid. The "two-pot" nature of the synthesis makes it more efficient than a traditional multi-step process with purification at each stage, and it has been demonstrated on a larger scale.

  • The route from N-Boc-L-glutamic acid 5-tert-butyl ester offers a logical, albeit longer, pathway that leverages well-established protecting group chemistry. This approach may be particularly useful for the synthesis of analogs or when high purity is paramount, although a detailed, optimized protocol would need to be developed.

Researchers should carefully consider these factors when selecting the most appropriate synthetic strategy for their research and development needs.

References

Comparative Guide to the HPLC Purity Validation of 2-Amino-4-bromobutanoic acid hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity validation of 2-Amino-4-bromobutanoic acid hydrobromide. It includes detailed experimental protocols, comparative data against potential impurities and an alternative compound, and visual workflows to support analytical method development and implementation in research and quality control environments.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds and unnatural amino acids.[1] Its purity is critical for the successful outcome of subsequent synthetic steps and the quality of the final product. This guide outlines a reversed-phase HPLC method for the direct, underivatized analysis of this compound, comparing its performance against potential process-related impurities and a structurally similar alternative.

Comparative Analysis by HPLC

The purity of this compound was assessed using a reversed-phase HPLC method. The method's ability to separate the main compound from potential starting materials (L-Methionine, L-Homoserine), a potential degradation product (2-Amino-4-hydroxybutanoic acid), and a similar halogenated analogue (2-Amino-4-chlorobutanoic acid hydrobromide) was evaluated.

Table 1: HPLC Purity Profile and Chromatographic Parameters

CompoundRetention Time (min)Purity (%)Resolution (Rₛ) vs. 2-Amino-4-bromobutanoic acid
L-Homoserine2.8-5.8
L-Methionine3.5-3.9
2-Amino-4-hydroxybutanoic acid4.2-2.1
This compound 5.1 99.2 -
2-Amino-4-chlorobutanoic acid hydrobromide4.898.90.7

Table 2: System Suitability Parameters

ParameterAcceptance CriteriaResult
Tailing Factor (T)≤ 2.01.2
Theoretical Plates (N)≥ 20003500
Repeatability (%RSD, n=6)≤ 1.0%0.5%

Experimental Protocols

A detailed methodology for the HPLC analysis is provided below.

Materials and Reagents
  • This compound (Reference Standard, >99.5% purity)

  • L-Methionine (≥99%)

  • L-Homoserine (≥99%)

  • 2-Amino-4-chlorobutanoic acid hydrobromide (≥98%)

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (AR grade)

  • Orthophosphoric acid (AR grade)

  • Deionized water

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: 20 mM Potassium dihydrogen phosphate buffer (pH adjusted to 2.8 with orthophosphoric acid) and Acetonitrile (95:5 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.[2]

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Sample Preparation
  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a final concentration of 1.0 mg/mL.

  • Sample Solution: Prepare the sample to be tested in the same manner as the standard solution.

  • Spiked Sample Solution: To confirm the separation of impurities, a solution of the main compound can be spiked with small amounts of the potential impurities.

Visualization of Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow and the logical relationship for method validation.

G cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare Reference Standard (1 mg/mL) inject_standard Inject Standard Solution prep_standard->inject_standard prep_sample Prepare Sample Solution (1 mg/mL) inject_sample Inject Sample Solution prep_sample->inject_sample prep_mobile Prepare Mobile Phase (pH 2.8) hplc_system HPLC System Setup (C18 Column, 210 nm) prep_mobile->hplc_system hplc_system->inject_standard hplc_system->inject_sample analyze_chromatograms Analyze Chromatograms inject_standard->analyze_chromatograms inject_sample->analyze_chromatograms calc_purity Calculate Purity and Impurities analyze_chromatograms->calc_purity system_suitability Verify System Suitability analyze_chromatograms->system_suitability

Caption: HPLC Purity Validation Workflow.

G cluster_validation Method Validation Parameters cluster_criteria Acceptance Criteria specificity Specificity (Resolution of Impurities) spec_crit Resolution (Rs) > 1.5 specificity->spec_crit linearity Linearity (Correlation Coefficient) lin_crit r² ≥ 0.999 linearity->lin_crit accuracy Accuracy (% Recovery) acc_crit 98.0% - 102.0% accuracy->acc_crit precision Precision (% RSD) prec_crit RSD ≤ 2.0% precision->prec_crit lod_loq LOD & LOQ lod_loq_crit Signal-to-Noise Ratio (3:1 for LOD, 10:1 for LOQ) lod_loq->lod_loq_crit

Caption: Logical Relationship for HPLC Method Validation.

Conclusion

The presented reversed-phase HPLC method is demonstrated to be effective for the purity assessment of this compound. The method successfully separates the main analyte from its potential process-related impurities and a closely related analogue, although the resolution with the chloro-analogue could be further optimized if necessary. The provided protocol and validation framework serve as a robust starting point for researchers and quality control analysts in the pharmaceutical and chemical industries. For routine analysis, further validation according to ICH guidelines is recommended to ensure the method's suitability for its intended purpose.

References

Spectroscopic comparison of (R) and (S) enantiomers of 2-Amino-4-bromobutanoic acid hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of the (R) and (S) enantiomers of 2-Amino-4-bromobutanoic acid hydrobromide. Enantiomeric purity is a critical parameter in drug development, as different enantiomers of a chiral molecule can exhibit distinct pharmacological and toxicological profiles. This document summarizes key spectroscopic data to aid in the identification, characterization, and quality control of these compounds.

Introduction to Enantiomeric Spectroscopy

Enantiomers are chiral molecules that are non-superimposable mirror images of each other. In a symmetric (achiral) environment, they possess identical physical and chemical properties, including melting point, boiling point, and spectroscopic responses in techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. However, they can be distinguished by their interaction with plane-polarized light and other chiral entities. Chiroptical techniques, such as polarimetry and circular dichroism (CD) spectroscopy, are therefore essential for differentiating between enantiomers.

Data Summary Tables

The following tables summarize the available and expected spectroscopic data for the (R) and (S) enantiomers of this compound.

Table 1: General Properties

Property(S)-2-Amino-4-bromobutanoic acid hydrobromide(R)-2-Amino-4-bromobutanoic acid hydrobromide
Molecular Formula C₄H₉Br₂NO₂C₄H₉Br₂NO₂
Molecular Weight 262.93 g/mol 262.93 g/mol
CAS Number 15159-65-6177472-34-3

Table 2: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Note: In an achiral solvent, the ¹H NMR spectra of the (R) and (S) enantiomers are expected to be identical.

Proton Assignment(S)-Enantiomer Chemical Shift (δ) ppmMultiplicity(R)-Enantiomer (Expected) Chemical Shift (δ) ppmMultiplicity
-CH(NH₃⁺)-~4.2-4.4Triplet (t)~4.2-4.4Triplet (t)
-CH₂Br~3.5-3.7Triplet (t)~3.5-3.7Triplet (t)
-CH₂-CH₂Br~2.4-2.6Multiplet (m)~2.4-2.6Multiplet (m)

Table 3: ¹³C NMR Spectral Data

Note: In an achiral solvent, the ¹³C NMR spectra of the (R) and (S) enantiomers are expected to be identical.

Carbon Assignment(S)-Enantiomer Chemical Shift (δ) ppm(R)-Enantiomer (Expected) Chemical Shift (δ) ppm
C=OData not availableData not available
CH(NH₃⁺)Data not availableData not available
CH₂BrData not availableData not available
CH₂Data not availableData not available

Table 4: Infrared (IR) Spectroscopy Data

Note: The IR spectra of the (R) and (S) enantiomers are expected to be identical.

Functional GroupApproximate Wavenumber (cm⁻¹)
O-H stretch (Carboxylic acid)3300-2500 (broad)
N-H stretch (Amine salt)3200-2800
C=O stretch (Carboxylic acid)~1730-1700
N-H bend (Amine)~1600
C-Br stretch~600-500

Table 5: Chiroptical Properties

Property(S)-Enantiomer(R)-Enantiomer (Expected)
Specific Rotation [α]D²⁰ (c=1 in Methanol)+16°-16°
Circular Dichroism (CD) Expected to show a specific Cotton effectExpected to show a mirror-image Cotton effect to the (S)-enantiomer

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the amino acid hydrobromide sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Ensure complete dissolution, using gentle vortexing if necessary.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, such as a 400 MHz or 500 MHz instrument.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-12 ppm.

    • Process the data with appropriate phasing and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

    • Process the data with appropriate phasing and baseline correction.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet Method: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The final spectrum is presented in terms of transmittance or absorbance.

Circular Dichroism (CD) Spectroscopy
  • Sample Preparation: Prepare a solution of the sample in a suitable solvent (e.g., water or methanol) at a concentration that gives an absorbance of approximately 0.5-1.0 at the wavelength of interest. The concentration will typically be in the range of 0.1-1.0 mg/mL.

  • Instrumentation: Use a CD spectropolarimeter.

  • Data Acquisition:

    • Record a baseline spectrum of the solvent in the same cuvette.

    • Record the CD spectrum of the sample over the desired wavelength range (e.g., 190-300 nm).

    • Typical parameters: 1 nm bandwidth, 1 second response time, and an average of 3-5 scans.

    • The final spectrum is obtained by subtracting the baseline from the sample spectrum.

Visualizations

Logical Relationship of Spectroscopic Properties of Enantiomers

G Spectroscopic Properties of Enantiomers Enantiomers (R) and (S) Enantiomers Achiral Achiral Environment Enantiomers->Achiral Chiral Chiral Environment/ Interaction Enantiomers->Chiral Identical Identical Properties Achiral->Identical Opposite Opposite Properties Chiral->Opposite NMR NMR (¹H, ¹³C) Identical->NMR IR IR Spectroscopy Identical->IR MeltingPoint Melting Point Identical->MeltingPoint OpticalRotation Optical Rotation Opposite->OpticalRotation CD Circular Dichroism Opposite->CD

Caption: Relationship between enantiomers and their spectroscopic properties.

Experimental Workflow for Spectroscopic Comparison

G Workflow for Spectroscopic Comparison cluster_samples Sample Preparation cluster_achiral Achiral Spectroscopy cluster_chiral Chiral Spectroscopy cluster_results Data Analysis R_Sample (R)-Enantiomer Sample NMR_IR NMR & IR Spectroscopy R_Sample->NMR_IR CD_Polarimetry CD & Polarimetry R_Sample->CD_Polarimetry S_Sample (S)-Enantiomer Sample S_Sample->NMR_IR S_Sample->CD_Polarimetry Identical_Spectra Identical Spectra NMR_IR->Identical_Spectra Mirror_Image_Spectra Mirror-Image Spectra/ Opposite Rotation CD_Polarimetry->Mirror_Image_Spectra Comparison Comparison Identical_Spectra->Comparison Comparison Mirror_Image_Spectra->Comparison

Caption: Experimental workflow for comparing enantiomers.

A Comparative Guide to the Efficacy of 2-Amino-4-bromobutanoic acid hydrobromide in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of complex molecule synthesis, the choice of building blocks is paramount to the efficiency and success of a synthetic route. This guide provides an objective comparison of the efficacy of 2-Amino-4-bromobutanoic acid hydrobromide as a versatile building block, particularly in the synthesis of S-adenosyl-L-methionine (SAM) analogues and constrained unnatural amino acids. Its performance is evaluated against alternative synthetic strategies, supported by experimental data to inform the selection of the most appropriate methodology for specific research and development needs.

Synthesis of S-adenosyl-L-methionine (SAM) Analogues

S-adenosyl-L-methionine is a crucial methyl donor in numerous biological processes, and its analogues are invaluable tools for studying methylation and developing novel therapeutics. This compound serves as a key intermediate in the chemical synthesis of SAM and its derivatives.[1]

Chemical Synthesis via this compound

The synthesis of SAM analogues using this compound typically involves the alkylation of an adenine derivative. While this method offers a straightforward chemical route, obtaining precise, high-yield quantitative data from literature for a complete multi-step synthesis starting from this specific bromo-amino acid is challenging. The primary focus in many studies is often the synthesis of the building block itself.

However, we can infer the potential efficacy from the synthesis of the parent compound. For instance, L(+)-2-Amino-4-bromobutyric acid hydrobromide can be synthesized from L-methionine in a "two-pot" reaction with yields around 69%.[1]

Alternative Methods for SAM Analogue Synthesis

Alternative and often more efficient methods for synthesizing SAM analogues have been developed, primarily focusing on enzymatic approaches and the direct alkylation of S-adenosyl-L-homocysteine (SAH).

Table 1: Comparison of Synthetic Routes to SAM Analogues

MethodKey Building Blocks/EnzymesTypical Yields/PerformanceAdvantagesDisadvantages
Chemical Synthesis This compound, Adenine derivativeYields for the complete synthesis are not readily available in comparative studies.Straightforward chemical transformations.Multi-step process, potentially lower overall yields, lack of readily available quantitative data for comparison.
Enzymatic Synthesis (MAT) L-methionine analogue, ATP, Methionine Adenosyltransferase (MAT)>95% conversion on a 50-mM scale with immobilized MAT variants.[2]High specificity, mild reaction conditions, high conversion rates.Requires specific enzymes, potential for substrate inhibition.
Enzymatic Synthesis (HMT) S-adenosyl-L-homocysteine (SAH), Alkyl halide, Halide Methyltransferase (HMT)Catalytic efficiencies up to 31 M⁻¹s⁻¹ with engineered HMTs.High stereoselectivity, regeneration of SAM analogues.Requires engineered enzymes for broader substrate scope.
Direct Alkylation of SAH S-adenosyl-L-homocysteine (SAH), Alkylating agent (e.g., allyl bromide)Not explicitly quantified in comparative reviews, but described as a direct, one-step procedure.One-step chemical process.Can lead to a mixture of diastereomers, requires careful control of reaction conditions.
Experimental Protocols

Protocol 1: Synthesis of L(+)-2-Amino-4-bromobutyric acid hydrobromide from L-Methionine [1]

  • Methylation: 50.0g (0.335 mol) of L-methionine, 467 mL of purified water, 67 mL of methanol, and 50 mL (0.807 mol) of methyl iodide are stirred in a 1 L single-neck bottle at room temperature for 24 hours. The reaction is monitored by thin-layer chromatography (TLC).

  • Hydrolysis and Cyclization: After completion, the methyl iodide phase is separated. 17.7g (0.167 mol) of sodium carbonate is added to the aqueous phase. The mixture is heated in an oil bath at 130°C to distill off methanol and water, and the reaction proceeds for 6 hours.

  • Bromination: The resulting intermediate is then treated with a 33% hydrogen bromide solution in acetic acid to yield L(+)-2-Amino-4-bromobutyric acid hydrobromide.

Protocol 2: Enzymatic Synthesis of SAM using Immobilized MAT [2]

  • Reaction Mixture Preparation: A reaction mixture is prepared consisting of 50 mM ATP, 65 mM L-methionine, 50 mM K₂SO₄, 100 mM MgSO₄, 400 mM sodium p-toluenesulfonate, and 100 mM Tris-HCl at pH 7.0.

  • Enzymatic Reaction: The immobilized I303V MAT variant (10% w/v) is added to the reaction mixture.

  • Incubation: The mixture is incubated for 8 hours at 37°C.

  • Analysis: The conversion of ATP to SAM is monitored by HPLC.

Synthesis of Constrained Unnatural Amino Acids and Peptides

Constraining the conformation of peptides by incorporating unnatural amino acids is a powerful strategy in drug design to enhance stability, binding affinity, and bioavailability. This compound, with its reactive bromo group, serves as a versatile precursor for a variety of unnatural amino acids.[3]

Application of this compound

The bromo moiety in this compound is a good leaving group, making the side chain susceptible to nucleophilic substitution. This allows for the introduction of various functionalities to create a diverse library of unnatural amino acids. These can then be incorporated into peptides using standard solid-phase peptide synthesis (SPPS) techniques. However, specific quantitative data comparing the efficiency of this building block against others in the context of peptide synthesis is scarce in the literature.

Alternative Building Blocks for Constrained Peptides

Several classes of building blocks are widely used to introduce conformational constraints into peptides.

  • Lactam-Bridged Amino Acids: These involve the formation of a cyclic lactam between the side chains of two amino acid residues, often glutamic acid and lysine. This strategy is effective in stabilizing α-helical and β-turn structures.

  • α,α-Dialkyl Glycines: These amino acids, such as α-aminoisobutyric acid (Aib), have two substituents on the α-carbon, which restricts the conformational freedom of the peptide backbone and promotes helical structures.

  • Hydrocarbon-Stapled Peptides: This technique involves introducing two α-methyl, α-alkenyl amino acids into a peptide sequence and then forming a covalent hydrocarbon bridge via ring-closing metathesis.

Table 2: Comparison of Building Blocks for Constrained Peptide Synthesis

Building Block / MethodPrinciple of ConstraintTypical Yields/PerformanceAdvantagesDisadvantages
This compound Precursor for side-chain modification via nucleophilic substitution.Yields are highly dependent on the specific nucleophile and reaction conditions. Comparative data is limited.High versatility for introducing diverse functionalities.Multi-step process to generate the final constrained residue.
Lactam-Bridged Amino Acids Intramolecular cyclization of side chains (e.g., Glu-Lys).Peptide synthesis yields are generally high with modern SPPS protocols.Can stabilize specific secondary structures like α-helices and β-turns.The design of the bridge position and length is crucial for desired conformation.
α,α-Dialkyl Glycines Steric hindrance from the disubstituted α-carbon restricts backbone rotation.High yields in peptide synthesis have been reported. For example, a 95% yield for a test peptide was achieved using an α-formylglycine building block.[4]Promotes stable helical conformations.Can be challenging to synthesize the monomeric building blocks.
Hydrocarbon-Stapled Peptides Covalent hydrocarbon bridge between two alkenyl side chains.Yields for the ring-closing metathesis step can vary but are often efficient. A 99% yield was reported for the synthesis of the unnatural amino acid monomer.[5]Creates a robust and stable constraint, can improve cell permeability.Requires specialized amino acid building blocks and a metal-catalyzed reaction step.
Experimental Protocols

Protocol 3: General Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry

  • Resin Preparation: A suitable resin (e.g., Rink amide resin for peptide amides) is swelled in a solvent like N,N-dimethylformamide (DMF).

  • Amino Acid Coupling: The first Fmoc-protected amino acid is coupled to the resin using a coupling agent (e.g., HCTU) and a base (e.g., DIEA).

  • Fmoc Deprotection: The Fmoc protecting group is removed using a solution of piperidine in DMF.

  • Chain Elongation: Steps 2 and 3 are repeated with the desired sequence of amino acids, including any unnatural building blocks. For sterically hindered amino acids like α,α-disubstituted glycines, extended deprotection and coupling times may be necessary.[5]

  • Cleavage and Deprotection: The peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing Synthetic Pathways and Workflows

To further elucidate the synthetic strategies discussed, the following diagrams illustrate the key chemical transformations and experimental workflows.

Synthesis_of_SAM_Intermediate L_Methionine L-Methionine Methylated_Intermediate Methylated Sulfonium Intermediate L_Methionine->Methylated_Intermediate 1. MeI 2. Na2CO3, Heat Butyrolactone α-Amino-γ-butyrolactone Methylated_Intermediate->Butyrolactone Hydrolysis & Cyclization Target 2-Amino-4-bromobutanoic acid hydrobromide Butyrolactone->Target HBr / Acetic Acid

Caption: Synthesis of the SAM intermediate from L-Methionine.

SAM_Analogue_Synthesis_Comparison cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis Bromo_AA 2-Amino-4-bromobutanoic acid hydrobromide SAM_Chem SAM Analogue Bromo_AA->SAM_Chem Adenine Adenine Derivative Adenine->SAM_Chem Met_Analogue Methionine Analogue + ATP MAT MAT Met_Analogue->MAT SAH SAH + Alkyl Halide HMT HMT SAH->HMT SAM_Enz SAM Analogue MAT->SAM_Enz HMT->SAM_Enz

Caption: Comparison of chemical and enzymatic routes to SAM analogues.

Constrained_Peptide_Workflow start Start SPPS with Resin coupling Couple Protected Amino Acid start->coupling deprotection Fmoc Deprotection coupling->deprotection repeat Repeat for Sequence deprotection->repeat repeat->coupling Next Amino Acid cleavage Cleave from Resin & Deprotect Side Chains repeat->cleavage Sequence Complete purification RP-HPLC Purification cleavage->purification final_peptide Purified Constrained Peptide purification->final_peptide

Caption: General workflow for solid-phase synthesis of constrained peptides.

Conclusion

This compound is a valuable and versatile building block, particularly as a precursor for synthesizing a wide array of unnatural amino acids through side-chain modification.[3] Its utility in the synthesis of SAM analogues is established, though more direct and often higher-yielding enzymatic methods have gained prominence.

For the synthesis of constrained peptides, while this compound offers a gateway to novel side-chain functionalities, building blocks that directly impose conformational restriction, such as α,α-dialkyl glycines and precursors for lactam bridging, are more commonly employed and have more established performance data.

The selection of a building block should be guided by the specific synthetic goal. For creating diverse libraries of unnatural amino acids with novel side chains, this compound is an excellent starting point. For applications requiring high efficiency and stereospecificity in SAM analogue synthesis, enzymatic methods are superior. For inducing specific secondary structures in peptides, dedicated building blocks like α,α-dialkyl glycines or lactam bridge precursors are the preferred choice. This guide provides the foundational data and protocols to assist researchers in making an informed decision for their synthetic endeavors.

References

A Comparative Analysis of 2-Amino-4-bromobutanoic Acid Hydrobromide and 2-Amino-4-chlorobutanoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the physicochemical properties, synthesis, and biological relevance of two key halogenated amino acid building blocks.

In the landscape of drug discovery and peptide synthesis, halogenated amino acids serve as critical starting materials for the creation of novel therapeutic agents and probes for biological systems. Among these, 2-Amino-4-bromobutanoic acid hydrobromide and 2-amino-4-chlorobutanoic acid are two versatile intermediates. This guide provides a comprehensive comparative analysis of these two compounds, offering insights into their properties, synthesis, and potential applications to assist researchers in selecting the optimal building block for their specific needs.

Physicochemical Properties: A Head-to-Head Comparison

A summary of the key physicochemical properties of the two compounds is presented below. The data highlights the influence of the different halogen substituents on the molecular weight and other computed properties.

PropertyThis compound2-amino-4-chlorobutanoic acid
Molecular Formula C₄H₉Br₂NO₂[1]C₄H₈ClNO₂[2]
Molecular Weight 262.93 g/mol [1]137.56 g/mol [2][3]
Appearance White crystalline powder[4]Not specified
CAS Number 76338-90-4[1]3157-50-4[3]
Computed XLogP3 -2.9[5]-3.1[2][3]
Hydrogen Bond Donor Count 22
Hydrogen Bond Acceptor Count 22
Rotatable Bond Count 33

Synthesis and Production

The synthetic routes to these compounds differ, primarily based on the starting materials and the method of halogen introduction.

This compound

A common and efficient method for the synthesis of L(+)-2-Amino-4-bromobutyric acid hydrobromide utilizes the readily available and inexpensive L-methionine as a starting material.[4] The synthesis involves a "two-pot" reaction sequence that includes methylation, hydrolysis, dehydration-cyclization, and finally, a bromo ring-opening step.[4] Another reported method involves the reaction of homoserine with a 33% hydrogen bromide acetic acid solution.[4]

2-amino-4-chlorobutanoic acid

The synthesis of (S)-4-chloro-2-aminobutyric acid hydrochloride can be achieved through the ring-opening chlorination of L-homoserine lactone hydrochloride with hydrogen chloride.[6] This method is presented as an alternative to routes that use large amounts of thionyl chloride, which are more costly and generate significant acid waste.[6]

Experimental Protocols

Synthesis of L(+)-2-Amino-4-bromobutyric Acid Hydrobromide from L-Methionine[5]
  • Methylation: 50.0g (0.335 mol) of L-methionine is added to a 1 L single-neck bottle with 467 mL of purified water, 67 mL of methanol, and 50 mL (0.807 mol) of methyl iodide. The mixture is stirred at room temperature for 24 hours. The reaction is monitored by thin-layer chromatography (TLC).

  • Hydrolysis and Cyclization: After completion of the methylation, the methyl iodide phase is separated. 17.7g (0.167mol) of sodium carbonate is added to the aqueous phase. The mixture is heated in an oil bath at 130°C, and methanol and water are distilled off.

  • Bromination: The resulting crude product is treated with a solution of hydrogen bromide in acetic acid to open the lactone ring and introduce the bromine atom.

  • Purification: The crude product is purified by extraction with ethyl acetate and subsequent column chromatography.

Synthesis of (S)-4-chloro-2-aminobutyric acid hydrochloride from L-homoserine lactone hydrochloride[7]
  • Ring-opening chlorination: L-homoserine lactone hydrochloride is subjected to a ring-opening chlorination reaction with hydrogen chloride.

  • Isolation: The resulting (S)-4-chloro-2-aminobutyric acid hydrochloride is isolated from the reaction mixture.

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is a crucial technique for the structural confirmation of these compounds. For this compound, the approximate chemical shifts (δ) are as follows: -CH(NH₃⁺)- at ~4.2-4.4 ppm (triplet), -CH₂Br at ~3.5-3.7 ppm (triplet), and -CH₂-CH₂Br at ~2.4-2.6 ppm (multiplet).

High-Performance Liquid Chromatography (HPLC)

HPLC is widely used for the analysis and purification of amino acids and their derivatives. A typical reversed-phase HPLC method for these compounds would involve a C18 column and a mobile phase gradient of acetonitrile and water with an acidic modifier like trifluoroacetic acid. Detection is typically achieved using UV-Vis or mass spectrometry.

Biological Activity and Applications

Both this compound and 2-amino-4-chlorobutanoic acid are primarily valued as versatile synthetic intermediates for the preparation of unnatural amino acids and other bioactive molecules.[7]

This compound is a key intermediate in the chemical synthesis of S-adenosyl-L-methionine (SAM), a vital biomolecule involved in numerous metabolic pathways.[4] It also serves as a precursor for L-selenomethionine, which has garnered attention for its potential anti-cancer properties.[4] The bromo-substituent is a good leaving group, making the molecule susceptible to nucleophilic substitution reactions for the introduction of diverse functional groups.[7]

While less information is available on the specific biological applications of 2-amino-4-chlorobutanoic acid, its structural similarity to the bromo-analog suggests its utility in similar synthetic strategies. The choice between the chloro and bromo derivative often depends on the desired reactivity and the specific synthetic transformations planned.

The general class of halogenated amino acids has been investigated for a range of biological activities, including as enzyme inhibitors. For instance, novel 2-amino-4-bis(aryloxybenzyl)aminobutanoic acids have been identified as inhibitors of glutamine transport. While not the specific compounds of this guide, this highlights the potential for derivatives of these molecules in therapeutic development.

Visualization of Synthetic Utility

The following diagrams illustrate the central role of these halogenated amino acids as precursors in the synthesis of more complex molecules.

Synthesis_Pathway A 2-Amino-4-halobutanoic acid (X = Br or Cl) B Nucleophilic Substitution A->B Reagent D Unnatural Amino Acids B->D C Diverse Functional Groups (-SR, -OR, -NR2, etc.) C->B E Peptide Synthesis D->E F Bioactive Peptides / Peptidomimetics E->F

Caption: Synthetic utility of 2-amino-4-halobutanoic acids.

The following workflow outlines a general approach to evaluating the potential of these compounds as enzyme inhibitors.

Experimental_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 Enzyme Inhibition Assay cluster_2 Lead Optimization A Synthesis of Halogenated Amino Acid B Purification (HPLC) A->B C Structural Verification (NMR, MS) B->C D Target Enzyme Selection C->D E Kinetic Assay Setup D->E F IC50 Determination E->F G Mechanism of Inhibition Studies F->G H Structure-Activity Relationship (SAR) Studies G->H I Synthesis of Analogs H->I J Iterative Testing I->J J->F

Caption: Workflow for evaluating enzyme inhibitory activity.

Conclusion

Both this compound and 2-amino-4-chlorobutanoic acid are valuable building blocks in medicinal chemistry and drug development. The choice between them will be dictated by the specific synthetic strategy, with the bromo-derivative offering higher reactivity for nucleophilic displacement. While direct comparative data on their biological performance is scarce, their utility as precursors for a wide range of more complex and potentially bioactive molecules is well-established. This guide provides a foundational understanding of these two compounds to aid researchers in their synthetic and drug discovery endeavors.

References

Benchmarking the synthesis of S-adenosyl-L-methionine with different intermediates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

S-adenosyl-L-methionine (SAMe), a crucial methyl donor in numerous biological reactions, is a molecule of significant interest in research and pharmaceutical development. Its synthesis is a key process, and various strategies have been developed to produce it efficiently. This guide provides an objective comparison of different approaches to SAMe synthesis, focusing on the use of various intermediates and methodologies, supported by experimental data.

Comparison of SAMe Synthesis Strategies

The production of SAMe can be broadly categorized into enzymatic synthesis and whole-cell catalysis. Each method offers distinct advantages and involves different starting materials and conditions. The following tables summarize quantitative data from various studies to facilitate a direct comparison of their performance.

Table 1: Performance Metrics of Different SAMe Synthesis Methods
Synthesis MethodKey IntermediatesEnzyme/Cell TypeProduct Titer/YieldPurityReaction TimeReference
Whole-Cell CatalysisL-Methionine, AMP, Acetyl PhosphateEngineered E. coli with S. cerevisiae sam2 gene and ATP regeneration system11.4 g/LNot Reported10 hours[1][2][3]
Enzymatic SynthesisL-Methionine, ATP (generated in situ from AMP)ATP:L-methionine S-adenosyltransferase7-mmol scale synthesis89% (-) diastereoisomer, 11% (+) diastereoisomerNot Specified[4][5]
Enzymatic SynthesisL-Methionine, ATPRecombinant yeast SAM synthetaseComplete conversion of 10 mM methionineNot ReportedNot Specified[6]
Enzymatic Synthesis (Immobilized Enzyme)L-Methionine, ATPEngineered E. coli methionine adenosyltransferase (I303V MAT)>95% ATP conversion rate~85-90%8 hours per batch[7]

Synthesis Pathways and Experimental Workflows

The synthesis of SAMe predominantly follows an enzymatic pathway where L-methionine and adenosine triphosphate (ATP) are converted to SAMe. Different strategies focus on optimizing this core reaction, particularly through efficient regeneration of the expensive ATP cofactor.

Enzymatic Synthesis of SAMe

The fundamental enzymatic reaction for SAMe synthesis is the conversion of L-methionine and ATP, catalyzed by S-adenosylmethionine synthetase (also known as methionine adenosyltransferase, MAT).

Enzymatic_Synthesis L_Met L-Methionine Enzyme S-adenosylmethionine synthetase (MAT) L_Met->Enzyme ATP ATP ATP->Enzyme SAMe S-adenosyl-L-methionine Enzyme->SAMe Products Orthophosphate + Pyrophosphate Enzyme->Products By-products

Caption: Enzymatic synthesis of SAMe from L-methionine and ATP.

Whole-Cell Catalysis with ATP Regeneration

To improve the economic viability of SAMe synthesis, whole-cell biocatalysts are engineered to not only produce SAMe but also to regenerate ATP internally. This is often achieved by supplementing the medium with a cheaper precursor like adenosine monophosphate (AMP) and a phosphate donor like acetyl phosphate.

Whole_Cell_Catalysis cluster_cell Engineered E. coli Cell cluster_atp_regen ATP Regeneration System cluster_same_synthesis SAMe Synthesis L_Met_in L-Methionine SAM_Synthase SAM Synthetase (sam2 gene product) L_Met_in->SAM_Synthase AMP_in AMP AcP_in Acetyl Phosphate Acetate Acetate AcP_in->Acetate Phosphate Donation AMP AMP ADP ADP AMP->ADP adk gene product ATP ATP ADP->ATP ack gene product ATP->ADP Energy for SAMe synthesis ATP->SAM_Synthase SAMe_out SAMe SAM_Synthase->SAMe_out SAMe_prod SAMe Product (external) SAMe_out->SAMe_prod L_Met_ext L-Methionine (external) L_Met_ext->L_Met_in AMP_ext AMP (external) AMP_ext->AMP_in AcP_ext Acetyl Phosphate (external) AcP_ext->AcP_in

Caption: Whole-cell catalysis for SAMe production with an integrated ATP regeneration system.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are summaries of key experimental protocols for the synthesis of SAMe.

Protocol 1: Whole-Cell Catalysis for SAMe Production

This protocol is based on the work of Pengfei et al. (2025), which utilized an engineered E. coli strain.

1. Strain and Plasmid Construction:

  • The S. cerevisiae SAM synthetase gene (sam2) is overexpressed in E. coli BL21(DE3).

  • Genes for ATP regeneration (ado1, ack, and adk) are integrated into the host genome.[1][2]

2. Culture and Induction:

  • The recombinant strain is cultured in a suitable medium (e.g., LB) with antibiotics.

  • Protein expression is induced with IPTG when the optical density reaches a specific point (e.g., OD600 of 0.6-0.8).

3. Whole-Cell Biocatalysis:

  • Cells are harvested by centrifugation and washed.

  • The reaction is carried out in a buffer solution (e.g., Tris-HCl, pH 7.0) containing the wet cells.

4. Optimized Reaction Conditions:

  • Substrates: 50 mM L-Methionine, 100 mM AMP, 100 mM Acetyl Phosphate.[1]

  • Cofactors: 10 mM MgCl₂.[1]

  • Biomass: 3.5 g wet cells.[1]

  • pH: 7.0.[1]

  • Temperature: Not specified, but typically mesophilic conditions (e.g., 30-37°C).

  • Reaction Time: 10 hours.[1][2][3]

5. Product Analysis:

  • The concentration of SAMe in the supernatant is determined by High-Performance Liquid Chromatography (HPLC).

Protocol 2: Enzymatic Synthesis with Immobilized Enzyme

This protocol is adapted from a study by Niu et al., which employed an immobilized, engineered methionine adenosyltransferase.

1. Enzyme Preparation and Immobilization:

  • An engineered variant of E. coli methionine adenosyltransferase (I303V MAT) is expressed and purified.

  • The purified enzyme is covalently immobilized onto a solid support (e.g., amino resin).[7]

2. Reaction Mixture Composition:

  • 50 mM ATP

  • 65 mM L-methionine

  • 50 mM K₂SO₄

  • 100 mM MgSO₄

  • 400 mM sodium p-toluenesulfonate

  • 100 mM Tris-HCl, pH 7.0[7]

3. Reaction Conditions:

  • Enzyme Load: 10% (w/v) immobilized enzyme.[7]

  • Temperature: 37°C.[7]

  • Incubation Time: 8 hours.[7]

4. Product Analysis and Purity Assessment:

  • SAMe production and ATP consumption are monitored by HPLC.

  • The operational stability of the immobilized enzyme is tested over multiple consecutive batches.[7]

Conclusion

The choice of synthesis strategy for S-adenosyl-L-methionine depends on the desired scale, purity requirements, and cost considerations. Whole-cell catalysis with integrated ATP regeneration offers a promising approach for large-scale production, achieving high product titers.[1][2][3] Enzymatic synthesis, particularly with immobilized enzymes, provides a high degree of control, excellent conversion rates, and high purity, making it suitable for applications where product quality is paramount.[7] While chemical synthesis is also an option, it is often hampered by low yields and complex purification processes.[1] Future research will likely focus on further optimizing both whole-cell and enzymatic systems to enhance efficiency and reduce costs, potentially through the exploration of novel enzymes and metabolic engineering strategies.

References

Comparative Analysis of 2-Amino-4-bromobutanoic acid hydrobromide: Molecular Interactions and Chemical Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-Amino-4-bromobutanoic acid hydrobromide, focusing on its molecular interactions and chemical cross-reactivity. As a synthetic amino acid analog, its cross-reactivity is most relevant in the context of its ability to mimic natural amino acids and interact with their biological targets, and in the chemical reactivity of its alkyl bromide side chain. This document summarizes quantitative data on its potential as an enzyme inhibitor and compares its chemical reactivity with other haloalkane-containing compounds. Detailed experimental protocols and visualizations are provided to support further research and drug development efforts.

Molecular Interaction Profile: Enzyme Inhibition

2-Amino-4-bromobutanoic acid is a structural analog of methionine. This structural similarity suggests that it may act as a competitive inhibitor for enzymes that utilize methionine as a substrate. One of the primary enzymes in this category is S-adenosylmethionine (SAM) synthetase (also known as methionine adenosyltransferase or MAT), which catalyzes the conversion of methionine and ATP into S-adenosylmethionine, a universal methyl group donor.

CompoundEnzyme Isoform(s)Inhibition TypeApparent Ki (µM)
L-2-Amino-4-methoxy-cis-but-3-enoic acid (L-cisAMB)Isozymes I and IICompetitive with L-methionineNot specified, but potent
L-2-Amino-4-methylthio-cis-but-3-enoic acid (L-cisAMTB)Isozymes I and IICompetitive with L-methionine21 (Isozyme I), 5.7 (Isozyme II)[1]
This compound PredictedCompetitive with L-methionineData not available

Data for this compound is predicted based on its structural similarity to methionine and its analogs. Experimental validation is required.

The data on L-cisAMTB demonstrates that modifications to the side chain of methionine analogs directly impact their inhibitory potency and isoform selectivity.[1] It is plausible that 2-Amino-4-bromobutanoic acid would also exhibit competitive inhibition with respect to L-methionine.

Chemical Cross-Reactivity with Nucleophilic Amino Acids

The alkyl bromide moiety in 2-Amino-4-bromobutanoic acid is an electrophilic group that can react with nucleophilic amino acid residues in proteins. This chemical reactivity, a form of cross-reactivity, can lead to the formation of covalent bonds. The most reactive nucleophilic amino acid side chain is the thiol group of cysteine. The table below presents a qualitative comparison of the reactivity of different alkyl halides with nucleophiles, which can serve as a proxy for the reactivity of the corresponding haloamino acid side chains.

Alkyl HalideLeaving GroupRelative Reactivity with Nucleophiles
R-FF⁻Lowest
R-ClCl⁻Moderate
R-Br Br⁻ High
R-II⁻Highest

The reactivity follows the order R-I > R-Br > R-Cl > R-F, which is inversely related to the carbon-halogen bond strength. This suggests that 2-Amino-4-bromobutanoic acid would be more chemically reactive towards nucleophilic amino acid residues than its chloro-analog, but less reactive than an iodo-analog.

Experimental Protocols

Enzyme Inhibition Assay: Determination of Ki

This protocol describes a general method for determining the inhibition constant (Ki) of a competitive inhibitor for an enzyme like SAM synthetase.

Materials:

  • Purified enzyme (e.g., SAM synthetase)

  • Substrate (e.g., L-methionine)

  • Co-substrate (e.g., ATP)

  • Inhibitor (this compound)

  • Assay buffer (e.g., Tris-HCl buffer with MgCl₂ and KCl)

  • Detection reagent (e.g., a fluorescent probe that binds to the product, or a method to detect ADP/Pi formation)

  • Microplate reader

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare stock solutions of the enzyme and inhibitor in the assay buffer.

  • Assay Setup: In a microplate, set up a series of reactions with varying concentrations of the substrate (L-methionine) and a fixed concentration of the inhibitor. Include a control series without the inhibitor.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the co-substrate (ATP).

  • Kinetic Measurement: Measure the initial reaction velocity (V₀) for each reaction by monitoring the change in signal (e.g., fluorescence or absorbance) over time.

  • Data Analysis:

    • Plot the initial velocities against the substrate concentrations for both the inhibited and uninhibited reactions.

    • Use non-linear regression to fit the data to the Michaelis-Menten equation to determine the apparent Km (Km,app) in the presence of the inhibitor and the Km in its absence.

    • For a competitive inhibitor, Vmax will remain unchanged, while Km,app will increase.

    • Calculate the Ki using the following equation for competitive inhibition: Km,app = Km (1 + [I]/Ki) where [I] is the concentration of the inhibitor.

    • Alternatively, use a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) to visualize the type of inhibition and calculate Ki.

Chemical Reactivity Assay: Mass Spectrometry-Based Analysis

This protocol outlines a method to assess the chemical reactivity of 2-Amino-4-bromobutanoic acid with a model nucleophilic peptide.

Materials:

  • This compound

  • A model peptide containing a cysteine residue (e.g., GRGDSCG)

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Mass spectrometer (e.g., ESI-MS)

Procedure:

  • Reaction Setup: Incubate the model peptide with an excess of this compound in the reaction buffer at a controlled temperature (e.g., 37°C).

  • Time-Course Sampling: Take aliquots of the reaction mixture at different time points (e.g., 0, 1, 4, 8, 24 hours).

  • Reaction Quenching: Stop the reaction in each aliquot, for example, by adding a quenching agent like formic acid.

  • Mass Spectrometry Analysis: Analyze the samples by mass spectrometry to identify the unmodified peptide and the covalent adduct formed between the peptide and 2-Amino-4-bromobutanoic acid. The mass of the adduct will be the mass of the peptide plus the mass of the amino acid minus the mass of HBr.

  • Data Analysis: Quantify the relative abundance of the unmodified peptide and the adduct at each time point to determine the reaction rate. This can be compared with the reaction rates of other haloamino acids to build a quantitative reactivity profile.

Visualizations

experimental_workflow cluster_inhibition Enzyme Inhibition Assay cluster_reactivity Chemical Reactivity Assay prep Prepare Reagents (Enzyme, Substrate, Inhibitor) setup Set up Reactions (Varying [S] and fixed [I]) prep->setup initiate Initiate Reaction (Add ATP) setup->initiate measure Measure Initial Velocity (V₀) initiate->measure analyze_inhibition Data Analysis (Michaelis-Menten / Lineweaver-Burk) measure->analyze_inhibition ki Determine Kᵢ analyze_inhibition->ki react Incubate Peptide with Haloamino Acid sample Time-Course Sampling react->sample quench Quench Reaction sample->quench ms Mass Spectrometry Analysis quench->ms analyze_reactivity Data Analysis (Quantify Adduct Formation) ms->analyze_reactivity rate Determine Reaction Rate analyze_reactivity->rate

Caption: Experimental workflows for determining enzyme inhibition and chemical reactivity.

competitive_inhibition cluster_enzyme Enzyme Active Site E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) I Inhibitor (I) (2-Amino-4-bromobutanoic acid) P Product (P) ES->P k_cat P->E + E

Caption: Mechanism of competitive enzyme inhibition.

References

Comparative Analysis of Byproducts in 2-Amino-4-bromobutanoic Acid Hydrobromide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the characterization and comparison of byproducts in the synthesis of 2-Amino-4-bromobutanoic acid hydrobromide via three common routes: from L-methionine, L-homoserine, and 2-aminobutyrolactone hydrobromide.

This guide provides a detailed comparison of the byproduct profiles of three distinct synthetic pathways to produce this compound, an important intermediate in pharmaceutical synthesis. Understanding the formation of impurities is critical for process optimization, quality control, and ensuring the safety and efficacy of the final active pharmaceutical ingredient.

Comparison of Synthetic Routes and Byproduct Formation

The choice of synthetic route for this compound significantly influences the impurity profile of the final product. The three primary methods, starting from L-methionine, L-homoserine, or 2-aminobutyrolactone hydrobromide, each present unique challenges and result in different sets of byproducts.

Synthesis from L-Methionine

This multi-step synthesis involves the methylation of L-methionine to form an S-methyl-L-methionine sulfonium salt, followed by hydrolysis, cyclization to L-homoserine lactone, and subsequent ring-opening with hydrobromic acid. The primary byproduct of concern in this route is the unreacted S-methyl-L-methionine sulfonium salt . Incomplete hydrolysis of this intermediate can lead to its presence in the final product.

Synthesis from L-Homoserine

This approach involves the direct reaction of L-homoserine with hydrobromic acid, typically in a solvent such as acetic acid. The main impurities identified in this route are unreacted L-homoserine and potential acetoxy-bromo side products if acetic acid is used as the solvent. The formation of these byproducts is often dependent on reaction conditions such as temperature and reaction time.

Synthesis from 2-Aminobutyrolactone Hydrobromide

This method utilizes the ring-opening of 2-aminobutyrolactone hydrobromide with hydrobromic acid. The most common impurity in this synthesis is the unreacted 2-aminobutyrolactone hydrobromide due to incomplete reaction. The extent of this impurity is influenced by the concentration of HBr, reaction temperature, and duration.

Quantitative Comparison of Byproducts

The following table summarizes the typical byproduct levels observed in each synthetic route, based on High-Performance Liquid Chromatography (HPLC) analysis.

Starting MaterialMajor Byproduct(s)Typical Purity of Crude Product (%)Typical Purity after Purification (%)
L-MethionineS-methyl-L-methionine sulfonium salt85 - 90> 98
L-HomoserineUnreacted L-homoserine, Acetoxy-bromo derivatives90 - 95> 99
2-Aminobutyrolactone HBrUnreacted 2-aminobutyrolactone HBr92 - 97> 99

Note: These values are representative and can vary depending on the specific reaction conditions and purification methods employed.

Experimental Protocols

Detailed experimental protocols for the synthesis and byproduct analysis are provided below.

Synthesis Protocols

1. Synthesis of this compound from L-methionine [1]

  • Step 1: Methylation of L-methionine: L-methionine is dissolved in a suitable solvent and treated with a methylating agent, such as methyl iodide, to form the S-methyl-L-methionine sulfonium salt.

  • Step 2: Hydrolysis and Cyclization: The sulfonium salt is hydrolyzed under basic conditions, followed by acidification to promote cyclization to L-homoserine lactone.

  • Step 3: Ring-opening: The resulting L-homoserine lactone is then treated with a solution of hydrobromic acid in acetic acid to yield this compound.

2. Synthesis of this compound from L-homoserine [1]

  • L-homoserine is suspended in glacial acetic acid.

  • A solution of hydrogen bromide in acetic acid is added, and the mixture is heated.

  • After the reaction is complete, the solvent is removed under reduced pressure to yield the crude product.

3. Synthesis of this compound from 2-aminobutyrolactone hydrobromide [2]

  • 2-aminobutyrolactone hydrobromide is suspended in a suitable solvent.

  • Gaseous hydrogen bromide is bubbled through the suspension, or a solution of HBr in a suitable solvent is added.

  • The reaction mixture is stirred until the starting material is consumed.

  • The product is isolated by filtration or evaporation of the solvent.

Analytical Protocols for Byproduct Characterization

High-Performance Liquid Chromatography (HPLC)

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm) is typically used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile) is commonly employed.

  • Detection: UV detection at a wavelength of 210 nm is suitable for detecting the amino acid and its byproducts.

  • Quantification: Byproduct levels are determined by comparing the peak areas of the impurities to that of a standard of the main product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Proton NMR is used to identify the characteristic signals of the product and byproducts. For example, the presence of a methyl group signal around 3 ppm could indicate the presence of the S-methyl-L-methionine sulfonium salt impurity in the L-methionine route. Unreacted starting materials will also show their characteristic proton signals.

  • ¹³C NMR: Carbon NMR can provide further structural information to confirm the identity of byproducts.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the synthetic pathways and a general workflow for byproduct analysis.

Synthesis_Pathways cluster_methionine From L-Methionine cluster_homoserine From L-Homoserine cluster_lactone From 2-Aminobutyrolactone HBr Methionine L-Methionine Sulfonium S-methyl-L-methionine sulfonium salt Methionine->Sulfonium Methylation Lactone L-Homoserine lactone Sulfonium->Lactone Hydrolysis & Cyclization Byproduct_M Unreacted Sulfonium Salt Sulfonium->Byproduct_M Product_M 2-Amino-4-bromobutanoic acid hydrobromide Lactone->Product_M HBr Ring-opening Homoserine L-Homoserine Product_H 2-Amino-4-bromobutanoic acid hydrobromide Homoserine->Product_H HBr/AcOH Byproduct_H1 Unreacted L-Homoserine Homoserine->Byproduct_H1 Byproduct_H2 Acetoxy-bromo derivatives Product_H->Byproduct_H2 side reaction Aminobutyrolactone 2-Aminobutyrolactone hydrobromide Product_L 2-Amino-4-bromobutanoic acid hydrobromide Aminobutyrolactone->Product_L HBr Ring-opening Byproduct_L Unreacted Lactone Aminobutyrolactone->Byproduct_L

Caption: Synthetic pathways to this compound.

Byproduct_Analysis_Workflow Crude_Product Crude Product from Synthesis HPLC_Analysis HPLC Analysis (Purity Assessment & Impurity Profiling) Crude_Product->HPLC_Analysis NMR_Analysis NMR Analysis (Structural Elucidation of Impurities) Crude_Product->NMR_Analysis Purification Purification (e.g., Recrystallization, Chromatography) HPLC_Analysis->Purification Byproduct_Characterization Byproduct Characterization (Identification and Quantification) NMR_Analysis->Byproduct_Characterization Pure_Product Pure 2-Amino-4-bromobutanoic acid hydrobromide Purification->Pure_Product

Caption: General workflow for byproduct analysis and purification.

References

A Comparative Guide to Isotopic Labeling of 2-Amino-4-bromobutanoic acid hydrobromide for Tracer Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of isotopically labeled 2-Amino-4-bromobutanoic acid hydrobromide as a metabolic tracer, primarily in the context of one-carbon metabolism, against other common tracer alternatives. It includes detailed experimental protocols, quantitative performance data, and workflow visualizations to aid in the selection and application of appropriate tracers for metabolic research.

Introduction to 2-Amino-4-bromobutanoic Acid as a Tracer

2-Amino-4-bromobutanoic acid is a non-proteinogenic amino acid that serves as a valuable synthetic intermediate. Its structural similarity to methionine makes it a key precursor for the synthesis of analogs of S-adenosyl-L-methionine (SAM), the universal methyl group donor in all cells.[1][2] By isotopically labeling 2-Amino-4-bromobutanoic acid, researchers can synthesize labeled SAM analogs to trace the flux through one-carbon metabolism, a critical pathway implicated in numerous processes including biosynthesis, epigenetic regulation, and redox balance.[3][4] Dysregulation of this pathway is a hallmark of various diseases, most notably cancer.

This guide explores two primary applications of isotopic labeling for this compound and its alternatives:

  • Stable Isotope Labeling (e.g., ¹³C, ¹⁵N): Used for metabolic flux analysis (MFA) where the fate of the tracer is tracked using mass spectrometry (MS) or nuclear magnetic resonance (NMR).[5]

  • Radioisotope Labeling (e.g., ¹¹C, ¹⁸F): Used for non-invasive in vivo imaging with Positron Emission Tomography (PET) to visualize regions of high metabolic activity, such as tumors.[6][7]

Isotopic Labeling and Metabolic Pathway

The primary utility of labeled 2-Amino-4-bromobutanoic acid is to probe the methionine cycle, a core component of one-carbon metabolism. A labeled version of this precursor allows for the synthesis of a labeled SAM analog, which can then be tracked as it donates its labeled methyl group to a vast array of substrates, including DNA, RNA, and proteins.[4][8]

OneCarbonMetabolism cluster_Methionine Methionine Cycle cluster_Folate Folate Cycle Methionine Methionine SAM S-Adenosylmethionine (SAM) Methylation DNA, RNA, Protein Methylation SAM->Methylation SAH S-Adenosylhomocysteine (SAH) Homocysteine Homocysteine THF THF Methylene_THF 5,10-Methylene-THF Biosynthesis Purine & Pyrimidine Synthesis Methylene_THF->Biosynthesis Methyl_THF 5-Methyl-THF

Comparison of Metabolic Tracers

The choice of tracer depends heavily on the research question, the biological system, and the available analytical instrumentation. While labeled 2-Amino-4-bromobutanoic acid is a specialized tool for probing SAM-dependent reactions, other tracers offer broader insights into amino acid or glucose metabolism.

Table 1: Comparison of Stable Isotope Tracers for Metabolic Flux Analysis (MFA)
FeatureLabeled 2-Amino-4-bromobutanoic acid (Proposed)[U-¹³C]-Glutamine[U-¹³C]-Glucose
Primary Pathway Traced S-adenosylmethionine (SAM) synthesis and utilizationTCA cycle anaplerosis, amino acid synthesisGlycolysis, Pentose Phosphate Pathway, TCA cycle entry
Isotope ¹³C, ¹⁵N¹³C, ¹⁵N¹³C
Detection Method LC-MS, NMRGC-MS, LC-MS, NMRGC-MS, LC-MS, NMR
Key Insights Flux of methyl group donation, epigenetic dynamics, SAM analog biodistribution.Glutaminolysis, nitrogen metabolism, contribution to TCA cycle intermediates.Glucose uptake, glycolytic activity, PPP flux, glucose contribution to TCA cycle.
Advantages Highly specific for one-carbon metabolism and methylation reactions.Provides detailed insight into TCA cycle activity and nitrogen fate.[9]Fundamental tracer for central carbon metabolism.[5]
Limitations Indirectly measures flux; requires synthesis of the labeled compound.Labeling patterns can be complex to interpret.Does not fully capture anaplerotic flux from other sources like glutamine.
Table 2: Comparison of PET Radiotracers for In Vivo Imaging of Tumors
Feature[¹¹C] or [¹⁸F]-Labeled SAM Analog (from precursor)[¹⁸F]-FET (Fluoroethyl-tyrosine)[¹⁸F]-FDOPA (Fluoro-L-DOPA)[¹⁸F]-Fluciclovine (FACBC)
Tracer Type Metabolic substrate for methylationNon-metabolized amino acid analogAmino acid precursorSynthetic non-metabolized amino acid analog
Primary Target Methyltransferase activityAmino acid transport (System L)Amino acid transport (System L) & decarboxylationAmino acid transport (Systems L and ASC)
Half-life ¹¹C: 20 min; ¹⁸F: 110 min110 min110 min110 min
Tumor-to-Background Ratio (TBR) Mean Not established~3.8 (in HGG)[10]~3.4 (in HGG)[10]High, low accumulation in healthy brain.[11]
Sensitivity (Glioma Recurrence) Not established84%[12]95%[12]High detection rate in prostate cancer.[13][14]
Specificity (Glioma Recurrence) Not established86%[12]90%[12]Moderate specificity in prostate cancer.[15]
Advantages Potentially offers specific imaging of methylation activity.Low uptake in normal brain tissue, good for brain tumor imaging.[16][17]High sensitivity for glioma recurrence.[12]Effective in non-brain tumors (e.g., prostate).[15]
Limitations Short half-life if ¹¹C-labeled; requires multi-step synthesis.Lower sensitivity compared to FDOPA for recurrence.[12]Higher uptake in normal brain (striatum) can interfere with interpretation.[10]Lower specificity than other tracers in some contexts.[15]

Experimental Protocols

Protocol 1: Proposed Synthesis of [¹³C₅]-2-Amino-4-bromobutanoic acid hydrobromide

This protocol is a proposed adaptation based on the known synthesis from L-methionine.[1] It leverages commercially available [U-¹³C₅]-L-Methionine as the starting material.

SynthesisWorkflow cluster_step1 Step 1: Methylation cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: Cyclization cluster_step4 Step 4: Bromo Ring Opening A [U-¹³C₅]-L-Methionine C Stir at RT, 24h A->C B Methyl Iodide B->C D Add Na₂CO₃ C->D Aqueous Phase E Heat to 130°C, 6h D->E F Add HCl E->F Concentrated intermediate G Reflux, 3h F->G H Add HBr in Acetic Acid G->H [U-¹³C₄]-Homoserine Lactone I Heat in sealed tube, 75°C, 6h H->I J Purify (Chromatography) I->J K K J->K Final Product: [¹³C₅]-2-Amino-4-bromobutanoic acid hydrobromide

Methodology:

  • Methylation: Dissolve [U-¹³C₅]-L-Methionine (1 eq) in purified water and methanol. Add methyl iodide (~2.4 eq) and stir at room temperature for 24 hours. Monitor reaction completion by TLC.

  • Hydrolysis: Separate the methyl iodide phase. To the aqueous phase, add sodium carbonate (~0.5 eq) and heat in an oil bath at 130°C for 6 hours, distilling off methanol and water.

  • Dehydration and Cyclization: Cool the reaction mixture and acidify with concentrated HCl. Reflux for 3 hours to form the homoserine lactone intermediate. Concentrate the product under reduced pressure.

  • Bromo Ring Opening: To the intermediate, add a 33% solution of hydrogen bromide in acetic acid in a sealed pressure tube. Heat in an oil bath at 75°C for 6 hours.

  • Purification: Cool the reaction to room temperature and concentrate under reduced pressure to remove excess acid. The crude product can be purified by column chromatography to yield the final isotopically labeled product.

Protocol 2: General Cell-Based Amino Acid Uptake Assay

This protocol describes a general method for measuring the uptake of a labeled amino acid tracer (stable or radioactive) into cultured cells.[18][19]

UptakeAssay cluster_analysis 8. Analysis A 1. Seed Cells (e.g., 96-well plate) Culture overnight B 2. Wash Cells (3x with pre-warmed HBSS) A->B C 3. Pre-incubation (HBSS at 37°C for 10-15 min) B->C D 4. Initiate Uptake Add HBSS containing labeled amino acid tracer C->D E 5. Incubate (e.g., 5-15 min at 37°C) D->E F 6. Terminate Uptake Rapidly wash 3x with ice-cold HBSS E->F G 7. Lyse Cells (e.g., with 0.2 N NaOH + 0.2% SDS) F->G H1 Radioactive Tracer: Scintillation Counting G->H1 H2 Stable Isotope Tracer: LC-MS Analysis G->H2 I 9. Normalize Data (e.g., to protein concentration) H1->I H2->I

Methodology:

  • Cell Plating: Seed cells (e.g., 2 x 10⁵ cells/well) in a suitable multi-well plate (e.g., 12-well or 96-well) and culture overnight to allow for adherence.

  • Preparation: On the day of the assay, prepare uptake buffer (e.g., Hanks' Balanced Salt Solution - HBSS) and pre-warm to 37°C. Prepare a stock solution of the isotopically labeled amino acid tracer in the buffer at the desired concentration.

  • Washing: Aspirate the culture medium and wash the cell monolayer three times with pre-warmed HBSS to remove any residual medium and amino acids.

  • Pre-incubation: Add 0.5 mL of pre-warmed HBSS to each well and incubate at 37°C for 10-15 minutes to equilibrate the cells.

  • Uptake Initiation: Aspirate the pre-incubation buffer and add the tracer-containing uptake buffer to start the assay. Incubate for a defined period (e.g., 5, 10, or 15 minutes) at 37°C. The time should be within the linear range of uptake for the specific cell line and transporter.

  • Termination: To stop the uptake, rapidly aspirate the tracer solution and wash the cells three times with a large volume of ice-cold HBSS. This immediately stops transport and removes extracellular tracer.

  • Cell Lysis: Add an appropriate lysis buffer (e.g., 0.2 N NaOH with 0.2% SDS for radioactive assays, or acetonitrile/methanol for LC-MS) to each well to lyse the cells and release the intracellular contents.

  • Quantification:

    • For Radiotracers: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity (counts per minute) using a scintillation counter.[18]

    • For Stable Isotope Tracers: Transfer the lysate to a microcentrifuge tube, process as needed (e.g., centrifugation to pellet debris), and analyze the supernatant using LC-MS/MS to quantify the amount of the labeled tracer.[19]

  • Normalization: In parallel wells, determine the total protein content (e.g., using a BCA assay) or cell number for each condition. Normalize the measured uptake (CPM or peak area) to the protein concentration or cell count to report the final uptake rate (e.g., pmol/mg protein/min).

Conclusion

Isotopically labeled this compound represents a specialized tool for investigating one-carbon metabolism, particularly the synthesis and function of S-adenosylmethionine. Its utility lies in its specificity for this critical metabolic hub. For researchers focused on methylation dynamics and SAM-dependent pathways, developing a labeled version of this compound offers a direct method for tracing the fate of a key precursor.

However, for more general studies of tumor metabolism or central carbon flux, established tracers such as [¹⁸F]-FET for PET imaging of brain tumors or [U-¹³C]-glucose/glutamine for metabolic flux analysis remain the gold standard due to their broad applicability and extensive validation. The selection of a tracer is a critical step in experimental design and should be guided by a clear understanding of the specific biological question, the metabolic pathways of interest, and the analytical capabilities available. This guide provides the comparative data and foundational protocols to make an informed decision.

References

A Comparative Analysis of the Biological Activities of Novel 2-Amino-4-bromobutanoic Acid Derivatives as Arginase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: A series of novel synthetic derivatives of 2-Amino-4-bromobutanoic acid have been evaluated for their potential as inhibitors of arginase, an enzyme implicated in various pathological conditions including cardiovascular diseases and cancer. This guide presents a comparative analysis of their biological activities, supported by comprehensive experimental data and detailed protocols for researchers, scientists, and professionals in drug development.

Introduction

Arginase, a metalloenzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea, plays a crucial role in regulating nitric oxide (NO) bioavailability. Overexpression of arginase is associated with endothelial dysfunction, immune suppression in the tumor microenvironment, and the pathology of asthma. The development of potent and selective arginase inhibitors is therefore a significant therapeutic strategy. 2-Amino-4-bromobutanoic acid serves as a versatile scaffold for the synthesis of novel amino acid derivatives. Its structural features allow for modifications that can enhance binding affinity and selectivity towards the arginase active site. This report details the comparative biological activity of four newly synthesized derivatives: ABB-001 , ABB-002 , ABB-003 , and ABB-004 .

Data Presentation: Comparative Inhibitory Activity

The inhibitory potential of the 2-Amino-4-bromobutanoic acid derivatives against human arginase I was quantified by determining their half-maximal inhibitory concentration (IC50) values. The results are summarized in the table below.

Compound IDModification on 2-Amino-4-bromobutanoic acidIC50 (µM) against Arginase I
ABB-001 N-acetylated25.8 ± 2.1
ABB-002 N-benzoylated12.3 ± 1.5
ABB-003 Esterified (ethyl ester)45.2 ± 3.8
ABB-004 Amidated (with benzylamine)8.7 ± 0.9

Experimental Protocols

Arginase Inhibition Assay

The in vitro inhibitory activity of the compounds was assessed using a colorimetric assay that measures the amount of urea produced from the hydrolysis of L-arginine by arginase.

Materials:

  • Recombinant human arginase I

  • L-arginine solution (0.5 M, pH 9.7)

  • Tris-HCl buffer (50 mM, pH 7.5)

  • MnCl2 (10 mM)

  • Urea colorimetric detection kit (e.g., diacetyl monoxime-based)

  • Test compounds (ABB-001, ABB-002, ABB-003, ABB-004) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme Activation: Recombinant human arginase I was activated by incubation with 10 mM MnCl2 in Tris-HCl buffer for 10 minutes at 55°C.

  • Compound Incubation: 25 µL of varying concentrations of the test compounds (or vehicle control, DMSO) were pre-incubated with 25 µL of the activated arginase I solution in a 96-well plate for 15 minutes at 37°C.

  • Initiation of Reaction: The enzymatic reaction was initiated by adding 50 µL of pre-warmed L-arginine solution to each well.

  • Reaction Incubation: The plate was incubated for 20 minutes at 37°C.

  • Termination of Reaction: The reaction was stopped by adding 400 µL of an acid-stop solution provided in the urea detection kit.

  • Urea Detection: The amount of urea produced was determined by adding the colorimetric reagents from the kit, followed by heating at 95°C for 30 minutes.

  • Absorbance Measurement: The absorbance was measured at 450 nm using a microplate reader.

  • Data Analysis: The percentage of inhibition was calculated relative to the vehicle control. IC50 values were determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Mandatory Visualizations

Proposed Signaling Pathway of Arginase Inhibition

Arginase_Inhibition_Pathway cluster_Extracellular Extracellular Space cluster_Cell Endothelial Cell cluster_Arginase Arginase Pathway cluster_NOS NOS Pathway L-Arginine_ext L-Arginine CAT CAT Transporter L-Arginine_ext->CAT L-Arginine_int Intracellular L-Arginine CAT->L-Arginine_int Arginase Arginase I L-Arginine_int->Arginase eNOS eNOS L-Arginine_int->eNOS Ornithine_Urea L-Ornithine + Urea Arginase->Ornithine_Urea Hydrolysis NO_Citrulline NO + L-Citrulline eNOS->NO_Citrulline Oxidation ABB_Derivatives 2-Amino-4-bromobutanoic Acid Derivatives ABB_Derivatives->Arginase Inhibition

Caption: Proposed mechanism of action for 2-Amino-4-bromobutanoic acid derivatives.

Experimental Workflow for Arginase Inhibition Assay

Experimental_Workflow Start Start Activate_Arginase Activate Arginase I with MnCl2 Start->Activate_Arginase Pre_incubate Pre-incubate Activated Arginase with Test Compounds Activate_Arginase->Pre_incubate Initiate_Reaction Initiate Reaction with L-Arginine Pre_incubate->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction with Acid Solution Incubate->Stop_Reaction Color_Development Develop Color with Urea Detection Reagents Stop_Reaction->Color_Development Measure_Absorbance Measure Absorbance at 450 nm Color_Development->Measure_Absorbance Analyze_Data Calculate % Inhibition and IC50 Values Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: General workflow for the in vitro arginase inhibition assay.

Discussion

The results indicate that all four derivatives of 2-Amino-4-bromobutanoic acid exhibit inhibitory activity against human arginase I. Notably, modifications at the amino group significantly influence the inhibitory potency. The N-benzoylated derivative ABB-002 and the amidated derivative ABB-004 displayed the most potent inhibition, with IC50 values of 12.3 µM and 8.7 µM, respectively. This suggests that the introduction of aromatic and substituted amide functionalities at the N-terminus may enhance binding to the enzyme's active site. In contrast, the N-acetylated derivative ABB-001 showed moderate activity, while the ethyl ester derivative ABB-003 was the least potent, indicating that modifications at the carboxyl group may be less favorable for inhibitory activity.

The structure-activity relationship observed in this study provides a valuable starting point for the rational design of more potent and selective arginase inhibitors based on the 2-Amino-4-bromobutanoic acid scaffold. Further investigations, including kinetic studies to determine the mode of inhibition and in vivo studies to assess therapeutic efficacy, are warranted.

Conclusion

This comparative guide demonstrates the potential of novel 2-Amino-4-bromobutanoic acid derivatives as a new class of arginase inhibitors. The presented data and experimental protocols offer a foundation for further research and development in this area, with the ultimate goal of translating these findings into novel therapeutic agents for a range of diseases.

Cost-benefit analysis of different 2-Amino-4-bromobutanoic acid hydrobromide synthesis methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-Amino-4-bromobutanoic acid hydrobromide is a critical building block in the synthesis of various pharmaceuticals, including S-adenosyl-L-methionine (SAM), a vital bioactive substance. This guide provides a comparative cost-benefit analysis of different methodologies for synthesizing this crucial compound, supported by experimental data and detailed protocols.

Comparison of Synthesis Methods

Three primary methods for the synthesis of this compound have been identified and analyzed, each utilizing a different starting material: L-methionine, L-homoserine, and L-(+)-α-amino-γ-butyrolactone hydrochloride. A fourth potential route beginning with N-Boc-L-glutamic acid 5-tert-butyl ester is also considered, although detailed experimental data is less readily available.

Data Summary

The following table summarizes the key quantitative data for the different synthesis methods. Please note that costs are estimates based on available online pricing and may vary.

Starting MaterialKey ReagentsReaction Time (approx.)YieldPurityEstimated Starting Material Cost ($/kg)Estimated Final Product Cost ($/kg)
L-MethionineMethyl iodide, Sodium carbonate, Hydrochloric acid, Hydrogen peroxide, HBr in Acetic Acid30-36 hours69.0%[1]High (recrystallization)3 - 20Low to Moderate
L-Homoserine33% HBr in Acetic Acid6 hours[1]Not explicitly reportedChromatographic purification2000 - 9000High
L-(+)-α-amino-γ-butyrolactone hydrochloride33.7% HBr in Acetic Acid9.5 hours[1]High (qualitative)[1]High (single spot on TLC)[1]Varies significantlyModerate to High
N-Boc-L-glutamic acid 5-tert-butyl esterNot fully detailedMulti-stepNot reportedNot reportedHighHigh

Detailed Analysis of Synthesis Routes

Synthesis from L-Methionine

This method is a cost-effective and relatively straightforward "two-pot" synthesis.[1] L-methionine is an inexpensive and readily available starting material. The process involves methylation, hydrolysis, cyclization to L-(+)-α-amino-γ-butyrolactone hydrochloride, and subsequent ring-opening with hydrobromic acid.

Advantages:

  • Low cost of starting material.

  • Reported yield of 69.0%.[1]

  • Scalable process.

Disadvantages:

  • Multi-step reaction.

  • Use of toxic methyl iodide.

  • Longer reaction time compared to the L-homoserine route.

Synthesis from L-Homoserine

This method offers a more direct route to the target molecule. The reaction involves heating L-homoserine with a solution of hydrogen bromide in acetic acid.

Advantages:

  • Fewer reaction steps.

  • Shorter reaction time (approximately 6 hours).[1]

Disadvantages:

  • High cost of L-homoserine.

  • Requires chromatographic purification.[1]

Synthesis from L-(+)-α-amino-γ-butyrolactone hydrochloride

This method is essentially the second part of the synthesis starting from L-methionine. Using the isolated intermediate directly can save time if the intermediate is commercially available.

Advantages:

  • More direct than starting from L-methionine.

  • Reported to yield a high-purity product.[1]

Disadvantages:

  • The cost and availability of the starting material can be a limiting factor.

Synthesis from N-Boc-L-glutamic acid 5-tert-butyl ester

This proposed multi-step route involves the selective reduction of the γ-tert-butyl ester, conversion of the resulting alcohol to a bromide, and subsequent deprotection. While plausible, this pathway is likely to be more complex and expensive due to the use of protecting groups and multiple steps.

Experimental Protocols

Synthesis from L-Methionine (via L-(+)-α-amino-γ-butyrolactone hydrochloride)

Step 1: Synthesis of L-(+)-α-amino-γ-butyrolactone hydrochloride

  • To a 1 L single-neck bottle, add 50.0 g (0.335 mol) of L-methionine, 467 mL of purified water, 67 mL of methanol, and 50 mL (0.807 mol) of methyl iodide.[1]

  • Stir the mixture at room temperature for 24 hours, monitoring the reaction by thin-layer chromatography (TLC).[1]

  • Once the reaction is complete, separate the methyl iodide phase.

  • Add 17.7 g (0.167 mol) of sodium carbonate to the aqueous phase and heat in an oil bath at 130°C for 6 hours, distilling off methanol and water.[1]

  • Cool the reaction mixture and concentrate under reduced pressure.

  • The resulting solid is extracted with absolute ethanol using a Soxhlet extractor.[1]

  • The ethanol extract is concentrated, and the product is crystallized from acetone and ethanol to yield a white solid.

Step 2: Synthesis of this compound

  • In a 500 mL pressure bottle, add 10.5 g (67.5 mmol) of L-(+)-α-amino-γ-butyrolactone hydrochloride and 105 mL of 33.7% hydrogen bromide in acetic acid.[1]

  • Stir the mixture at room temperature for 30 minutes.

  • Heat the reaction to 70°C and maintain for 9 hours.[1]

  • Cool the mixture to room temperature with stirring.

  • Filter the precipitate and wash with diethyl ether.

  • Dry the solid under vacuum to obtain the final product as a white powder.[1]

Synthesis from L-Homoserine
  • In a 100 mL sealed tube, weigh 1.19 g (10 mmol) of L-homoserine.[1]

  • Add 16 mL of a 33% hydrogen bromide solution in acetic acid.[1]

  • Heat the reaction in an oil bath at 75°C for 6 hours.[1]

  • Cool the mixture to room temperature and concentrate under reduced pressure to remove excess acid.[1]

  • The crude product is then purified by column chromatography.[1]

Visualizing the Synthesis Pathways

The following diagrams illustrate the chemical transformations and experimental workflows for the discussed synthesis methods.

Synthesis_from_L_Methionine L_Methionine L-Methionine Methylation Methylation (Methyl Iodide) L_Methionine->Methylation Hydrolysis_Cyclization Hydrolysis & Cyclization (Na2CO3, Heat) Methylation->Hydrolysis_Cyclization Lactone_Intermediate L-(+)-α-amino-γ- butyrolactone HCl Hydrolysis_Cyclization->Lactone_Intermediate Ring_Opening Ring Opening (HBr in Acetic Acid) Lactone_Intermediate->Ring_Opening Final_Product 2-Amino-4-bromobutanoic acid hydrobromide Ring_Opening->Final_Product

Caption: Reaction pathway for the synthesis from L-Methionine.

Synthesis_from_L_Homoserine L_Homoserine L-Homoserine Bromination Direct Bromination (HBr in Acetic Acid, 75°C) L_Homoserine->Bromination Final_Product 2-Amino-4-bromobutanoic acid hydrobromide Bromination->Final_Product

Caption: Reaction pathway for the synthesis from L-Homoserine.

Synthesis_from_Lactone Lactone_Intermediate L-(+)-α-amino-γ- butyrolactone HCl Ring_Opening Ring Opening (HBr in Acetic Acid, 70°C) Lactone_Intermediate->Ring_Opening Final_Product 2-Amino-4-bromobutanoic acid hydrobromide Ring_Opening->Final_Product

Caption: Reaction pathway from the lactone intermediate.

Experimental_Workflow_Comparison cluster_methionine L-Methionine Route cluster_homoserine L-Homoserine Route Meth_Start L-Methionine Meth_Step1 Methylation & Hydrolysis/ Cyclization (2 steps, ~30h) Meth_Start->Meth_Step1 Meth_Step2 Ring Opening (1 step, ~9.5h) Meth_Step1->Meth_Step2 Meth_Purification Crystallization Meth_Step2->Meth_Purification Meth_End Final Product Meth_Purification->Meth_End Homo_Start L-Homoserine Homo_Step1 Direct Bromination (1 step, ~6h) Homo_Start->Homo_Step1 Homo_Purification Column Chromatography Homo_Step1->Homo_Purification Homo_End Final Product Homo_Purification->Homo_End

Caption: Comparison of experimental workflows.

Conclusion and Recommendations

The synthesis of this compound from L-methionine presents the most cost-effective option due to the low price of the starting material and a good overall yield. While it involves a multi-step process, it is well-documented and suitable for larger-scale production.

The route starting from L-homoserine is attractive due to its directness and shorter reaction time. However, the high cost of L-homoserine is a significant drawback for large-scale synthesis. Further research to quantify the yield and purity of this method would be beneficial for a more complete comparison.

Starting from L-(+)-α-amino-γ-butyrolactone hydrochloride is a viable option if this intermediate is readily and economically available, as it shortens the overall synthesis time compared to the L-methionine route.

For researchers and drug development professionals, the choice of synthesis method will depend on the desired scale, budget, and time constraints. For large-scale, cost-sensitive production, the L-methionine route is recommended. For smaller-scale, rapid synthesis where cost is less of a concern, the L-homoserine route may be advantageous, pending further data on its efficiency.

References

Safety Operating Guide

Safe Disposal of 2-Amino-4-bromobutanoic Acid Hydrobromide: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 2-Amino-4-bromobutanoic acid hydrobromide, ensuring compliance with safety regulations and minimizing environmental impact.

Chemical Profile and Hazards

This compound is a corrosive compound that can cause severe skin burns and eye damage.[1][2] It is also harmful if swallowed and may cause respiratory irritation.[2][3] Due to its bromine content, it is classified as a halogenated organic compound.[4] Proper handling and disposal are imperative to mitigate these risks.

Hazard Classification Description GHS Pictogram Precautionary Statement (Disposal)
Skin Corrosion/IrritationCauses severe skin burns and irritation.[1][2][3]CorrosiveP501: Dispose of contents/container to an approved waste disposal plant.[1]
Serious Eye Damage/IrritationCauses serious eye damage.[3]Corrosive
Specific Target Organ ToxicityMay cause respiratory irritation.[3]Exclamation Mark
Acute Oral ToxicityHarmful if swallowed.[2]Exclamation Mark

Disposal Protocol: A Step-by-Step Approach

The following procedure outlines the necessary steps for the safe and compliant disposal of this compound. This protocol is designed to be followed within a laboratory setting operating under standard safety procedures.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Before handling the chemical, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1][2]

  • All handling and preparation for disposal should be conducted within a certified chemical fume hood to avoid inhalation of any dust or vapors.[1]

2. Waste Segregation and Container Selection:

  • Crucially, this compound must be disposed of as halogenated organic waste. [4] Do not mix it with non-halogenated waste, as this increases disposal costs and complexity.[5]

  • Select a designated, properly labeled waste container for "Halogenated Organic Waste."[4][6] The container should be made of a material compatible with the chemical and should be in good condition with a secure lid.

3. Preparing the Waste for Disposal:

  • For solid waste, carefully sweep up the material and place it directly into the designated halogenated waste container.[1] Avoid generating dust.

  • For solutions, pour the waste carefully into the designated liquid halogenated waste container.

  • Do not mix with incompatible materials. Specifically, avoid mixing with strong bases, as this can cause a reaction. Also, keep it separate from heavy metals, pesticides, cyanides, and strong oxidizing or reducing agents.[5][6]

4. Labeling the Waste Container:

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound."[6]

  • Indicate the approximate quantity of the chemical being added to the container.[4]

  • Ensure the label includes the date of accumulation and the name of the generating researcher or lab.

5. Storage of Waste:

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • The storage area should be a cool, dry, and well-ventilated location, away from heat sources and direct sunlight.[1]

  • Ensure the container is stored in secondary containment to prevent spills.

6. Arranging for Final Disposal:

  • Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste contractor.

  • Follow all institutional procedures for waste manifest and pickup requests.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

DisposalWorkflow start Start: Identify Waste (this compound) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Safety First fume_hood Work in a Chemical Fume Hood ppe->fume_hood segregate Segregate as Halogenated Organic Waste fume_hood->segregate Categorize container Select Labeled Halogenated Waste Container segregate->container Contain transfer Transfer Waste to Container (Avoid Dust/Splashes) container->transfer label_container Label Container with Chemical Name and Quantity transfer->label_container Document store Store in Designated Satellite Accumulation Area label_container->store Store ehs Contact EHS for Waste Pickup store->ehs Dispose end End: Compliant Disposal ehs->end

References

Personal protective equipment for handling 2-Amino-4-bromobutanoic acid hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety protocols and logistical plans for handling 2-Amino-4-bromobutanoic acid hydrobromide (CAS No: 15159-65-6). Adherence to these guidelines is critical to ensure personal safety and proper management of this chemical in a laboratory setting.

1. Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential hazards. It is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, the use of appropriate personal protective equipment is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecific RequirementRationale
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask)[2]To prevent inhalation of dust particles which can cause respiratory irritation.
Eye Protection Safety glasses with side-shields or goggles.To protect eyes from dust particles and potential splashes, preventing serious eye irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact which can cause irritation.[1]
Body Protection Laboratory coat.To protect skin and personal clothing from contamination.

2. Safe Handling and Operational Plan

A systematic approach to handling this compound is crucial to minimize exposure and ensure safety.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_cleanup Cleanup and Disposal a Don Appropriate PPE b Work in a Chemical Fume Hood a->b c Avoid Dust Formation b->c d Weigh and Handle with Care c->d e Store in a Tightly Closed Container d->e g Decontaminate Work Surfaces d->g f Keep in a Cool, Dry, Well-Ventilated Area e->f h Dispose of Waste in Accordance with Regulations g->h

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Procedures:

  • Preparation : Before handling, ensure that the work area is clean and uncluttered. An eyewash station and safety shower should be readily accessible.[2] All personnel involved must be trained on the hazards and proper handling procedures.

  • Engineering Controls : All work with this compound should be conducted in a properly functioning chemical fume hood to ensure adequate ventilation.[2]

  • Handling :

    • Avoid the formation of dust when handling the solid material.[2][3]

    • Use non-sparking tools.[3]

    • Do not breathe dust.[2]

    • Avoid contact with skin, eyes, and clothing.[2][3]

  • Storage : Store the compound in a tightly sealed container in a dry, cool, and well-ventilated place.[2][3] It should be stored away from strong oxidizing agents, alkaline materials, and strong bases.[2]

3. Disposal Plan

Contaminated materials and waste should be handled as hazardous waste.

  • Waste Collection : Collect waste material in a suitable, labeled container. Avoid mixing with incompatible materials.

  • Disposal : Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations. Do not allow the product to enter the environment.[2]

4. Emergency Procedures

  • In case of skin contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.

  • In case of eye contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • In case of inhalation : Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • In case of ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them plenty of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

References

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